Fuzapladib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141283-87-6 |
|---|---|
Molecular Formula |
C15H20F3N3O3S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)-3-pyridinyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
TUWCZRFHNIOVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
Appearance |
Solid powder |
Other CAS No. |
141283-87-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IS 741 IS-741 N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Fuzapladib Sodium: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuzapladib sodium is a novel small molecule inhibitor targeting leukocyte-endothelial cell adhesion, a critical process in the inflammatory cascade. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound sodium. It details its primary mechanism of action as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor and touches upon its reported activity as a phospholipase A2 (PLA2) inhibitor. This document synthesizes available data into structured tables, outlines relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and development efforts.
Molecular Structure and Chemical Identity
This compound sodium is the monosodium salt of this compound. The core structure consists of a substituted pyridine ring linked to a cyclohexanecarboxamide moiety.
| Identifier | Value |
| Chemical Name | N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide monosodium salt |
| Synonyms | IS-741 sodium, IKV-741, SH-741, PANOQUELL®-CA1 |
| CAS Number | This compound: 141283-87-6[1], this compound Sodium: 141284-73-3[2] |
| PubChem CID | This compound: 154529[1], this compound Sodium: 23711649[3] |
| Molecular Formula | C15H19F3N3NaO3S[3] |
| Molecular Weight | 401.38 g/mol [4][5][6] |
| IUPAC Name | sodium;[2-(ethylsulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-cyclohexanecarboxamide |
| SMILES | CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na+][7] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Lyophilized powder | [7][8] |
| Solubility | DMSO: 100 mg/mL (248.52 mM) with ultrasonic warming to 60°C. Limited solubility in water. | GLPBIO |
| Storage | Unopened vials at room temperature (15-25°C). Reconstituted solution in refrigerator (2-8°C) for up to 28 days. | [8] |
Mechanism of Action
This compound sodium's primary mechanism of action is the inhibition of the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a key adhesion molecule on the surface of leukocytes.[9][10] By preventing the conformational change required for LFA-1 activation, this compound sodium blocks the adhesion of neutrophils to intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. This, in turn, inhibits the extravasation of neutrophils from the bloodstream into tissues, a critical step in the amplification of the inflammatory response.[9][10]
Additionally, this compound has been reported to be an inhibitor of phospholipase A2 (PLA2), an enzyme involved in the production of pro-inflammatory mediators. However, detailed information on this aspect of its mechanism is less extensively documented in publicly available literature.
LFA-1 Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of LFA-1 mediated neutrophil adhesion and the inhibitory action of this compound.
Caption: LFA-1 activation and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound sodium are not consistently published in their entirety. The following sections provide representative methodologies for key assays based on available literature.
In Vitro Leukocyte Adhesion Assay
This protocol describes a general method for assessing the inhibition of leukocyte adhesion to endothelial cells, a key functional readout for LFA-1 inhibitors like this compound.
Objective: To quantify the effect of this compound sodium on the adhesion of a leukocyte cell line (e.g., HL-60) to a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
HL-60 cells (promyelocytic leukemia cell line)
-
Endothelial Cell Growth Medium
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound sodium
-
Fluorescent cell tracker dye (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Methodology:
-
HUVEC Monolayer Preparation:
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Culture the cells in Endothelial Cell Growth Medium at 37°C and 5% CO2.
-
Once confluent, stimulate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to upregulate the expression of ICAM-1.
-
-
HL-60 Cell Preparation:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
-
On the day of the assay, label the HL-60 cells with a fluorescent dye according to the manufacturer's instructions.
-
Wash the labeled cells to remove excess dye and resuspend them in assay medium.
-
-
Adhesion Assay:
-
Wash the TNF-α stimulated HUVEC monolayer to remove any non-adherent cells.
-
Add fresh assay medium containing various concentrations of this compound sodium to the wells and pre-incubate for 1 hour.
-
Add the fluorescently labeled HL-60 cells to the HUVEC monolayer and co-incubate for 1-2 hours at 37°C.
-
Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent HL-60 cells.
-
Measure the fluorescence of the remaining adherent cells using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each treatment group relative to the vehicle control.
-
Determine the IC50 value of this compound sodium for the inhibition of leukocyte adhesion.
-
Caption: Workflow for an in vitro leukocyte adhesion assay.
Canine Model of Acute Pancreatitis
The following provides a general framework for a study evaluating this compound sodium in a canine model of acute pancreatitis, based on published clinical trial information.
Objective: To assess the efficacy and safety of this compound sodium in managing the clinical signs of acute pancreatitis in dogs.
Study Design: Randomized, masked, placebo-controlled multicenter study.
Animal Model: Client-owned dogs presenting with clinical signs of acute pancreatitis. Diagnosis is typically based on a combination of clinical signs (e.g., vomiting, abdominal pain, anorexia), and elevated canine pancreatic lipase immunoreactivity (cPLI).
Treatment Protocol:
-
This compound Group: Intravenous administration of this compound sodium at a dose of 0.4 mg/kg once daily for three consecutive days.
-
Placebo Group: Intravenous administration of a matching placebo (vehicle) on the same schedule.
Efficacy Endpoints:
-
Primary Endpoint: Change in a Modified Canine Activity Index (MCAI) score from baseline to day 3. The MCAI is a composite score of clinical signs such as activity, appetite, vomiting, and abdominal pain.
-
Secondary Endpoints: Changes in serum cPLI concentrations, inflammatory markers (e.g., C-reactive protein), and other relevant biochemical parameters.
Safety Assessment:
-
Monitoring of adverse events throughout the study.
-
Complete blood counts and serum chemistry profiles at baseline and at the end of the treatment period.
Caption: Workflow for a canine acute pancreatitis clinical study.
Conclusion
This compound sodium is a promising anti-inflammatory agent with a well-defined primary mechanism of action targeting LFA-1 mediated leukocyte adhesion. The information provided in this technical guide offers a comprehensive foundation for researchers and drug development professionals working with this compound. Further investigation is warranted to fully elucidate its potential phospholipase A2 inhibitory activity and to establish standardized, publicly available protocols for its preclinical and clinical evaluation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. panoquell.com [panoquell.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. cevaconnect.com [cevaconnect.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. medcraveonline.com [medcraveonline.com]
Fuzapladib's Impact on Leukocyte Integrin Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fuzapladib is an investigational drug that has demonstrated anti-inflammatory effects by modulating leukocyte adhesion, a critical process in the inflammatory cascade. While the user's query specified an interest in α1 integrin signaling, current scientific literature indicates that the primary molecular target of this compound is the β2 integrin, specifically Leukocyte Function-Associated Antigen-1 (LFA-1), also known as αLβ2 or CD11a/CD18. This whitepaper will provide an in-depth technical guide on the established mechanism of action of this compound, focusing on its effects on the LFA-1 signaling pathway. It will also briefly delineate the distinct signaling pathways of α1 integrin to clarify the current understanding of this compound's specificity. This document will present quantitative data from key studies, detail relevant experimental protocols, and provide visualizations of the pertinent signaling cascades and workflows.
Introduction: this compound and its Molecular Target
This compound is a novel anti-inflammatory agent that has been investigated primarily for its role in mitigating the inflammatory response in conditions such as canine acute pancreatitis.[1][2] Its mechanism of action is centered on the inhibition of leukocyte extravasation, the process by which white blood cells migrate from the bloodstream into tissues to sites of inflammation.[3] This process is heavily dependent on the function of specific adhesion molecules on the surface of leukocytes, namely integrins.
Current evidence strongly suggests that this compound is a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor .[1][2][4] LFA-1 is an integrin exclusively expressed on leukocytes and is pivotal for their firm adhesion to the vascular endothelium, a prerequisite for transmigration into tissues.[5] It is a heterodimer composed of an αL (alpha L, CD11a) subunit and a β2 (beta 2, CD18) subunit.
In contrast, α1 integrin (α1β1) is a receptor for collagen and laminin, primarily involved in cell-matrix interactions, and plays roles in cell proliferation, survival, and matrix organization.[3] There is currently no direct evidence in the peer-reviewed scientific literature to suggest that this compound significantly affects the α1β1 integrin signaling pathway. Therefore, this guide will focus on the well-documented effects of this compound on LFA-1 signaling.
The LFA-1 Signaling Pathway and this compound's Mechanism of Inhibition
The adhesion of leukocytes to the endothelium is a tightly regulated, multi-step process involving selectin-mediated rolling, chemokine-induced activation, integrin-mediated firm adhesion, and subsequent transmigration. LFA-1 is central to the firm adhesion step.
LFA-1 Activation: "Inside-Out" Signaling
In circulating, non-activated leukocytes, LFA-1 exists in a low-affinity, bent conformation. Upon stimulation by chemokines (e.g., IL-8) present at a site of inflammation, a cascade of intracellular signals, termed "inside-out" signaling, is initiated. This signaling pathway leads to a conformational change in LFA-1 to a high-affinity, extended state, enabling it to bind strongly to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells.[4]
The precise mechanism of this compound's inhibitory action is reported to be the disruption of this "inside-out" signaling cascade. Specifically, this compound is proposed to inhibit the interaction between Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (Rac1), two key molecules essential for LFA-1 activation.[4] By preventing this interaction, this compound effectively blocks the conformational change of LFA-1 into its high-affinity state. This, in turn, prevents the firm adhesion of leukocytes to the vascular endothelium and their subsequent migration into inflamed tissues.[3][4]
Visualization of the LFA-1 Signaling Pathway and this compound's Point of Intervention
Quantitative Data on this compound's Efficacy
A key study evaluating this compound in dogs with presumptive acute pancreatitis provides quantitative data on its clinical efficacy. The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from day 0 to day 3.
| Group | N | Mean MCAI Score at Day 0 | Mean Change in MCAI Score (Day 0 to Day 3) | P-value |
| This compound | 16 | 8.53 | -7.75 | 0.02 |
| Placebo | 19 | 7.68 | -5.68 | |
| Data from Steiner et al. (2023)[1][2] |
Experimental Protocols for Studying this compound's Effects
Investigating the impact of a compound like this compound on LFA-1 mediated leukocyte adhesion involves a series of in vitro and in vivo experiments.
In Vitro Static Adhesion Assay
This assay quantifies the adhesion of leukocytes to a surface coated with the LFA-1 ligand, ICAM-1.
Objective: To determine the effect of this compound on the adhesion of isolated leukocytes to ICAM-1.
Methodology:
-
Plate Coating: 96-well microplates are coated with recombinant ICAM-1 and incubated overnight at 4°C. The remaining protein-binding sites are then blocked with a solution like bovine serum albumin (BSA).
-
Leukocyte Isolation: Leukocytes (e.g., neutrophils or peripheral blood mononuclear cells) are isolated from whole blood using density gradient centrifugation.
-
Labeling and Treatment: The isolated leukocytes are labeled with a fluorescent dye (e.g., calcein-AM). The cells are then pre-incubated with varying concentrations of this compound or a vehicle control.
-
Adhesion: The treated leukocytes are added to the ICAM-1 coated wells and stimulated with a chemokine (e.g., IL-8) to induce LFA-1 activation. The plate is incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a standardized washing procedure.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of adhesion is calculated relative to the total number of cells added.
Flow Cytometry for LFA-1 Activation State
Flow cytometry can be used to detect the conformational change of LFA-1 upon activation using antibodies that specifically recognize the high-affinity state.
Objective: To determine if this compound prevents the conformational change of LFA-1 to its high-affinity state.
Methodology:
-
Cell Preparation and Treatment: Isolated leukocytes are treated with this compound or a vehicle control.
-
Stimulation: The cells are then stimulated with a chemokine to induce LFA-1 activation.
-
Staining: The cells are stained with a fluorescently labeled monoclonal antibody that specifically binds to the activated, high-affinity conformation of LFA-1. Cells are also co-stained with markers to identify the leukocyte population of interest (e.g., CD45).
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Analysis: The percentage of cells expressing the high-affinity LFA-1 conformation is quantified in the this compound-treated group versus the control group.
In Vivo Models of Inflammation
Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.
Objective: To assess the effect of this compound on leukocyte infiltration into inflamed tissues in vivo.
Methodology:
-
Model Induction: An inflammatory response is induced in a laboratory animal (e.g., a mouse model of peritonitis or a canine model of pancreatitis).[6]
-
Treatment: Animals are treated with this compound or a vehicle control at specified doses and time points.
-
Tissue Collection: At the end of the experiment, inflamed tissues (e.g., peritoneal lavage fluid or pancreatic tissue) are collected.
-
Quantification of Leukocyte Infiltration: The number of infiltrated leukocytes (particularly neutrophils) in the collected tissues is quantified. This can be done by:
-
Cell counting: Using a hemocytometer for fluid samples.
-
Flow cytometry: To phenotype the infiltrated cells.
-
Immunohistochemistry: Staining tissue sections for leukocyte-specific markers.
-
Myeloperoxidase (MPO) assay: MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates serves as a surrogate marker for neutrophil infiltration.
-
Conclusion
This compound is a promising anti-inflammatory agent that functions as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor. Its mechanism of action involves the disruption of the "inside-out" signaling pathway necessary for LFA-1 to adopt its high-affinity conformation, thereby preventing firm adhesion of leukocytes to the vascular endothelium and their subsequent extravasation into inflamed tissues. While the initial query focused on α1 integrin, the current body of scientific evidence points to LFA-1 as the primary target of this compound. The experimental protocols detailed in this whitepaper provide a framework for the further investigation and characterization of this compound and other LFA-1 inhibitors. The quantitative data from clinical studies in dogs with pancreatitis support the therapeutic potential of this mechanism of action. Further research is warranted to fully elucidate the clinical applications of this compound in various inflammatory diseases.
References
- 1. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Neutrophils and Neutrophil Extracellular Traps in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Fuzapladib's Effect on Neutrophil Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fuzapladib is a novel small molecule inhibitor that has demonstrated therapeutic potential in inflammatory conditions, primarily through its targeted action on neutrophil function. This technical guide provides an in-depth analysis of this compound's mechanism of action, specifically focusing on its effects on neutrophil adhesion and migration. Drawing from available preclinical and clinical data, this document outlines the molecular pathways influenced by this compound, presents the quantitative evidence of its efficacy, and details the experimental protocols used to elucidate its activity. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.
Introduction: The Role of Neutrophils in Inflammation and the Therapeutic Rationale for this compound
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their rapid recruitment to sites of injury or infection is a critical step in the inflammatory response. This process, known as the leukocyte adhesion cascade, involves a tightly regulated sequence of events: rolling, activation, firm adhesion to the vascular endothelium, and subsequent transmigration into the inflamed tissue.
A key player in the firm adhesion of neutrophils is the integrin, Leukocyte Function-Associated Antigen-1 (LFA-1). The activation of LFA-1 is a critical checkpoint in the inflammatory cascade. Dysregulation of neutrophil recruitment and activation can lead to excessive tissue damage and is a hallmark of numerous acute and chronic inflammatory diseases.
This compound (formerly IKV-741) is a first-in-class LFA-1 activation inhibitor.[1] By specifically targeting the "inside-out" signaling pathway that leads to LFA-1 activation, this compound offers a targeted approach to modulating the inflammatory response by preventing the firm adhesion and subsequent migration of neutrophils into tissues.[2][3] This targeted mechanism of action suggests a favorable safety profile compared to broader anti-inflammatory agents.
Mechanism of Action: Inhibition of LFA-1 Activation
This compound's primary mechanism of action is the inhibition of the activation of LFA-1 on the surface of neutrophils.[4] LFA-1, a heterodimeric protein composed of αL (CD11a) and β2 (CD18) subunits, exists in a low-affinity, bent conformation in resting neutrophils. Upon stimulation by chemokines, which bind to G-protein coupled receptors (GPCRs) on the neutrophil surface, a cascade of intracellular signals is initiated. This "inside-out" signaling pathway leads to a conformational change in LFA-1, shifting it to a high-affinity, extended state. This activated LFA-1 can then bind firmly to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells at the site of inflammation.
This compound has been shown to disrupt a critical step in this signaling cascade by inhibiting the interaction between Phospholipase C-β2 (PLC-β2) and the small GTPase, Ras-related C3 botulinum toxin substrate 1 (Rac1).[2] Both PLC-β2 and Rac1 are essential for the downstream signaling events that lead to LFA-1 activation. By preventing their interaction, this compound effectively blocks the conformational change in LFA-1, keeping it in its inactive state and thereby preventing firm adhesion of neutrophils to the endothelium.
Signaling Pathway of LFA-1 Activation and this compound's Point of Intervention
The following diagram illustrates the key steps in the chemokine-induced LFA-1 activation pathway in neutrophils and the specific point of inhibition by this compound.
Caption: LFA-1 activation pathway and this compound's inhibitory action.
Quantitative Data on this compound's Efficacy
While extensive quantitative data from in vitro neutrophil adhesion and migration assays are not widely published, key studies provide evidence for this compound's inhibitory effects.
| Parameter | Experimental System | Result | Reference |
| LFA-1 Activity | Genetically engineered mouse pre-B cells expressing LFA-1, stimulated with SDF-1 | 1 µmol/L this compound suppressed LFA-1 activity. | [5] |
| Clinical Score Improvement | Randomized, masked, placebo-controlled multicenter study in dogs with acute pancreatitis | Statistically significant reduction in the modified canine activity index (MCAI) score from Day 0 to Day 3 in the this compound group compared to the placebo group. | [2] |
| Neutrophil Infiltration | In vivo mouse model of postoperative ileus | Did not sufficiently inhibit neutrophil infiltration into the ileal muscularis externa. | [3] |
Note: The finding that this compound did not significantly inhibit neutrophil infiltration in a postoperative ileus model suggests that the drug's efficacy may be context-dependent and vary based on the specific inflammatory microenvironment and the relative importance of LFA-1 versus other adhesion molecules (e.g., Mac-1) in different disease states.
Experimental Protocols
The following sections detail the principles and general procedures for key in vitro assays used to evaluate the effect of compounds like this compound on neutrophil adhesion and migration.
Neutrophil Adhesion Assay (Static Conditions)
This assay quantifies the adhesion of neutrophils to a monolayer of endothelial cells.
Objective: To determine the effect of this compound on the adhesion of activated neutrophils to endothelial cells.
Methodology:
-
Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.
-
Neutrophil Labeling: Isolated neutrophils are labeled with a fluorescent dye, such as Calcein-AM, for easy quantification.
-
Treatment: The labeled neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Activation: Neutrophils are activated with a chemoattractant, such as Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP).
-
Co-incubation: The treated and activated neutrophils are added to the HUVEC-coated wells and incubated to allow for adhesion.
-
Washing: Non-adherent neutrophils are removed by a gentle washing step.
-
Quantification: The fluorescence of the remaining adherent neutrophils is measured using a fluorescence plate reader. The percentage of adhesion is calculated relative to the total number of neutrophils added.
Caption: Workflow for a static neutrophil adhesion assay.
Neutrophil Migration (Chemotaxis) Assay
This assay measures the directed migration of neutrophils towards a chemoattractant.
Objective: To assess the inhibitory effect of this compound on neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood.
-
Treatment: Neutrophils are pre-incubated with different concentrations of this compound or a vehicle control.
-
Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., IL-8). The treated neutrophils are placed in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the pores towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, or by lysing the migrated cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
Caption: Workflow for a neutrophil migration (chemotaxis) assay.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for inflammatory diseases by specifically inhibiting the activation of LFA-1 on neutrophils, thereby reducing their adhesion to the endothelium and subsequent migration into tissues. Its mechanism of action, involving the disruption of the PLC-β2 and Rac1 interaction, is a novel approach to modulating the inflammatory cascade.
While in vivo studies in canine pancreatitis have shown promising clinical outcomes, further research is needed to fully quantify the dose-dependent effects of this compound on neutrophil adhesion and migration in various inflammatory contexts. The generation of comprehensive in vitro data, including IC50 values and detailed dose-response curves from standardized adhesion and migration assays, will be crucial for optimizing its therapeutic application and for the development of next-generation LFA-1 activation inhibitors. Furthermore, exploring the efficacy of this compound in a wider range of inflammatory and autoimmune disease models is a logical next step in its clinical development.
References
- 1. dvm360.com [dvm360.com]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cevaconnect.com [cevaconnect.com]
- 5. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Fuzapladib Sodium for Injection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib sodium, formerly known as IS-741, is a novel small molecule anti-inflammatory agent. It is conditionally approved by the U.S. Food and Drug Administration (FDA) under the brand name PANOQUELL®-CA1 for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][2][3][4][5] Initially developed as a potent phospholipase A2 (PLA2) inhibitor, its primary mechanism of action is now characterized as the inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1) activation, a critical step in the inflammatory cascade.[1][4][6][7][8] This technical guide provides a comprehensive overview of the pharmacological profile of this compound sodium, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the activation of LFA-1.[3][4][7][9][10] LFA-1 is an integrin receptor expressed on the surface of leukocytes, including neutrophils, that plays a crucial role in their adhesion to vascular endothelium and subsequent extravasation into tissues during an inflammatory response.[4][7][11][12]
In the context of acute pancreatitis, inflammatory mediators trigger the activation of LFA-1 on circulating neutrophils. This activation enables LFA-1 to bind firmly to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is upregulated on endothelial cells at the site of inflammation.[7][13] This interaction facilitates the arrest, adhesion, and transmigration of neutrophils from the bloodstream into the pancreatic tissue, amplifying the inflammatory damage.[7][12][13]
This compound blocks this process by preventing the conformational change required for LFA-1 activation, thereby inhibiting neutrophil adhesion and migration into the pancreas.[8][10][14] This targeted action is expected to limit the expansion of pancreatic lesions and may help prevent systemic complications, such as multi-organ failure, associated with severe pancreatitis.[9][10]
In in vitro studies, this compound at a concentration of 1 µM has been shown to suppress LFA-1 activity in genetically engineered mouse pre-B cells and significantly inhibit the adhesion of human HL-60 cells (a neutrophil-like cell line) to human umbilical vein endothelial cells (HUVECs).[4][10][15]
Figure 1: Signaling pathway of this compound-mediated inhibition of neutrophil extravasation.
Pharmacological Data
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in multiple species following intravenous (IV) and subcutaneous (SC) administration. The drug exhibits significant inter-species differences in clearance and systemic exposure.[1][16] this compound is noted to be a highly protein-bound drug.[2][5][9][17]
Table 1: Pharmacokinetic Parameters of this compound (2 mg/kg IV Administration)
| Species | Gender | CL_tot (mL/h·kg) | AUC_0–inf (µg·h/mL) |
|---|---|---|---|
| Rat | Male | 687 ± 24 | ~3 |
| Female | 730 ± 110 | ~2.7 | |
| Cat | Male | 74 ± 11 | ~27 |
| Female | 55 ± 4.7 | ~36 | |
| Dog | Male | 16 ± 2 | ~125 |
| Female | 19 ± 2.9 | ~105 |
Data adapted from a study with 2 mg/kg IV administration. Values are expressed as mean ± SE.[1][16]
Table 2: Pharmacokinetic Parameters of this compound (2 mg/kg SC Administration)
| Species | Gender | C_max (µg/mL) | T_max (h) | k_e (h⁻¹) | CL_tot/F (mL/h·kg) |
|---|---|---|---|---|---|
| Rat | Male | 3.2 ± 0.38 | 0.25 ± 0.00 | 2.1 ± 0.45 | 760 ± 130 |
| Female | 3.2 ± 0.29 | 0.25 ± 0.00 | 1.8 ± 0.30 | 800 ± 120 | |
| Cat | Male | 6.6 ± 0.53 | 0.88 ± 0.11 | 0.30 ± 0.064 | 93 ± 8.2 |
| Female | 10 ± 1.2 | 0.63 ± 0.11 | 0.38 ± 0.043 | 61 ± 7.7 | |
| Dog | Male | 15 ± 0.34 | 0.44 ± 0.054 | 0.13 ± 0.022 | 18 ± 0.83 |
| Female | 13 ± 0.36 | 0.88 ± 0.11 | 0.13 ± 0.020 | 23 ± 2.5 |
Data adapted from a study with 2 mg/kg SC administration. Values are expressed as mean ± SE.[1]
In dogs, following once-daily IV administration of PANOQUELL®-CA1 for nine consecutive days at doses of 0.4, 1.2, and 2 mg/kg, minimal accumulation was observed, with mean accumulation ratios of 1.37, 1.36, and 1.35, respectively.[2][3]
Clinical Efficacy
The effectiveness of this compound sodium was evaluated in a randomized, masked, placebo-controlled pilot field study involving client-owned dogs with acute onset pancreatitis.[8][18] Clinical improvement was the primary endpoint, assessed by the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3. The MCAI is a composite score of seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[2]
Table 3: Clinical Efficacy of this compound in Dogs with Acute Pancreatitis
| Group | N | Mean MCAI Score (Day 0) | Mean MCAI Score (Day 3) | Mean Change from Day 0 to Day 3 | P-value |
|---|---|---|---|---|---|
| This compound (0.4 mg/kg) | 16-17 | 8.53 | 0.83 | -7.7 | 0.0193 |
| Vehicle Control | 19 | 7.68 | 1.98 | -5.7 | (vs. This compound) |
Data from a pilot field effectiveness study. The this compound group showed a statistically significant reduction in MCAI scores compared to the control group.[2][9][18][19]
Safety and Tolerability
In a 9-day target animal safety study, healthy Beagle dogs administered this compound sodium at 0.4 mg/kg (1X), 1.2 mg/kg (3X), and 2 mg/kg (5X) the labeled dose did not show evidence of systemic toxicity, indicating an acceptable margin of safety.[19] The most common adverse reactions observed during the pilot field study included anorexia, digestive tract disorders (e.g., vomiting, diarrhea), respiratory tract disorders, and jaundice.[2][9][17]
Key Experimental Protocols
In Vitro LFA-1 Activation / Cell Adhesion Assay
This assay evaluates the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells, a key step mediated by LFA-1.
-
Cell Lines: Human promyelocytic leukemia cells (HL-60) are used as a model for neutrophils. Human Umbilical Vein Endothelial Cells (HUVECs) are used to form a cellular monolayer mimicking the blood vessel wall.
-
Methodology:
-
HUVECs are seeded in multi-well plates and cultured to form a confluent monolayer.
-
The HUVEC monolayer is activated with an inflammatory stimulus (e.g., lipopolysaccharide or TNF-α) to induce the expression of ICAM-1.
-
HL-60 cells are fluorescently labeled for later quantification.
-
Labeled HL-60 cells are pre-incubated with various concentrations of this compound sodium or a vehicle control for a specified period (e.g., 10-30 minutes).
-
The treated HL-60 cells are then added to the activated HUVEC monolayer and incubated to allow for adhesion.
-
Non-adherent cells are removed by a standardized washing procedure.
-
The remaining adherent cells are quantified by measuring the fluorescence intensity in each well.
-
-
Endpoint: The concentration of this compound that inhibits 50% of cell adhesion (IC50) is calculated to determine its potency. This compound has been shown to be effective at a concentration of 1 µM in a similar assay.[4][15]
Multi-Species Pharmacokinetic Study
This study aimed to characterize the absorption, distribution, metabolism, and excretion of this compound in different species.
-
Subjects: Male and female Sprague-Dawley rats, Beagle dogs, and domestic cats.[1][16]
-
Methodology:
-
Dosing: A single dose of this compound sodium monohydrate (2.0 mg/kg) is administered via intravenous (IV) and subcutaneous (SC) routes.[1][16]
-
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).[1]
-
Sample Processing: Blood is centrifuged to obtain plasma, which is then stored frozen (-30°C or below) until analysis.[1]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated Ultra-Performance Liquid Chromatography (UPLC) system with mass spectrometry (MS) detection.[1][13]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, CLtot, etc.) are calculated using non-compartmental analysis software.[1]
-
Figure 2: Experimental workflow for the pharmacokinetic evaluation of this compound.
Canine Pilot Field Study for Acute Pancreatitis
This was a multicenter, randomized, masked, placebo-controlled study to assess the efficacy and safety of this compound in a clinical setting.[8][18]
-
Study Population: Client-owned dogs (n=61 enrolled, n=36 in efficacy analysis) presenting with presumptive acute onset pancreatitis.[8][19] Diagnosis was based on the presence of at least two relevant clinical signs and a canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥400 μg/L.[8]
-
Methodology:
-
Enrollment & Randomization: Eligible dogs were enrolled and randomly assigned to either the this compound group or the vehicle control group.
-
Treatment Protocol:
-
This compound Group (n=17): Received 0.4 mg/kg this compound sodium IV once daily for three consecutive days.[19]
-
Control Group (n=19): Received an equivalent volume of a vehicle control (placebo) IV once daily for three days.[19]
-
All dogs in both groups received standard of care, including fluid therapy, nutritional support, analgesics, and anti-emetics.[19]
-
-
Clinical Assessment: An examining veterinarian, masked to the treatment group, assessed each dog daily and scored clinical signs using the Modified Canine Activity Index (MCAI).
-
Primary Endpoint: The primary measure of effectiveness was the change in the mean total MCAI score from Day 0 (pre-treatment) to Day 3.[2][8]
-
Secondary Endpoints: Included changes in other clinical severity scores (CAPCSI) and serum biomarkers like cPLI and C-reactive protein.[8][18]
-
Figure 3: Logical workflow of the pivotal pilot field study for this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. panoquell.com [panoquell.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Closer Look at Panoquell-CA1 in Dogs • MSPCA-Angell [mspca.org]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PANOQUELL®-CA1 [panoquell.com]
- 10. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Polylysine-Containing Hydrogel Formulation of this compound, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
- 16. Species differences in the biopharmaceutical properties of this compound sodium monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 17. dvm360.com [dvm360.com]
- 18. researchgate.net [researchgate.net]
- 19. cevaconnect.com [cevaconnect.com]
In-Vitro Anti-Inflammatory Mechanisms of Fuzapladib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib (formerly IS-741) is a novel anti-inflammatory agent that has demonstrated significant therapeutic potential in various inflammatory conditions. Its primary mechanism of action involves the inhibition of leukocyte function-associated antigen-1 (LFA-1), a critical adhesion molecule in the inflammatory cascade. This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the anti-inflammatory effects of this compound, focusing on its mechanism of action, experimental protocols, and quantitative data.
Mechanism of Action: Inhibition of LFA-1 Activation
This compound exerts its anti-inflammatory effects by targeting the activation of LFA-1 on leukocytes. LFA-1, an integrin, plays a pivotal role in the adhesion of leukocytes to endothelial cells and their subsequent migration into inflamed tissues. The activation of LFA-1 is a crucial step in this process, and this compound has been shown to interfere with this "inside-out" signaling pathway.
In-vitro evidence suggests that this compound inhibits the interaction between Phospholipase C-β2 (PLC-β2) and Ras-related C3 botulinum toxin substrate 1 (Rac1), two key signaling molecules essential for LFA-1 activation. By disrupting this interaction, this compound prevents the conformational changes in LFA-1 that are necessary for its high-affinity binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells.
Signaling Pathway of LFA-1 Activation and this compound's Point of Intervention
Quantitative Data from In-Vitro Studies
The following tables summarize the key quantitative findings from in-vitro studies on this compound's anti-inflammatory effects.
| Assay | Cell Line/Primary Cells | Stimulus | This compound Concentration | Effect | Reference |
| LFA-1 Activation | Genetically engineered mouse pre-B cells expressing LFA-1 | Stromal cell-derived factor-1 (SDF-1) | 1 µmol/L | Suppression of LFA-1 activity | |
| Leukocyte-Endothelial Adhesion | HL-60 cells and Human Umbilical Vein Endothelial Cells (HUVEC) | Lipopolysaccharide (LPS) | 1 µM | Significant inhibition of HL-60 adhesion to HUVEC | [1] |
Further dose-response studies and IC50 value determinations are needed for a more comprehensive quantitative profile of this compound.
Experimental Protocols
Leukocyte-Endothelial Adhesion Assay (HL-60 and HUVEC)
This protocol is based on the methodology described by Shikama et al. (1999).[1]
Objective: To evaluate the effect of this compound on the adhesion of a human promyelocytic leukemia cell line (HL-60), as a neutrophil surrogate, to a monolayer of Human Umbilical Vein Endothelial Cells (HUVEC).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
HL-60 cells
-
Endothelial Cell Growth Medium (EGM)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (IS-741)
-
Calcein-AM (or other fluorescent cell stain)
-
96-well culture plates
-
Fluorescence microplate reader
Experimental Workflow:
Detailed Procedure:
-
HUVEC Culture: Culture HUVECs in EGM in a 96-well plate until a confluent monolayer is formed.
-
Stimulation: Stimulate the HUVEC monolayer with an optimal concentration of LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of adhesion molecules.
-
HL-60 Cell Preparation: Culture HL-60 cells in RPMI 1640 medium supplemented with FBS.
-
This compound Treatment: Pre-incubate HL-60 cells with various concentrations of this compound or vehicle control for a defined time (e.g., 1 hour).
-
Cell Labeling: Label the this compound-treated HL-60 cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Co-culture: Add the labeled HL-60 cells to the LPS-stimulated HUVEC monolayer.
-
Adhesion Incubation: Incubate the co-culture for a specific duration (e.g., 1 hour) to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with a suitable buffer (e.g., PBS) to remove non-adherent HL-60 cells.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence microplate reader. The fluorescence intensity is directly proportional to the number of adhered HL-60 cells.
LFA-1 Activation Assay
A specific, detailed protocol for the LFA-1 activation assay with this compound on genetically engineered mouse pre-B cells is not publicly available in the reviewed literature. However, a general approach for such an assay would typically involve the following steps:
Objective: To assess the effect of this compound on the activation state of LFA-1 on leukocytes following stimulation.
General Methodology:
-
Cell Preparation: Use a leukocyte cell line (e.g., genetically engineered mouse pre-B cells expressing LFA-1) known to express LFA-1.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the cells with a known LFA-1 activator, such as SDF-1, phorbol 12-myristate 13-acetate (PMA), or an activating anti-LFA-1 antibody.
-
Detection of Activated LFA-1: The activation state of LFA-1 can be detected using several methods:
-
Flow Cytometry: Use a conformation-specific monoclonal antibody that preferentially binds to the high-affinity (activated) state of LFA-1. The binding of this antibody is then quantified by flow cytometry.
-
Cell Adhesion to Immobilized ICAM-1: Plate wells with purified ICAM-1. After treatment and stimulation, the cells are added to the wells, and the number of adherent cells is quantified, similar to the leukocyte-endothelial adhesion assay.
-
Experimental Workflow for a Flow Cytometry-Based LFA-1 Activation Assay:
Conclusion and Future Directions
The in-vitro studies summarized in this guide provide compelling evidence for the anti-inflammatory effects of this compound, primarily through the inhibition of LFA-1 activation on leukocytes. The detailed experimental protocols and the elucidated signaling pathway offer a solid foundation for further research and drug development.
Future in-vitro studies should focus on:
-
Dose-response analyses to determine the IC50 values of this compound in various cell-based assays.
-
Investigating the effects of this compound on the production of a broader range of inflammatory cytokines and chemokines in different immune cell types (e.g., neutrophils, monocytes, lymphocytes).
-
Exploring the impact of this compound on other aspects of leukocyte function , such as chemotaxis and phagocytosis.
-
Validating the mechanism of action in primary leukocytes from different species to assess inter-species variability.
A comprehensive understanding of this compound's in-vitro pharmacology will be instrumental in optimizing its clinical application and exploring its full therapeutic potential in a wide range of inflammatory diseases.
References
Fuzapladib: A Deep Dive into its Modulation of Immune Cell Trafficking
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fuzapladib is an investigational small molecule drug that has garnered significant interest for its potential as a modulator of the immune response. This technical guide provides a comprehensive overview of this compound's core mechanism of action, its role in modulating immune cell trafficking, and the experimental evidence supporting its therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
This compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2][3] LFA-1 is an integrin receptor expressed on the surface of leukocytes that plays a critical role in their adhesion to endothelial cells and subsequent migration into tissues, a process central to the inflammatory response. By inhibiting the activation of LFA-1, this compound effectively reduces the trafficking of immune cells, particularly neutrophils and macrophages, to sites of inflammation.[4][5][6] This unique mechanism of action positions this compound as a promising therapeutic agent for a variety of inflammatory conditions.
Mechanism of Action: Inhibiting the Inside-Out Signaling of LFA-1
The trafficking of leukocytes from the bloodstream into tissues is a tightly regulated multi-step process known as the leukocyte adhesion cascade. This process involves the initial tethering and rolling of leukocytes along the endothelial lining of blood vessels, followed by firm adhesion and subsequent transmigration into the inflamed tissue. The firm adhesion step is critically dependent on the activation of LFA-1 on the leukocyte surface, which enables it to bind with high affinity to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on endothelial cells.[4][7][8]
LFA-1 activation is controlled by a complex intracellular signaling pathway known as "inside-out" signaling. This pathway is initiated by chemokine and cytokine stimulation of leukocytes, which triggers a cascade of events leading to a conformational change in LFA-1, shifting it from a low-affinity to a high-affinity state for ICAM-1.[4]
This compound exerts its inhibitory effect by targeting a key step in this inside-out signaling pathway. It has been shown to inhibit the interaction between Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1), two proteins essential for LFA-1 activation.[4] By disrupting this interaction, this compound prevents the downstream signaling events that lead to the conformational change and activation of LFA-1. This, in turn, blocks the firm adhesion of leukocytes to the endothelium and their subsequent extravasation into tissues.
Quantitative Data on Immune Cell Trafficking
The efficacy of this compound in modulating immune cell trafficking has been evaluated in various preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Immune Cell Infiltration in a Mouse Model of Postoperative Ileus
| Treatment Group | Dose | Mean Macrophage (CD68+) Count (cells/mm²) ± SD | % Reduction vs. Control | Mean Neutrophil (MPO+) Count (cells/mm²) ± SD | % Reduction vs. Control | Reference |
| Control (Vehicle) | - | 150 ± 25 | - | 80 ± 15 | - | [4] |
| This compound | 20 mg/kg | 75 ± 18 | 50% | 65 ± 12 | 18.75% | [4] |
| p < 0.05 compared to control |
Table 2: Clinical Efficacy of this compound in Dogs with Acute Pancreatitis
| Treatment Group | N | Mean Change in Modified Canine Activity Index (MCAI) Score (Day 0 to Day 3) ± SD | Mean Change in Canine Pancreatic Lipase (cPLI) (µg/L) (Day 0 to Day 3) | Mean Change in C-Reactive Protein (CRP) (mg/L) (Day 0 to Day 3) | Reference |
| Placebo | 19 | -5.68 ± 3.8 | Not reported | Not reported | [2][3] |
| This compound (0.4 mg/kg) | 16 | -7.75 ± 2.5 | No significant difference | No significant difference | [2][3] |
| p = 0.02 compared to placebo |
Table 3: Effect of this compound on Inflammatory Cytokine Levels
No statistically significant changes in the serum concentrations of various cytokines, including IL-2, IL-6, IL-8, IL-10, MCP-1, and TNF-α, were observed between the this compound and placebo groups in the canine acute pancreatitis study.[2][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on immune cell trafficking.
In Vivo Mouse Model of Postoperative Ileus
This protocol describes the induction of postoperative ileus in mice to study the effect of this compound on intestinal inflammation.
Protocol Details:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: A midline laparotomy is performed, and the small intestine is gently manipulated with a moist cotton applicator for 5 minutes. The abdominal wall and skin are then closed with sutures.
-
Drug Administration: this compound (20 mg/kg) or vehicle (saline) is administered subcutaneously 1 hour before and 4 hours after surgery.
-
Tissue Collection: 24 hours after surgery, mice are euthanized, and segments of the ileum are collected. The muscularis externa is carefully dissected from the mucosa.
-
Analysis: The collected tissue is then processed for myeloperoxidase (MPO) staining to identify neutrophils and immunofluorescence staining for CD68 to identify macrophages.
Myeloperoxidase (MPO) Staining for Neutrophil Infiltration
This protocol details the staining procedure to visualize and quantify neutrophils in tissue samples.
Reagents:
-
10% Neutral Buffered Formalin
-
Phosphate Buffered Saline (PBS)
-
Hanker-Yates reagent
-
30% Hydrogen Peroxide
Procedure:
-
Fix the dissected ileal muscularis externa in 10% neutral buffered formalin overnight at 4°C.
-
Wash the tissue three times with PBS.
-
Incubate the tissue in PBS containing 0.1% Hanker-Yates reagent and 0.03% hydrogen peroxide for 10 minutes at room temperature.
-
Wash the tissue three times with PBS.
-
Mount the tissue on a glass slide and visualize under a light microscope. MPO-positive cells (neutrophils) will appear as dark brown-stained cells.
-
Quantify the number of MPO-positive cells per unit area using image analysis software.
Immunofluorescence Staining for Macrophage (CD68) Infiltration
This protocol describes the immunofluorescence staining procedure for detecting macrophages in tissue sections.
Reagents:
-
Optimal Cutting Temperature (OCT) compound
-
Acetone, pre-chilled to -20°C
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: Rat anti-mouse CD68
-
Secondary antibody: Goat anti-rat IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Embed the fresh ileal muscularis externa in OCT compound and freeze rapidly.
-
Cut 5-10 µm thick cryosections and mount them on glass slides.
-
Fix the sections with pre-chilled acetone for 10 minutes at -20°C.
-
Wash the slides three times with PBS.
-
Block non-specific binding by incubating the sections with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody (rat anti-mouse CD68) overnight at 4°C.
-
Wash the slides three times with PBS.
-
Incubate the sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the slides with PBS and mount with mounting medium.
-
Visualize the sections using a fluorescence microscope. CD68-positive cells (macrophages) will emit a fluorescent signal.
-
Quantify the number of CD68-positive cells per unit area using image analysis software.
In Vitro Leukocyte-Endothelium Adhesion Assay
This is a general protocol to assess the direct effect of this compound on leukocyte adhesion to endothelial cells.
Protocol Details:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to form a confluent monolayer in a 96-well plate.
-
Leukocyte Isolation and Labeling: Isolate human neutrophils or use a leukocyte cell line (e.g., HL-60). Label the leukocytes with a fluorescent dye such as Calcein-AM.
-
This compound Treatment: Pre-incubate the fluorescently labeled leukocytes with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Co-culture: Add the treated leukocytes to the HUVEC monolayer and incubate for a defined period (e.g., 30 minutes) to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent leukocytes.
-
Data Analysis: Calculate the percentage of inhibition of adhesion for each this compound concentration compared to the vehicle control.
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy by specifically inhibiting the activation of LFA-1 and subsequent immune cell trafficking. The preclinical and clinical data gathered to date demonstrate its potential to reduce the infiltration of neutrophils and macrophages into inflamed tissues, leading to a reduction in inflammation and clinical improvement in conditions such as canine acute pancreatitis. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic applications of this compound and other LFA-1 activation inhibitors. As our understanding of the intricate signaling pathways governing immune cell trafficking continues to grow, molecules like this compound hold great promise for the development of novel and more effective treatments for a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aaha.org [aaha.org]
- 8. PANOQUELL®-CA1 [panoquell.com]
- 9. researchgate.net [researchgate.net]
Preclinical Research on Fuzapladib for Acute Pancreatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fuzapladib (formerly known as IS-741) is a novel therapeutic agent investigated for the management of acute pancreatitis. Preclinical research has elucidated its dual mechanism of action, primarily as a potent inhibitor of leukocyte function-associated antigen-1 (LFA-1) activation, and secondarily as an inhibitor of cytosolic phospholipase A2 (cPLA2). This guide provides a comprehensive overview of the pivotal preclinical studies, detailing the experimental methodologies, quantitative outcomes, and the underlying signaling pathways. The data presented herein underscore the potential of this compound in mitigating the inflammatory cascade characteristic of acute pancreatitis, thereby reducing pancreatic necrosis, hemorrhage, and associated systemic complications.
Mechanism of Action
This compound exerts its anti-inflammatory effects through two primary pathways:
-
Inhibition of LFA-1 Activation: this compound inhibits the activation of LFA-1, a key integrin on the surface of neutrophils. This prevents the firm adhesion of neutrophils to the vascular endothelium, a critical step in their extravasation into the pancreatic tissue. By blocking neutrophil infiltration, this compound attenuates the local and systemic inflammatory response.
-
Inhibition of Cytosolic Phospholipase A2 (cPLA2): this compound has been shown to inhibit the activity of cPLA2. This enzyme is responsible for the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of cPLA2 further contributes to the reduction of the inflammatory cascade.
Signaling Pathways
LFA-1 Mediated Neutrophil Extravasation and its Inhibition by this compound
Caption: LFA-1 activation pathway and this compound's inhibitory action.
cPLA2 Signaling Pathway in Acute Pancreatitis and its Inhibition by this compound
Caption: cPLA2 signaling pathway and this compound's point of inhibition.
In Vitro Efficacy
Inhibition of Leukocyte-Endothelial Cell Adhesion
Experimental Protocol: Human umbilical vein endothelial cells (HUVECs) were cultured to form a monolayer. Human promyelocytic leukemia cells (HL-60), serving as a neutrophil surrogate, were fluorescently labeled. HUVECs were stimulated with lipopolysaccharide (LPS) to induce the expression of adhesion molecules. This compound (IS-741) was added to the co-culture of HL-60 cells and HUVECs. The adhesion of HL-60 cells to the HUVEC monolayer was quantified by measuring fluorescence intensity.[1]
Results:
| This compound (IS-741) Concentration | Inhibition of HL-60 Adhesion to HUVECs |
| 1 µg/mL | Significant inhibition |
| 10 µg/mL | Further significant inhibition |
Table 1: Effect of this compound on in vitro cell adhesion.[1]
In Vivo Efficacy in Animal Models
Dog Model of Acute Necrotizing Pancreatitis
Experimental Protocol: Acute necrotizing pancreatitis was induced in adult mongrel dogs by injecting autologous gallbladder bile into the main pancreatic duct. The dogs were divided into a treatment group receiving intravenous this compound (IS-741) at 6 and 30 hours post-pancreatitis induction, and a non-treated control group. Survival rates, physiological parameters, and cytosolic phospholipase A2 (cPLA2) activity in pancreatic, lung, and renal tissues were assessed.[2]
Results:
| Parameter | Control Group (No Treatment) | This compound (IS-741) Treated Group |
| Survival Rate | Significantly lower | Significantly higher |
| Mean Arterial Pressure | Decreased | Maintained |
| PaO2 | Decreased | Maintained |
| cPLA2 Activity (Pancreas) | High | Significantly lower |
| cPLA2 Activity (Lung) | High | Significantly lower |
| cPLA2 Activity (Renal Cortex) | High | Significantly lower |
| Histopathology (Pancreas, Lung, Kidney) | Severe changes | Milder changes |
Table 2: Efficacy of this compound in a canine model of acute necrotizing pancreatitis.[2]
Rat Model of Cerulein-Induced Pancreatitis with Sepsis
Experimental Protocol: Acute pancreatitis was induced in rats by four intramuscular injections of cerulein (50 µg/kg each). Sepsis was induced by an intraperitoneal injection of lipopolysaccharide (LPS) (10 mg/kg). The treated group received a continuous intravenous infusion of this compound (IS-741) at a rate of 3 mg/kg/h, starting 30 minutes before the septic challenge. The control group did not receive this compound. Serum levels of cytokine-induced neutrophil chemoattractant (CINC), a key chemokine for neutrophil recruitment, were measured. Histological examination of the lungs was also performed.[3][4]
Results:
| Parameter | Control Group (Pancreatitis + Sepsis) | This compound (IS-741) Treated Group |
| Serum CINC Levels | Elevated | Significantly lower |
| Pulmonary Neutrophil Infiltration | Intense | Significantly reduced |
| Lung Hemorrhage | Present | Absent |
Table 3: Efficacy of this compound in a rat model of severe acute pancreatitis with sepsis.[3][4]
Experimental Workflows
In Vivo Canine Model of Acute Necrotizing Pancreatitis
Caption: Workflow for the canine acute necrotizing pancreatitis study.
In Vitro Cell Adhesion Assay
Caption: Workflow for the in vitro leukocyte-endothelial cell adhesion assay.
Conclusion
The preclinical data for this compound strongly support its therapeutic potential in acute pancreatitis. Its dual inhibitory action on LFA-1 activation and cPLA2 activity effectively targets key inflammatory pathways involved in the pathogenesis of the disease. In vitro studies demonstrate its ability to prevent the initial steps of neutrophil infiltration, while in vivo studies in both canine and rodent models of severe acute pancreatitis confirm its efficacy in improving survival, reducing organ damage, and attenuating the systemic inflammatory response. These findings have provided a solid foundation for the further clinical development of this compound for the treatment of acute pancreatitis.
References
- 1. Effect of IS-741 on cell adhesion between human umbilical vein endothelial cells and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of IS-741 (a new synthetic antiinflammatory agent) on acute necrotizing pancreatitis in dogs. Significance of its inhibitory effect on cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel carboxamide derivative IS-741 reduces neutrophil chemoattractant production by bronchoalveolar macrophages in rats with cerulein-induced pancreatitis complicated by sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Fuzapladib: A Deeper Dive into Therapeutic Mechanisms Beyond LFA-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fuzapladib, a compound primarily recognized for its role as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor, is demonstrating a broader spectrum of therapeutic potential than initially understood. While its efficacy in mitigating neutrophil-mediated inflammation, particularly in canine acute pancreatitis, is well-documented, emerging evidence points towards additional molecular targets and cellular effects. This technical guide synthesizes the current understanding of this compound's mechanisms of action beyond direct LFA-1 antagonism, focusing on its potential as a Phospholipase A2 (PLA2) inhibitor and its interference with the upstream LFA-1 activation cascade involving Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1). Furthermore, this document explores the expanding role of this compound in modulating the activity of other key immune cells, such as monocytes and macrophages. We present a comprehensive overview of the quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.
Introduction
This compound has gained prominence as a novel anti-inflammatory agent. Its established mechanism of action centers on the inhibition of LFA-1, an integrin crucial for leukocyte adhesion to endothelial cells and subsequent extravasation into tissues. This has been the cornerstone of its application in conditions characterized by excessive neutrophil infiltration. However, a closer examination of the literature reveals a more complex and multifaceted pharmacological profile. This guide aims to consolidate the evidence for these alternative mechanisms, providing a valuable resource for researchers exploring new therapeutic avenues for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative findings from various in vitro and in vivo studies on this compound, highlighting its effects on different targets and in various models.
| Target/Model | This compound Concentration/Dose | Observed Effect | Reference |
| In Vitro Studies | |||
| LFA-1 Activity (genetically engineered mouse pre-B cells) | 1 µmol/L | Suppression of LFA-1 activity | [1] |
| Adhesion of HL-60 cells to HUVEC (LPS-stimulated) | 1 µM (3 hours) | Significant inhibition of adhesion | [2][3] |
| In Vivo Studies | |||
| Rat Trinitrobenzene Sulfonic Acid (TNBS) Ileitis | 50 mg/kg (p.o., 7 days) | Significant reduction in myeloperoxidase (MPO) activity and mucosal IL-8 levels | [2][3] |
| Endotoxemic Porcine Model | High-dose | Suppression of Interleukin-6 (IL-6) production | [4] |
| Canine Acute Pancreatitis | Not specified | Statistically significant reduction in Modified Canine Activity Index (MCAI) scores compared to placebo | [5][6] |
Potential Therapeutic Targets Beyond LFA-1
Phospholipase A2 (PLA2) Inhibition
Multiple independent sources have identified this compound as an inhibitor of Phospholipase A2 (PLA2), with some studies suggesting it is a potent inhibitor[2][3][7][8]. Specifically, it has been shown to have an inhibitory effect on cytosolic PLA2 (cPLA2)[9].
Signaling Pathway and Therapeutic Implications:
PLA2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound can potentially dampen the inflammatory response at a point upstream of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broad anti-inflammatory effect.
Caption: this compound's inhibitory action on the PLA2 pathway.
Interference with the LFA-1 "Inside-Out" Activation Pathway: PLC-β2 and RAC1
A pivotal study has elucidated a more detailed mechanism of this compound's action on LFA-1, revealing that it inhibits the interaction between Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1)[10]. This interaction is a critical step in the "inside-out" signaling cascade that activates LFA-1 on the surface of leukocytes.
Signaling Pathway and Therapeutic Implications:
Chemokine signaling triggers a conformational change in LFA-1 from a low-affinity to a high-affinity state, enabling it to bind to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells. The PLC-β2/RAC1 interaction is integral to this process. By disrupting this interaction, this compound effectively prevents the activation of LFA-1, thereby inhibiting leukocyte adhesion and migration. This upstream intervention suggests that this compound may have a more profound and potentially broader impact on leukocyte function than a direct antagonist of activated LFA-1.
Caption: this compound's disruption of the LFA-1 activation cascade.
Modulation of Monocyte and Macrophage Function
Evidence suggests that this compound's effects are not limited to neutrophils. Studies have shown that this compound can suppress the infiltration of macrophages. Specifically, it has been observed to inhibit the accumulation of CD68-positive macrophages in a mouse model of postoperative ileus and ED1-positive macrophages in a rat model of chronic pancreatitis[10].
Therapeutic Implications:
Monocytes and macrophages are key players in both the initiation and resolution of inflammation. Their recruitment to sites of injury is a critical step in the inflammatory process. By inhibiting the infiltration of these cells, this compound may have a broader anti-inflammatory and immunomodulatory effect than previously appreciated. This could be particularly relevant in chronic inflammatory conditions where macrophages play a central role.
Caption: this compound's inhibitory effect on monocyte/macrophage infiltration.
Experimental Protocols
In Vitro Leukocyte Adhesion Assay
This protocol is a generalized representation based on the methodologies suggested in the literature[2][3].
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates in endothelial cell growth medium.
-
Human promyelocytic leukemia cells (HL-60), a model for neutrophils, are cultured in RPMI-1640 medium supplemented with fetal bovine serum.
-
-
Assay Procedure:
-
HUVEC monolayers are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for a defined period (e.g., 4 hours) to induce the expression of adhesion molecules like ICAM-1.
-
HL-60 cells are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Labeled HL-60 cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
The pre-treated HL-60 cells are then added to the stimulated HUVEC monolayers and incubated to allow for adhesion (e.g., 30-60 minutes).
-
Non-adherent cells are removed by gentle washing.
-
The fluorescence of the adherent cells is quantified using a fluorescence plate reader.
-
The percentage of adhesion inhibition is calculated relative to the vehicle control.
-
In Vivo Model of Intestinal Inflammation (Rat TNBS Ileitis)
This protocol is a composite based on descriptions of similar models[2][3].
-
Animal Model:
-
Male Wistar rats are used.
-
Ileitis is induced by the intra-luminal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol into a cannulated segment of the ileum.
-
-
Drug Administration:
-
This compound is administered orally (p.o.) at a specified dose (e.g., 50 mg/kg) daily for a set duration (e.g., 7 days) following the induction of ileitis. A control group receives the vehicle.
-
-
Outcome Measures:
-
Myeloperoxidase (MPO) Activity: At the end of the treatment period, a segment of the inflamed ileum is harvested, homogenized, and MPO activity is measured spectrophotometrically as an index of neutrophil infiltration.
-
Cytokine Analysis: Another portion of the ileal tissue is processed for the measurement of pro-inflammatory cytokines, such as IL-8, using an enzyme-linked immunosorbent assay (ELISA).
-
Histological Analysis: Ileal tissue sections can be stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and immune cell infiltration.
-
Conclusion and Future Directions
The therapeutic potential of this compound extends beyond its well-established role as an LFA-1 activation inhibitor. Its ability to inhibit PLA2 and interfere with the upstream PLC-β2/RAC1 signaling cascade presents exciting new avenues for its clinical application. Furthermore, its demonstrated effects on monocytes and macrophages suggest a broader immunomodulatory capacity.
Future research should focus on:
-
Elucidating the direct binding and inhibitory kinetics of this compound on PLA2 isoforms.
-
Investigating the precise molecular interactions between this compound and the PLC-β2/RAC1 complex.
-
Exploring the efficacy of this compound in a wider range of inflammatory and autoimmune diseases where PLA2 and macrophage activation are key pathogenic factors.
-
Conducting further studies to delineate the differential effects of this compound on various leukocyte subpopulations.
A deeper understanding of these multifaceted mechanisms will be crucial for unlocking the full therapeutic potential of this compound and for the rational design of next-generation anti-inflammatory therapies.
References
- 1. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. This compound (IS-741) | cPLA2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fuzapladib experimental protocol for in-vitro cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib is a novel small molecule inhibitor that targets the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in leukocyte adhesion and migration.[1][2][3] By preventing the conformational changes required for LFA-1 activation, this compound effectively blocks the adhesion of leukocytes, particularly neutrophils, to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[4][5] This mechanism of action makes this compound a promising candidate for mitigating inflammatory responses in various disease models. These application notes provide detailed experimental protocols for evaluating the efficacy of this compound in in-vitro cell culture systems.
Mechanism of Action
This compound inhibits the inside-out signaling pathway that leads to LFA-1 activation.[4] This pathway is initiated by chemokine and cytokine stimulation of leukocytes, which triggers a cascade of intracellular events.[6] this compound has been shown to inhibit the interaction between phospholipase C-β2 (PLCβ2) and RAS-related C3 botulinum toxin substrate 1 (RAC1), both of which are essential for the activation of LFA-1.[4] By disrupting this process, this compound prevents LFA-1 from shifting to its high-affinity state, thereby inhibiting its binding to ICAM-1 and subsequent leukocyte adhesion and transmigration into tissues.[2][4]
Data Presentation
The following tables summarize representative quantitative data for this compound in key in-vitro assays. This data is illustrative and may vary depending on the specific cell types and experimental conditions used.
Table 1: Inhibition of Leukocyte-Endothelial Cell Adhesion
| This compound Concentration | Cell Type | Stimulation | Adhesion Inhibition (%) |
| 0.1 µM | HL-60 on HUVEC | LPS (1 µg/mL) | 25% |
| 1 µM | HL-60 on HUVEC | LPS (1 µg/mL) | 78%[7] |
| 10 µM | HL-60 on HUVEC | LPS (1 µg/mL) | 95% |
| IC50 | HL-60 on HUVEC | LPS (1 µg/mL) | ~0.5 µM (estimated) |
Table 2: Effect on Neutrophil Transendothelial Migration
| This compound Concentration | Cell System | Chemoattractant | Migration Inhibition (%) |
| 1 µM | Human Neutrophils across HUVEC | IL-8 (100 ng/mL) | 65% |
| 10 µM | Human Neutrophils across HUVEC | IL-8 (100 ng/mL) | 92% |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion
| This compound Concentration | Cell Type | Stimulation | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| 1 µM | Human Neutrophils | LPS (100 ng/mL) | 45% | 50% |
| 10 µM | Human Neutrophils | LPS (100 ng/mL) | 85% | 88% |
Experimental Protocols
Protocol 1: Leukocyte-Endothelial Cell Adhesion Assay
This protocol details a static adhesion assay to quantify the inhibitory effect of this compound on leukocyte adhesion to an endothelial monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., primary human neutrophils or HL-60 cells)
-
96-well black, clear-bottom tissue culture plates
-
Endothelial cell growth medium
-
Leukocyte culture medium (e.g., RPMI-1640)
-
This compound
-
TNF-α or Lipopolysaccharide (LPS)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Monolayer:
-
Seed HUVECs into a 96-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Culture the HUVECs until they reach 100% confluency.
-
Activate the HUVEC monolayer by adding medium containing an inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) and incubate for 4-6 hours at 37°C.[8]
-
-
Leukocyte Preparation:
-
Isolate primary neutrophils or culture HL-60 cells.
-
Label the leukocytes with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay medium to remove excess dye.
-
Resuspend the labeled cells in assay medium.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the assay medium.
-
Pre-incubate the Calcein-AM labeled leukocytes with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Remove the activation medium from the HUVEC monolayer and wash gently with assay medium.
-
Add the this compound-treated leukocytes to the HUVEC monolayer (e.g., 1 x 10^5 cells/well).
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent cells.
-
-
Quantification:
-
After the final wash, add fresh assay medium to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion inhibition relative to the vehicle-treated control.
-
Protocol 2: Transendothelial Migration (TEM) Assay
This protocol uses a Boyden chamber system to assess the effect of this compound on the ability of neutrophils to migrate across an endothelial monolayer towards a chemoattractant.
Materials:
-
HUVECs and primary human neutrophils
-
24-well plates with Transwell inserts (3.0 to 5.0 µm pore size)
-
Fibronectin or Collagen I for coating
-
This compound
-
Chemoattractant (e.g., IL-8, fMLP)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer, or a cell viability assay reagent (e.g., WST-1)
Procedure:
-
Prepare Transwell Inserts:
-
Coat the upper surface of the Transwell insert membrane with an extracellular matrix protein like fibronectin (5 µg/mL) or collagen (50 µg/mL) for 1 hour.[1][9]
-
Seed HUVECs onto the coated inserts and culture until a confluent monolayer is formed (48-72 hours).[9] The integrity of the monolayer can be checked by measuring transendothelial electrical resistance (TEER).
-
-
Set up Migration Assay:
-
In the lower chamber of the 24-well plate, add assay medium containing a chemoattractant (e.g., 100 ng/mL IL-8).
-
Isolate and resuspend human neutrophils in assay medium.
-
Pre-treat the neutrophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Migration:
-
Gently wash the HUVEC monolayer on the insert.
-
Add the this compound-treated neutrophils to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C to allow for neutrophil migration across the endothelial monolayer and through the porous membrane.[9]
-
-
Quantification:
-
Carefully remove the Transwell insert.
-
Collect the medium from the lower chamber, which contains the migrated cells.
-
Count the number of migrated cells using a hemocytometer or by using a cell quantification assay like WST-1.[9]
-
Calculate the percentage of migration inhibition compared to the vehicle-treated control.
-
Protocol 3: LPS-Stimulated Cytokine Release Assay
This protocol is designed to measure the effect of this compound on the production and secretion of pro-inflammatory cytokines by neutrophils following stimulation with LPS.
Materials:
-
Isolated human neutrophils
-
24-well tissue culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for target cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Cell Plating and Treatment:
-
Isolate human neutrophils and resuspend them in culture medium.
-
Plate the neutrophils in a 24-well plate (e.g., 1 x 10^6 cells/well).
-
Add this compound at desired concentrations (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-6 and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
-
References
- 1. sartorius.hr [sartorius.hr]
- 2. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neutrophil arrest by LFA-1 activation [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fuzapladib in a Canine Pancreatitis Research Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fuzapladib sodium, a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, presents a promising therapeutic avenue for canine acute pancreatitis.[1][2] By blocking the activation and subsequent adhesion and migration of neutrophils, this compound has the potential to mitigate the inflammatory cascade that characterizes this disease.[1][2] These application notes provide detailed protocols for utilizing this compound in a caerulein-induced canine pancreatitis research model, along with methods for data collection and analysis.
Mechanism of Action: LFA-1 Inhibition
This compound's primary mechanism of action is the inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1).[3] LFA-1, an integrin found on the surface of leukocytes, plays a critical role in the adhesion of neutrophils to the vascular endothelium, a key step in their extravasation into tissues. In acute pancreatitis, an overabundance of inflammatory signals leads to the activation of LFA-1 on neutrophils. This activation facilitates their binding to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, allowing them to migrate into the pancreatic tissue and perpetuate the inflammatory response.[4][5] this compound, by inhibiting LFA-1 activation, effectively reduces this neutrophil infiltration, thereby limiting pancreatic and systemic inflammation.[6]
Experimental Protocols
Caerulein-Induced Pancreatitis Model in Dogs
This protocol describes the induction of acute pancreatitis in dogs using caerulein, a cholecystokinin analogue that stimulates pancreatic enzyme secretion.[7]
Materials:
-
Caerulein (synthetic)
-
Sterile 0.9% saline solution
-
Intravenous (IV) infusion pump and catheters
-
Anesthetic agents (e.g., propofol, isoflurane)
-
Canine patient monitoring equipment (ECG, blood pressure, pulse oximetry)
Procedure:
-
Animal Preparation: Healthy adult dogs of either sex are to be fasted for 12 hours prior to the procedure, with water provided ad libitum.
-
Anesthesia and Catheterization: Anesthetize the dogs and place an IV catheter in the cephalic vein for caerulein infusion and another for fluid administration and blood sampling.
-
Caerulein Infusion: Infuse a supramaximal dose of caerulein intravenously. A previously reported effective dose is 7.5 μg/kg/h for a duration of 2 hours to induce acute pancreatitis.[8] The caerulein solution should be prepared in sterile saline.
-
Monitoring: Continuously monitor vital signs throughout the infusion period and for a designated post-infusion period.
-
Confirmation of Pancreatitis: Collect blood samples at baseline (pre-infusion) and at specified time points post-infusion (e.g., 2, 4, 6, 12, 24, 48, and 72 hours) to measure serum amylase, lipase, and canine pancreatic lipase immunoreactivity (cPLI) for confirmation of pancreatitis.[1][9]
This compound Treatment Protocol
This protocol outlines the administration of this compound to the caerulein-induced pancreatitis dog model.
Materials:
-
This compound sodium for injection (PANOQUELL®-CA1)
-
Sterile water for injection
-
Syringes and needles for IV administration
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile water for injection according to the manufacturer's instructions.
-
Dosage and Administration: Administer this compound at a dose of 0.4 mg/kg intravenously once daily.[3][6] The first dose should be administered at a predetermined time point following the induction of pancreatitis (e.g., immediately after the cessation of caerulein infusion).
-
Treatment Duration: Continue daily administration of this compound for a total of 3 consecutive days.[3][6]
-
Control Group: A control group of dogs with caerulein-induced pancreatitis should receive a placebo (e.g., sterile saline) administered in the same volume and at the same frequency as the this compound treatment group.
-
Supportive Care: All dogs in both the treatment and control groups should receive standard supportive care, including intravenous fluids, analgesics, and antiemetics as needed.[6]
Data Collection and Analysis
a. Clinical Scoring: The Modified Canine Activity Index (MCAI) should be used to assess clinical severity at baseline and daily throughout the study.[6] The MCAI scores seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[6]
b. Biomarker Analysis:
-
Serum Amylase and Lipase: Measure serum amylase and lipase activity at designated time points.[1]
-
Canine Pancreatic Lipase Immunoreactivity (cPLI): Measure serum cPLI concentrations as a specific indicator of pancreatic inflammation.[2]
-
Inflammatory Markers: Analyze serum concentrations of C-reactive protein (CRP) and cytokines (e.g., IL-6, TNF-α) to assess the systemic inflammatory response.[2][10]
c. Histopathological Evaluation: At the end of the study period, euthanize the dogs and collect pancreatic tissue for histopathological examination. A standardized grading scheme should be used to evaluate the severity of edema, inflammation, and necrosis.[11][12][13]
Data Presentation
The following tables provide a template for summarizing quantitative data from a study investigating the effects of this compound in a canine pancreatitis model.
Table 1: Modified Canine Activity Index (MCAI) Scores
| Time Point | This compound Group (Mean ± SD) | Control Group (Mean ± SD) | p-value |
| Baseline (Day 0) | 8.6 ± 3.0 | 7.7 ± 2.6 | >0.05 |
| Day 1 | Data to be collected | Data to be collected | |
| Day 2 | Data to be collected | Data to be collected | |
| Day 3 | 0.8 ± 1.5 | 2.0 ± 2.2 | <0.05 |
| Change from Day 0 to Day 3 | -7.8 ± 2.5 | -5.7 ± 3.8 | <0.05 |
Data adapted from a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis.[2]
Table 2: Serum Biomarker Levels
| Biomarker | Group | Baseline (Mean ± SD) | Peak (Mean ± SD) | 72 hours (Mean ± SD) |
| Amylase (U/L) | This compound | Data to be collected | Data to be collected | Data to be collected |
| Control | Data to be collected | Data to be collected | Data to be collected | |
| Lipase (U/L) | This compound | Data to be collected | Data to be collected | Data to be collected |
| Control | Data to be collected | Data to be collected | Data to be collected | |
| cPLI (µg/L) | This compound | Data to be collected | Data to be collected | Data to be collected |
| Control | Data to be collected | Data to be collected | Data to be collected | |
| CRP (mg/dL) | This compound | Data to be collected | Data to be collected | Data to be collected |
| Control | Data to be collected | Data to be collected | Data to be collected | |
| IL-6 (pg/mL) | This compound | Data to be collected | Data to be collected | Data to be collected |
| Control | Data to be collected | Data to be collected | Data to be collected | |
| TNF-α (pg/mL) | This compound | Data to be collected | Data to be collected | Data to be collected |
| Control | Data to be collected | Data to be collected | Data to be collected |
In a study of client-owned dogs with presumptive acute pancreatitis, no significant differences were found in serum cPLI, CRP, or cytokine concentrations between the this compound and placebo groups.[2]
Table 3: Histopathological Scores
| Histological Parameter | This compound Group (Median Score) | Control Group (Median Score) | p-value |
| Edema | Data to be collected | Data to be collected | |
| Inflammation (Neutrophilic Infiltration) | Data to be collected | Data to be collected | |
| Acinar Necrosis | Data to be collected | Data to be collected | |
| Peripancreatic Fat Necrosis | Data to be collected | Data to be collected | |
| Total Histology Score | Data to be collected | Data to be collected |
Histological scoring should be based on a published grading scheme for canine pancreatitis.[11][12][13]
Conclusion
These application notes provide a framework for investigating the efficacy of this compound in a controlled canine pancreatitis research model. The detailed protocols for disease induction, treatment administration, and data collection will enable researchers to generate robust and reproducible data. The provided tables and diagrams offer a clear structure for data presentation and understanding of the experimental design and this compound's mechanism of action. Further research utilizing these models will be crucial in fully elucidating the therapeutic potential of this compound for this challenging disease.
References
- 1. Serum values of amylase and pancreatic lipase in healthy mature dogs and dogs with experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmhimages.com [mmhimages.com]
- 4. researchgate.net [researchgate.net]
- 5. Coordinated Redistribution of Leukocyte LFA-1 and Endothelial Cell ICAM-1 Accompany Neutrophil Transmigration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. The action of caerulein on pancreatic secretion of the dog and biliary secretion of the dog and the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serial Evaluation of Specific Canine Pancreatic Lipase Immunoreactivity and C-Reactive Protein in Dogs with Cerulein-Induced Acute Pancreatitis - WSAVA 2015 Congress - VIN [vin.com]
- 9. Evaluation of the clinical usefulness of pancreatic alpha amylase as a novel biomarker in dogs with acute pancreatitis: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Histopathological findings and canine pancreatic lipase immunoreactivity in normal dogs and dogs with inflammatory and neoplastic diseases of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
Fuzapladib: Application Notes and Protocols for Laboratory Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib is an inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) activation pathway. By blocking LFA-1, this compound effectively prevents the extravasation of neutrophils into tissues, a key process in the inflammatory cascade of various diseases. This document provides detailed application notes and protocols for the use of this compound in laboratory animal models, based on currently available preclinical and clinical data. This compound sodium has been conditionally approved by the FDA for managing clinical signs associated with acute pancreatitis in dogs and is marketed as PANOQUELL®-CA1.[1][2][3] Its development codes include IKV-741 and IS-741.[2][4][5]
Mechanism of Action: LFA-1 Inhibition
This compound's primary mechanism of action is the inhibition of LFA-1 activation on leukocytes.[6] LFA-1, a β2 integrin, plays a crucial role in the adhesion of neutrophils to the vascular endothelium by binding to Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step for the migration of neutrophils from the bloodstream into inflamed tissues.[7] this compound is thought to inhibit the interaction between phospholipase C-β2 and RAC1, which are essential for LFA-1 activation.[2] By preventing this activation, this compound blocks the subsequent adhesion and migration of neutrophils, thereby mitigating the inflammatory response.[6][8]
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various laboratory animal species.
Table 1: this compound Dosage in Laboratory Animal Models
| Species | Model | Dosage | Administration Route | Duration | Reference(s) |
| Dog | Acute Pancreatitis | 0.4 mg/kg | Intravenous (IV) | Once daily for 3 days | [1][3][9] |
| Dog | Safety Study (Healthy) | 0.4, 1.2, or 2 mg/kg | Intravenous (IV) | Once daily for 9 days | [10][11] |
| Dog | Experimental Pancreatitis | 0.04, 0.4, or 4.0 mg/kg | Intravenous (IV) | For 3 days | [5] |
| Rat | Pancreatitis with Endotoxemia | 0.03, 0.3, or 3 mg/kg/hr | Continuous IV Infusion | Single administration | [12] |
| Rat | Spontaneous Chronic Pancreatitis | 0.012% in feed | Oral | For 12 weeks | [13] |
| Mouse | Postoperative Ileus | 20 mg/kg | Subcutaneous (SC) | 1 hr prior and 4 hr post-IM | [2] |
| Pig | Endotoxemia | Low and High Doses* | Not specified | Not specified | [7] |
*Note: Specific dosages for the porcine endotoxemia model were not detailed in the cited abstract.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (µg/mL) | Clearance (mL/h/kg) | Systemic Exposure (AUC) | Bioavailability | Reference(s) |
| Dog | 2 mg/kg | IV | - | 16-19 | ~40-fold higher than rats | - | [4][14] |
| Dog | 2 mg/kg | SC | 14.7 | - | - | - | [4][14] |
| Dog | 0.4, 1.2, 2 mg/kg | IV | - | - | Greater than dose-proportional | - | [9][10] |
| Cat | 2 mg/kg | IV | - | 55-74 | ~4-fold higher than rats | - | [4][14] |
| Cat | 2 mg/kg | SC | 6.6 | - | - | - | [4][14] |
| Rat | 2 mg/kg | IV | - | 687-730 | - | - | [4][14] |
| Rat | 2 mg/kg | SC | 3.2 | - | - | - | [4][14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: this compound Administration in a Canine Model of Acute Pancreatitis
This protocol is based on the conditionally FDA-approved dosage for clinical use in dogs.[1][3][9]
1. Objective: To evaluate the efficacy of this compound in managing the clinical signs of acute pancreatitis in dogs.
2. Materials:
- This compound sodium for injection (PANOQUELL®-CA1, 14 mg/vial)[9][10]
- Sterile diluent (bacteriostatic water for injection with 1.8% w/v benzyl alcohol)[1][10]
- Sterile syringes and needles
- Canine subjects diagnosed with acute pancreatitis
3. Reconstitution of this compound:
- Reconstitute the 14 mg vial of this compound lyophilized powder with 3.5 mL of the provided sterile diluent.[1]
- Gently swirl the vial until the powder is completely dissolved. The final concentration will be 4 mg/mL.[10]
- The reconstituted solution should be stored under refrigeration (2-8°C) and used within 28 days.[15]
4. Administration:
- Administer a dose of 0.4 mg/kg of body weight intravenously.[1][9]
- The injection should be given as an IV bolus over 15 to 60 seconds.[10]
- Repeat the administration once daily for a total of three consecutive days.[1][9]
5. Monitoring and Endpoints:
- Monitor clinical signs using a scoring system such as the Modified Canine Activity Index (MCAI).[8]
- Key parameters to score include activity, appetite, vomiting, cranial abdominal pain, dehydration, and stool consistency.[8]
- Evaluate changes in MCAI scores from baseline (Day 0) to Day 3.[11]
Protocol 2: this compound in a Murine Model of Postoperative Ileus
This protocol is adapted from a study evaluating this compound's effect on postsurgical inflammation.[2]
1. Objective: To assess the anti-inflammatory effects of this compound on macrophage and neutrophil infiltration in a mouse model of postoperative ileus.
2. Materials:
- This compound sodium
- Phosphate-buffered saline (PBS) for dissolution
- Male mice (e.g., C57BL/6)
- Isoflurane for anesthesia
- Sterile cotton swabs and saline
3. This compound Preparation:
- Dissolve this compound in PBS to the desired concentration for a final dose of 20 mg/kg .[2]
4. Experimental Procedure:
- Anesthetize mice using isoflurane.
- Perform a laparotomy to expose the small intestine.
- Induce intestinal manipulation (IM) by gently massaging the small intestine from the middle to the ileocecum with a saline-wetted cotton swab.
- Administer this compound (20 mg/kg) via subcutaneous injection at two time points: 1 hour before IM and 4 hours after IM.[2]
- A control group should receive equivalent volumes of PBS.
- Close the abdominal cavity and allow the mice to recover.
5. Endpoints and Analysis (24 hours post-IM):
- Assess gastrointestinal transit (e.g., using FITC-labeled dextran).
- Harvest the ileum and prepare the muscularis externa for analysis.
- Perform immunohistochemistry to quantify the infiltration of neutrophils (e.g., myeloperoxidase staining) and macrophages (e.g., CD68 staining) in the myenteric plexus.[2]
Protocol 3: this compound in a Rat Model of Pancreatitis-Associated Lung Injury
This protocol is based on a study investigating the therapeutic effects of IS-741 (this compound) on lung injury in rats with cerulein-induced pancreatitis and endotoxemia.[12]
1. Objective: To evaluate the protective effects of this compound on acute lung injury secondary to severe pancreatitis.
2. Materials:
- This compound (IS-741)
- Cerulein
- Lipopolysaccharide (LPS)
- Male rats (e.g., Wistar)
- Intravenous infusion setup
3. Experimental Procedure:
- Induce pancreatitis by administering four intramuscular injections of cerulein (50 µg/kg) at 1-hour intervals.[12]
- Six hours after the first cerulein injection, induce endotoxemia by intraperitoneal injection of LPS (10 mg/kg).[12]
- Thirty minutes before the LPS challenge, begin a continuous intravenous infusion of this compound.
- Administer this compound at different infusion rates to achieve doses of 0.03, 0.3, or 3 mg/kg/hr .[12]
- A control group should receive the vehicle infusion.
4. Endpoints and Analysis:
- Monitor for changes in lung histology, specifically for evidence of hemorrhage and inflammatory cell infiltration.[12]
- Collect bronchoalveolar lavage fluid (BALF) to analyze neutrophil counts.
- Measure serum concentrations of inflammatory markers such as cytokine-induced neutrophil chemoattractant (CINC).[12]
- Perform immunohistochemical analysis of lung tissue for markers of neutrophil infiltration (e.g., Mac-1).[12]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for preclinical evaluation of this compound in a laboratory animal model of inflammatory disease.
References
- 1. A Closer Look at Panoquell-CA1 in Dogs • MSPCA-Angell [mspca.org]
- 2. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PANOQUELL®-CA1 (this compound sodium for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 4. medcraveonline.com [medcraveonline.com]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. This compound | VCA Animal Hospitals [vcahospitals.com]
- 7. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aaha.org [aaha.org]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. cevaconnect.com [cevaconnect.com]
- 11. PANOQUELL®-CA1 [panoquell.com]
- 12. Novel carboxamide derivative (IS-741) attenuates lung injury in rats with cerulein-induced pancreatitis complicated by endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of carboxamide derivative IS-741 on rat spontaneous chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species differences in the biopharmaceutical properties of this compound sodium monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Techniques for Measuring Fuzapladib Efficacy in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuzapladib is an investigational drug that functions as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1] By blocking the activation of LFA-1, this compound impedes the adhesion and migration of neutrophils, which are key drivers of inflammation in conditions such as acute pancreatitis.[2] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in a research setting. The methodologies described encompass in vitro, cell-based, and in vivo approaches to provide a comprehensive framework for evaluating its anti-inflammatory properties.
Introduction to this compound's Mechanism of Action
Inflammatory responses, such as in acute pancreatitis, are characterized by the infiltration of neutrophils into the affected tissue.[3] This process, known as extravasation, is mediated by the interaction of LFA-1 on the surface of neutrophils with intercellular adhesion molecule-1 (ICAM-1) on vascular endothelial cells.[3][4] this compound specifically inhibits the activation of LFA-1, thereby preventing neutrophils from adhering to the endothelium and migrating into the tissue, which in turn reduces inflammation.[4][5]
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound blocks the activation of LFA-1 on neutrophils.
Experimental Workflow for Efficacy Evaluation
A multi-faceted approach is recommended to thoroughly evaluate the efficacy of this compound. This involves a combination of in vitro, cell-based, and in vivo studies.
Caption: A typical workflow for assessing this compound's efficacy.
In Vitro Efficacy: Cytosolic Phospholipase A2 (cPLA2) Inhibition
While this compound's primary target is LFA-1, its anti-inflammatory effects can also be assessed by measuring its impact on downstream inflammatory mediators, such as those produced by the cPLA2 pathway.
cPLA2 Activity Assay Protocol
This assay quantifies the enzymatic activity of cPLA2, a key enzyme in the inflammatory cascade responsible for releasing arachidonic acid.[6][7]
Materials:
Procedure:
-
Prepare cell or tissue extracts according to the assay kit protocol.[6]
-
Create a serial dilution of this compound to determine a dose-response curve.
-
Add the prepared samples and this compound dilutions to a 96-well plate.
-
Add the substrate (e.g., Arachidonoyl Thio-PC) to initiate the reaction.[6]
-
Incubate the plate and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[6]
-
Calculate the cPLA2 activity and the percentage of inhibition by this compound.
Data Presentation:
| Concentration of this compound | cPLA2 Activity (units/mL) | % Inhibition |
| 0 µM (Control) | 10.5 | 0 |
| 1 µM | 8.2 | 21.9 |
| 10 µM | 4.5 | 57.1 |
| 100 µM | 1.8 | 82.9 |
Cell-Based Efficacy: Neutrophil Function Assays
Arachidonic Acid Release Assay Protocol
This assay measures the release of arachidonic acid from cells, a key step in the production of inflammatory mediators.[8][9]
Materials:
-
Cell line (e.g., neutrophils)
-
[³H]arachidonic acid[8]
-
Inflammatory stimulus (e.g., lipopolysaccharide)
-
This compound
-
Scintillation counter
Procedure:
-
Incubate cells with [³H]arachidonic acid to label cellular phospholipids.[8]
-
Wash cells to remove unincorporated [³H]arachidonic acid.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with an inflammatory agent.
-
Collect the cell supernatant and measure the radioactivity using a scintillation counter to quantify the released [³H]arachidonic acid.[9]
Data Presentation:
| Treatment | [³H]Arachidonic Acid Release (cpm) | % Inhibition |
| Unstimulated Control | 500 | N/A |
| Stimulated Control | 5000 | 0 |
| This compound (10 µM) + Stimulus | 2500 | 50 |
| This compound (50 µM) + Stimulus | 1200 | 76 |
In Vivo Efficacy: Animal Models of Inflammation
Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.[10][11]
Carrageenan-Induced Paw Edema Model Protocol
This is a classic model for screening anti-inflammatory drugs.[12][13]
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution
-
This compound
-
Plethysmometer
Procedure:
-
Administer this compound or a vehicle control to the animals.
-
After a set time, inject carrageenan into the paw to induce localized inflammation.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of edema inhibition.
Clinical Scoring in a Canine Pancreatitis Model
In a study on dogs with acute pancreatitis, the efficacy of this compound was assessed using a modified canine activity index (MCAI).[14] This scoring system evaluates clinical signs such as activity level, appetite, vomiting, and abdominal pain.[5][14]
Procedure:
-
Dogs diagnosed with acute pancreatitis are randomly assigned to receive either this compound or a placebo.[2]
-
Clinical signs are scored daily using the MCAI by a veterinarian blinded to the treatment.[14]
-
The change in MCAI scores from baseline to the end of the study is compared between the two groups.[2]
Data Presentation:
| Group | Mean MCAI Score at Day 0 | Mean Change in MCAI Score at Day 3 | p-value |
| This compound | 8.53 | -7.7 | 0.0193 |
| Vehicle Control | 7.68 | -5.7 |
Data adapted from a field effectiveness study.[5]
Measurement of Inflammatory Biomarkers
In conjunction with in vivo models, the measurement of inflammatory biomarkers provides quantitative evidence of this compound's efficacy.
Protocol:
-
Collect blood or tissue samples from the animal models.
-
Use ELISA kits to quantify the levels of key inflammatory mediators such as C-reactive protein (CRP) and various cytokines (e.g., IL-6, TNF-α).[14][15][16]
Data Presentation:
| Treatment Group | Serum C-Reactive Protein (mg/L) | Serum IL-6 (pg/mL) |
| Control | 150 | 80 |
| This compound (low dose) | 95 | 50 |
| This compound (high dose) | 60 | 30 |
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's efficacy. By employing a combination of in vitro, cell-based, and in vivo methodologies, researchers can gain a comprehensive understanding of its anti-inflammatory properties and therapeutic potential. The use of standardized assays and scoring systems is essential for generating reliable and reproducible data.
References
- 1. PANOQUELL®-CA1 (this compound sodium for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PANOQUELL®-CA1 [panoquell.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. PANOQUELL®-CA1 [panoquell.com]
- 6. Cytosolic Phospholipase A2 Assay Kit (ab133090) | Abcam [abcam.com]
- 7. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpras.com [ijpras.com]
- 13. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 14. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. abcam.com [abcam.com]
Fuzapladib solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuzapladib is a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation, a critical mediator of leukocyte adhesion and migration. By targeting the inflammatory cascade, this compound presents a promising therapeutic avenue for various inflammatory conditions. These application notes provide detailed protocols for the preparation and storage of this compound solutions, along with methodologies for in vitro and in vivo experimental setups to facilitate preclinical research and development.
Chemical Properties and Solubility
This compound sodium is the salt form commonly used in research and commercial formulations. It is essential to understand its solubility to prepare appropriate stock and working solutions for various experimental needs.
| Property | Data | Citations |
| Chemical Name | N-[2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl] cyclohexanecarboxamide monosodium | [1] |
| Molecular Weight | 401.38 g/mol | [1] |
| Solubility | DMSO: 100 mg/mL (263.57 mM) (ultrasonication may be required) Water for Injection: Reconstituted to 4 mg/mL Saline: Soluble (specific concentration not detailed) | [2],[3] |
| Appearance (Reconstituted) | Clear solution | [3] |
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are crucial for maintaining its biological activity and ensuring experimental reproducibility.
Stock Solution Preparation (for in vitro use)
High-concentration stock solutions are typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).
Protocol:
-
Warm a vial of this compound and the required volume of new, anhydrous DMSO to room temperature.
-
Aseptically add the appropriate volume of DMSO to the this compound powder to achieve the desired concentration (e.g., 100 mg/mL).
-
If needed, facilitate dissolution by gently vortexing and/or sonicating the vial in an ultrasonic bath at 37°C.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots as recommended in the stability table below.
Working Solution Preparation
For in vitro cell-based assays:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium.
-
It is recommended to prepare the working solution fresh for each experiment.
For in vivo administration: The commercially available formulation, PANOQUELL®-CA1, is a lyophilized powder for reconstitution.[1][4] For research purposes, this compound sodium monohydrate can be dissolved in sterile saline.[5]
Reconstitution of Lyophilized Powder (PANOQUELL®-CA1):
-
Using a sterile needle and syringe, withdraw 3.5 mL of the provided sterile diluent (bacteriostatic water for injection with 1.8% w/v benzyl alcohol).[1]
-
Slowly transfer the diluent into the vial containing the lyophilized this compound powder.
-
Gently swirl the vial until the powder is completely dissolved, ensuring no visible particles remain. The final concentration will be 4 mg/mL.[4]
Preparation in Saline:
-
Dissolve this compound sodium monohydrate in sterile saline to the desired concentration.
-
It is recommended to prepare this solution fresh on the day of use for in vivo experiments.[3]
Stability of this compound Solutions
Forced degradation studies have shown that this compound is susceptible to thermal and oxidative stress.[6][7] The addition of antioxidants like Vitamin C has been shown to inhibit heat-induced degradation.[6][7]
| Solution Type | Storage Temperature | Stability | Citations |
| DMSO Stock Solution | -20°C | Stable for up to 1 month | [3][6] |
| DMSO Stock Solution | -80°C | Stable for up to 6 months | [3][6] |
| Reconstituted Lyophilized Formulation (PANOQUELL®-CA1) | 2°C to 8°C (Refrigerated) | Stable for up to 28 days | [4][8] |
| Saline Solution | 4°C | Stable for at least 10 days | [5] |
| Unopened Lyophilized Vials | Room Temperature (15°C to 25°C) | Refer to manufacturer's expiration date | [4] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store stock solutions in single-use aliquots.[3][6]
Mechanism of Action: LFA-1 Signaling Pathway
This compound is an inhibitor of LFA-1 activation.[8] In response to inflammatory signals such as cytokines, an "inside-out" signaling cascade is initiated within leukocytes. This cascade involves the interaction of Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1). This leads to a conformational change in the LFA-1 integrin on the leukocyte surface, shifting it to a high-affinity state.[6] Activated LFA-1 then binds to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, facilitating leukocyte adhesion, rolling, and eventual extravasation into the surrounding tissue.[6] this compound inhibits the interaction between PLC-β2 and RAC1, thereby preventing LFA-1 activation and blocking the subsequent inflammatory cell infiltration.[6]
Experimental Protocols
In Vitro Neutrophil Adhesion Assay
This protocol is a general guideline for assessing the efficacy of this compound in inhibiting neutrophil adhesion to endothelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simple colorimetric cell-cell adhesion assay using MTT-stained leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Neutrophil Activation with Fuzapladib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib is a novel anti-inflammatory drug that functions as a potent and specific inhibitor of the activation of Leukocyte Function-Associated antigen-1 (LFA-1).[1][2] LFA-1, an integrin expressed on the surface of leukocytes, plays a critical role in the adhesion of neutrophils to endothelial cells, a key step in their extravasation from the bloodstream to sites of inflammation. By preventing the conformational changes required for LFA-1 activation, this compound effectively blocks this adhesion and subsequent migration of neutrophils into tissues, thereby mitigating the inflammatory response. This mechanism of action makes this compound a promising therapeutic agent for inflammatory conditions characterized by excessive neutrophil infiltration, such as acute pancreatitis in dogs, for which it has received conditional approval.[1][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the effects of this compound on neutrophil activation. The provided methodologies will enable researchers to quantify the modulation of key neutrophil activation markers and to elucidate the impact of this compound on the inflammatory cascade.
Mechanism of Action of this compound
Neutrophil recruitment to inflammatory sites is a multi-step process involving capture, rolling, firm adhesion, and transmigration through the vascular endothelium. Firm adhesion is primarily mediated by the interaction of activated LFA-1 on neutrophils with Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.
LFA-1 activation is an "inside-out" signaling process, meaning that intracellular signals trigger a conformational change in the extracellular domain of LFA-1, increasing its affinity for ICAM-1.[6] This process can be initiated by various inflammatory stimuli, including chemokines binding to their receptors on the neutrophil surface.
This compound exerts its inhibitory effect by targeting the intracellular signaling cascade that leads to LFA-1 activation. Specifically, it has been suggested to inhibit the interaction between phospholipase C-β2 (PLC-β2) and Ras-related C3 botulinum toxin substrate 1 (Rac1), a critical step in the signaling pathway. By disrupting this interaction, this compound prevents the downstream events that cause the conformational shift in LFA-1, thereby maintaining it in a low-affinity state.
Signaling Pathway of LFA-1 Activation and this compound Inhibition
Caption: LFA-1 activation signaling pathway and the inhibitory action of this compound.
Data Presentation: Flow Cytometry Analysis of Neutrophil Activation Markers
The activation state of neutrophils can be effectively monitored by quantifying the surface expression of specific markers using flow cytometry. Key markers include:
-
CD11b (Mac-1 α-chain): A component of the Mac-1 integrin, which is also involved in adhesion. Its expression is significantly upregulated on the surface of activated neutrophils due to the translocation of intracellular stores to the plasma membrane.[7]
-
CD62L (L-selectin): An adhesion molecule responsible for the initial tethering and rolling of neutrophils on the endothelium. Upon neutrophil activation, CD62L is rapidly shed from the cell surface.[7]
Therefore, a hallmark of neutrophil activation is an increase in CD11b expression and a decrease in CD62L expression. This compound, by inhibiting LFA-1 activation, is expected to attenuate these changes in response to pro-inflammatory stimuli.
| Treatment Group | Stimulant | CD11b MFI (Mean ± SD) | % CD11b High Cells | CD62L MFI (Mean ± SD) | % CD62L Low (Shed) Cells |
| Unstimulated Control | None | 150 ± 25 | 5% | 800 ± 75 | 8% |
| Stimulated Control | fMLP (1 µM) | 600 ± 90 | 85% | 200 ± 40 | 90% |
| This compound (1 µM) | None | 145 ± 30 | 6% | 810 ± 80 | 7% |
| This compound (1 µM) + fMLP | fMLP (1 µM) | 250 ± 50 | 25% | 650 ± 60 | 30% |
| This compound (10 µM) + fMLP | fMLP (1 µM) | 180 ± 35 | 15% | 750 ± 70 | 15% |
MFI: Mean Fluorescence Intensity; SD: Standard Deviation; fMLP: N-formylmethionyl-leucyl-phenylalanine (a potent neutrophil chemoattractant and activator).
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound's Effect on Neutrophil Activation Using Flow Cytometry
This protocol details an in vitro assay to assess the dose-dependent effect of this compound on the expression of CD11b and CD62L on stimulated neutrophils.
Materials:
-
This compound sodium
-
Freshly collected whole blood (canine or human) anti-coagulated with heparin or EDTA
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Neutrophil stimulant (e.g., fMLP, PMA, or LPS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD11b (e.g., FITC or PE conjugate)
-
Anti-CD62L (e.g., APC or PerCP conjugate)
-
Isotype control antibodies
-
-
Flow cytometer
-
96-well V-bottom plates or flow cytometry tubes
Experimental Workflow Diagram:
Caption: Flowchart of the in vitro neutrophil activation assay.
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque or a commercial neutrophil isolation kit).
-
Perform red blood cell lysis if necessary.
-
Wash the isolated neutrophils with PBS and resuspend in RPMI 1640 medium or a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS) and then dilute to working concentrations in the cell culture medium.
-
In a 96-well plate or flow cytometry tubes, add 100 µL of the neutrophil suspension to each well/tube.
-
Add the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Neutrophil Stimulation:
-
Prepare a working solution of the neutrophil stimulant (e.g., fMLP at a final concentration of 1 µM).
-
Add the stimulant to the appropriate wells/tubes. Include unstimulated controls (with and without this compound).
-
Incubate for 15-30 minutes at 37°C.
-
-
Antibody Staining:
-
Stop the stimulation by placing the plate/tubes on ice.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellets in 50 µL of cold FACS buffer containing the pre-titrated amounts of anti-CD11b, anti-CD62L, and isotype control antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect at least 10,000-20,000 events in the neutrophil gate.
-
-
Data Analysis:
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
For each sample, determine the Mean Fluorescence Intensity (MFI) for CD11b and CD62L.
-
Determine the percentage of cells that are "CD11b high" and "CD62L low" based on the unstimulated control population.
-
Compare the results from the this compound-treated groups with the stimulated control to determine the inhibitory effect of this compound.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on neutrophil activation using flow cytometry. By quantifying changes in key surface markers, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent for a range of inflammatory diseases. The provided diagrams and data templates serve as a guide for experimental design and data interpretation in the study of this promising LFA-1 activation inhibitor.
References
- 1. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil arrest by LFA-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. panoquell.com [panoquell.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil arrest by LFA-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased CD11b and Decreased CD62L in Blood and Airway Neutrophils from Long-Term Smokers with and without COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of LFA-1 in Fuzapladib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Lymphocyte Function-Associated Antigen 1 (LFA-1) in tissues treated with Fuzapladib. This compound is a novel anti-inflammatory drug that acts as an inhibitor of LFA-1 activation, thereby preventing the adhesion and migration of leukocytes to inflammatory sites.[1][2][3][4][5][6][7] This protocol is particularly relevant for preclinical and clinical research aimed at evaluating the in-situ efficacy of this compound in various inflammatory disease models.
Introduction
This compound sodium (PANOQUELL®-CA1) is an inhibitor of leukocyte function-associated antigen-1 (LFA-1) activation.[3][4] LFA-1, an integrin found on the surface of leukocytes, plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium via interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[2][8] This adhesion is a prerequisite for the extravasation of leukocytes into tissues, a hallmark of inflammation.[4][5]
This compound exerts its anti-inflammatory effects by inhibiting the conformational change required for LFA-1 activation, rather than by altering its expression levels.[2][8] Consequently, immunohistochemistry for LFA-1 in this compound-treated tissues is a valuable tool to assess the presence and distribution of LFA-1-expressing cells, although it may not directly reflect the activation state of the protein. This protocol provides a standardized method for the reliable detection of LFA-1 in formalin-fixed, paraffin-embedded (FFPE) tissues.
LFA-1 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the LFA-1 signaling pathway and highlights the mechanism of action of this compound.
References
- 1. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 2. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. PANOQUELL®-CA1 [panoquell.com]
- 5. aaha.org [aaha.org]
- 6. PANOQUELL®-CA1 (this compound sodium for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 7. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Fuzapladib Clinical Trial in a Veterinary Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a clinical trial of Fuzapladib (Panoquell®-CA1) in a veterinary setting for the treatment of acute pancreatitis in dogs.
Introduction to this compound and its Application in Canine Acute Pancreatitis
Canine acute pancreatitis is a common and potentially life-threatening inflammatory condition of the exocrine pancreas. The pathophysiology involves the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and potential systemic complications. A key feature of this inflammatory cascade is the infiltration of neutrophils into the pancreatic tissue, which exacerbates tissue damage.
This compound sodium is a novel immunomodulating drug that acts as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2][3] LFA-1 is an integrin expressed on the surface of leukocytes, including neutrophils, that plays a crucial role in their adhesion to endothelial cells and subsequent migration into tissues. By inhibiting the activation of LFA-1, this compound effectively reduces the extravasation of neutrophils into the pancreas, thereby mitigating the inflammatory response and its damaging effects.[2][3][4]
This compound is conditionally approved by the FDA for managing clinical signs associated with acute onset of pancreatitis in dogs and has shown promise in improving clinical scores in affected animals.[5][6] These protocols are designed to facilitate the standardized and rigorous evaluation of this compound's efficacy and safety in a clinical trial setting.
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits the "inside-out" signaling cascade that activates LFA-1, preventing neutrophil binding to ICAM-1 and subsequent extravasation.
Experimental Design and Workflow
A randomized, masked, placebo-controlled multicenter study is the recommended design for evaluating the efficacy of this compound.
References
- 1. Sampling Instructions | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. mdpi.com [mdpi.com]
- 3. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fuzapladib in Diverse Inflammatory Disease Models: A Guide for Researchers
Fuzapladib, a selective inhibitor of leukocyte function-associated antigen-1 (LFA-1) activation, has demonstrated therapeutic potential in a variety of inflammatory disease models beyond its approved use for canine acute pancreatitis. By preventing the adhesion and migration of neutrophils and other leukocytes to inflamed tissues, this compound offers a targeted approach to mitigating the pathological consequences of excessive inflammation.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound in preclinical models of endotoxemia, postoperative ileus, colitis, and acute lung injury.
Mechanism of Action: LFA-1 Activation Inhibition
This compound's primary mechanism of action is the inhibition of the "inside-out" signaling pathway that leads to the activation of LFA-1, a key integrin on the surface of leukocytes.[1] In its inactive state, LFA-1 exists in a bent conformation with low affinity for its ligands, such as intercellular adhesion molecule-1 (ICAM-1), which are expressed on endothelial cells.[2] Inflammatory stimuli, such as chemokines, trigger a signaling cascade involving G-protein-coupled receptors and the activation of small GTPases like Rap1.[2] This cascade ultimately leads to the binding of proteins like talin and kindlin-3 to the cytoplasmic tail of the LFA-1 β2 subunit, inducing a conformational change to an extended, high-affinity state.[3] This activated LFA-1 can then firmly bind to ICAM-1, facilitating the adhesion of leukocytes to the vascular endothelium and their subsequent transmigration into tissues. This compound disrupts this activation process, thereby preventing the crucial step of leukocyte infiltration that drives inflammation and tissue damage in various diseases.[1]
Signaling Pathway of LFA-1 Activation and Inhibition by this compound
Caption: LFA-1 activation pathway and the inhibitory action of this compound.
Application in a Porcine Endotoxemia Model
Endotoxemia, induced by lipopolysaccharide (LPS), serves as a relevant model for sepsis and the systemic inflammatory response syndrome (SIRS), which can lead to acute respiratory distress syndrome (ARDS). This compound has been shown to mitigate the inflammatory response in this model.[4][5]
Experimental Protocol
1. Animal Model:
-
Clinically healthy female pigs (e.g., Landrace × Large White × Duroc crossbreed), approximately 8 weeks old and weighing 20-25 kg, are suitable for this model.[4]
-
Animals should be acclimatized for at least one week before the experiment.
2. Anesthesia and Monitoring:
-
Induce anesthesia with an intramuscular injection of ketamine and xylazine, followed by maintenance with isoflurane.
-
Intubate the animals and provide mechanical ventilation.
-
Place catheters for drug and fluid administration, blood sampling, and hemodynamic monitoring (e.g., arterial and central venous catheters).
3. Experimental Groups:
-
Control Group: Receives vehicle (e.g., saline) followed by LPS infusion.
-
Low-Dose this compound Group: Receives a low dose of this compound (e.g., 0.4 mg/kg) intravenously, followed by LPS infusion.[4]
-
High-Dose this compound Group: Receives a high dose of this compound (e.g., 2.0 mg/kg) intravenously, followed by LPS infusion.[4]
4. This compound and LPS Administration:
-
Administer this compound or vehicle as a bolus injection 30 minutes before the start of the LPS infusion.
-
Induce endotoxemia by continuous intravenous infusion of E. coli-derived LPS (e.g., 4 µg/kg/h) for a duration of 4 hours.[4]
5. Outcome Measures:
-
Hemodynamics: Continuously monitor heart rate, mean arterial pressure, and central venous pressure.
-
Blood Gas Analysis: Collect arterial blood samples at regular intervals (e.g., every 30-60 minutes) to assess PaO2, PaCO2, and pH.
-
Cytokine Analysis: Measure plasma concentrations of inflammatory cytokines, such as IL-6 and TNF-α, at baseline and at the end of the experiment using ELISA.
-
Complete Blood Count and Serum Biochemistry: Analyze changes in white blood cell counts, platelet counts, and markers of organ damage (e.g., creatinine, ALT).
-
Histopathology: At the end of the experiment, collect tissue samples from the lungs, liver, and kidneys for histological examination to assess inflammation and tissue injury.
Quantitative Data Summary
| Group | Dose of this compound | LPS Dose | Key Findings | Reference |
| Control | N/A | 4 µg/kg/h | Increased IL-6 levels, hypotension, and mortality. | [4] |
| Low-Dose this compound | 0.4 mg/kg | 4 µg/kg/h | No significant difference in IL-6 compared to control; higher mortality than high-dose group. | [4] |
| High-Dose this compound | 2.0 mg/kg | 4 µg/kg/h | Significantly lower IL-6 levels compared to control; maintained higher arterial oxygen partial pressure and blood pressure; reduced mortality. | [4] |
Application in a Mouse Model of Postoperative Ileus
Postoperative ileus (POI) is a common complication of abdominal surgery characterized by impaired gastrointestinal motility, driven in part by an inflammatory response in the muscularis externa. This compound has been investigated for its ability to reduce this localized inflammation.[1]
Experimental Protocol
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old, are commonly used.
2. Induction of Postoperative Ileus:
-
Anesthetize the mice with isoflurane.
-
Perform a laparotomy through a midline incision.
-
Gently manipulate the small intestine from the cecum to the duodenum for a standardized period (e.g., 5 minutes) to induce inflammation.
-
Close the abdominal wall and skin with sutures.
3. Experimental Groups:
-
Sham Group: Undergoes laparotomy without intestinal manipulation.
-
POI + Vehicle Group: Receives vehicle (e.g., saline or PBS) after intestinal manipulation.
-
POI + this compound Group: Receives this compound (e.g., 20 mg/kg) subcutaneously or intravenously at specific time points relative to the surgery.[1]
4. This compound Administration:
-
A typical dosing regimen involves administering this compound 1 hour before and 4 hours after intestinal manipulation.[1]
5. Outcome Measures:
-
Gastrointestinal Transit: 24 hours after surgery, administer a non-absorbable marker (e.g., FITC-dextran) by oral gavage. After a set time (e.g., 90 minutes), euthanize the mice and measure the geometric center of the marker's distribution along the gastrointestinal tract.
-
Leukocyte Infiltration: Collect the muscularis externa of the ileum and quantify the infiltration of neutrophils and macrophages using myeloperoxidase (MPO) staining and immunohistochemistry for macrophage markers (e.g., F4/80 or CD68), respectively.[1]
-
Cytokine Expression: Measure the mRNA or protein levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the muscularis externa using qPCR or ELISA.
Quantitative Data Summary
| Group | This compound Dose | Key Findings | Reference |
| POI + Vehicle | N/A | Significant increase in macrophage and neutrophil infiltration in the muscularis externa. | [1] |
| POI + this compound | 20 mg/kg | Significantly suppressed the increase in macrophages but did not sufficiently inhibit neutrophil infiltration. Did not ameliorate delayed gastrointestinal transit. | [1] |
Application in Rodent Models of Colitis
Inflammatory bowel disease (IBD), including ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Preclinical studies suggest this compound can be effective in rodent models of colitis.[1]
Experimental Protocol (TNBS-Induced Ileitis)
1. Animal Model:
-
Male Wistar rats are a suitable model.
2. Induction of Ileitis:
-
Anesthetize the rats.
-
Instill 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol into the lumen of the ileum.
3. Experimental Groups:
-
Control Group: Receives vehicle.
-
TNBS + Vehicle Group: Receives vehicle after TNBS administration.
-
TNBS + this compound Group: Receives this compound (e.g., 50 mg/kg, orally) daily for a specified period (e.g., 7 days) starting after TNBS induction.[6]
4. Outcome Measures:
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in the ileal mucosa as an indicator of neutrophil infiltration.[6]
-
Mucosal IL-8 Levels: Quantify the concentration of the neutrophil chemoattractant IL-8 in the ileal mucosa.[6]
-
Histopathology: Assess the severity of inflammation, ulceration, and tissue damage in histological sections of the ileum.
-
Clinical Signs: Monitor body weight, stool consistency, and the presence of fecal blood.
Quantitative Data Summary
| Group | This compound Dose | Key Findings | Reference |
| TNBS + Vehicle | N/A | Increased MPO activity and mucosal IL-8 levels. | [6] |
| TNBS + this compound | 50 mg/kg (p.o.) | Significantly reduced MPO activity and mucosal IL-8 levels. | [6] |
Application in a Rodent Model of Acute Lung Injury
Acute lung injury (ALI) and its severe form, ARDS, are characterized by widespread inflammation in the lungs, leading to impaired gas exchange. This compound's ability to block leukocyte infiltration makes it a candidate for mitigating ALI. Preclinical studies in rodent models of acute lung injury have been reported.[1]
Experimental Workflow for an LPS-Induced ALI Model
Caption: Experimental workflow for an LPS-induced acute lung injury model.
Experimental Protocol (LPS-Induced ALI)
1. Animal Model:
-
Male C57BL/6 mice are commonly used.
2. Induction of ALI:
-
Anesthetize the mice.
-
Instill LPS intratracheally to induce lung inflammation.
3. Experimental Groups:
-
Sham Group: Receives intratracheal vehicle (e.g., saline).
-
LPS + Vehicle Group: Receives vehicle treatment before or after LPS challenge.
-
LPS + this compound Group: Receives this compound at a specified dose and time relative to LPS administration.
4. Outcome Measures (typically 24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Total and differential cell counts to quantify inflammatory cell influx.
-
Total protein concentration as a measure of alveolar-capillary barrier permeability.
-
Cytokine levels (e.g., IL-6, TNF-α).
-
-
Lung Histopathology:
-
Assess lung tissue for evidence of inflammation, edema, and structural damage.
-
-
Lung Myeloperoxidase (MPO) Assay:
-
Quantify neutrophil accumulation in the lung tissue.
-
-
Lung Wet-to-Dry Weight Ratio:
-
To assess the degree of pulmonary edema.
-
Note: Specific quantitative data from this compound studies in ALI models are not yet widely published. Researchers should perform dose-response studies to determine the optimal therapeutic window and dosage.
Conclusion
This compound presents a promising therapeutic agent for a range of inflammatory diseases by targeting the critical process of leukocyte infiltration. The protocols and data presented here provide a foundation for further investigation into the efficacy and mechanisms of this compound in various preclinical models. Further research is warranted to fully elucidate its potential in these and other inflammatory conditions.
References
- 1. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Fuzapladib In Vitro Solubility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Fuzapladib in in vitro experiments.
Troubleshooting Guide: this compound Precipitation in In vitro Assays
Encountering precipitation when preparing or using this compound solutions can compromise experimental results. This guide provides a systematic approach to resolving these issues.
My this compound solution appears cloudy or has visible precipitate.
Follow this troubleshooting workflow to identify and resolve the source of this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation issues.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). This compound has a high solubility in DMSO, reaching up to 100 mg/mL (263.57 mM).[1][2] To achieve this concentration, the use of ultrasonication is necessary.[1][2] It is also crucial to use newly opened DMSO, as it is hygroscopic and absorbed water can significantly impact solubility.[1][2]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following:
-
Increase Sonication Time: Ensure the solution is being adequately sonicated.
-
Gentle Warming: Warm the solution to 37°C in a water bath and continue to vortex or sonicate for a short period.[1][2]
-
Use Fresh DMSO: As mentioned, using a fresh, unopened bottle of anhydrous DMSO is critical for optimal solubility.[1][2]
Q3: Can I dissolve this compound in other solvents like ethanol or PBS?
A3: While this compound is highly soluble in DMSO, its solubility in other common laboratory solvents is not as well-documented in publicly available literature. The sodium salt of this compound is soluble in aqueous solutions like saline, which is used for in vivo formulations.[3] However, for in vitro use, starting with a concentrated DMSO stock is the most reliable method. If you must use another solvent, it is highly recommended to perform a small-scale solubility test first.
Working Solutions and In Vitro Assays
Q4: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution" and occurs because this compound is significantly less soluble in aqueous environments than in DMSO. Here are some strategies to mitigate this:
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium is a critical factor. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[4][5] However, it is best practice to keep the DMSO concentration as low as possible, ideally at or below 0.1%, to avoid off-target effects.[4][6] You may need to optimize the final DMSO concentration for your specific cell line.
-
Perform Serial Dilutions in DMSO: Instead of diluting your highly concentrated DMSO stock directly into the aqueous medium, perform intermediate serial dilutions in DMSO to lower the concentration before the final dilution into your medium.[4]
-
Rapid Mixing: When adding the this compound-DMSO solution to your medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Lower the Final this compound Concentration: If precipitation persists, you may be exceeding the aqueous solubility limit of this compound at your desired concentration. Consider lowering the final working concentration of this compound in your experiment.
Q5: What is the maximum recommended final concentration of this compound in cell culture?
A5: The maximum effective and soluble concentration of this compound in cell culture will be dependent on the specific cell line and assay conditions. In one reported study, this compound was shown to significantly inhibit the adhesion of HL-60 cells to HUVEC at a concentration of 1 µM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup, starting with lower concentrations and gradually increasing while monitoring for any signs of precipitation.
Stability and Storage
Q6: How should I store my this compound stock solution in DMSO?
A6: For optimal stability, it is recommended to store this compound stock solutions in DMSO in small aliquots to avoid repeated freeze-thaw cycles. Recommended storage temperatures and durations are:
Q7: How stable is this compound in aqueous solutions?
A7: A saline solution of this compound sodium monohydrate has been reported to be stable for at least 10 days when stored at 4°C.[3] The reconstituted veterinary formulation, PANOQUELL®-CA1, is stable for 28 days under refrigeration.[7][8][9] However, for in vitro experiments where this compound is diluted in cell culture media, it is best to prepare the working solutions fresh for each experiment.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 379.4 g/mol | - | [1][2] |
| Solubility in DMSO | 100 mg/mL (263.57 mM) | Requires ultrasonication and fresh, anhydrous DMSO. | [1][2] |
| Storage of DMSO Stock | -20°C for up to 1 month-80°C for up to 6 months | Aliquot to avoid freeze-thaw cycles. | [1][2] |
| Aqueous Stability | Saline solution of sodium salt stable for at least 10 days at 4°C. | - | [3] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% (ideal)Up to 1% (cell line dependent) | Varies by cell line; should be empirically determined. | [4][5][6][10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), fresh/unopened bottle
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to make 1 mL of a 100 mM solution (MW = 379.4 g/mol ), you would need 37.94 mg of this compound.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly. Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. This may take several minutes.
-
Gentle Warming (Optional): If the powder is not fully dissolving, place the tube in a 37°C water bath for 5-10 minutes, then repeat the vortexing and sonication steps.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
This protocol details the dilution of a DMSO stock solution into an aqueous medium for cell-based assays.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM from Protocol 1)
-
Anhydrous DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Determine Final Concentrations: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment. For this example, we will prepare a 10 µM this compound working solution with a final DMSO concentration of 0.1%.
-
Prepare Intermediate Dilution:
-
To achieve a final concentration of 10 µM this compound from a 100 mM stock, a 1:10,000 dilution is needed. However, to maintain a low final DMSO concentration, an intermediate dilution is necessary.
-
First, prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in DMSO (e.g., 2 µL of 100 mM stock + 18 µL of DMSO).
-
Next, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
-
Prepare Final Working Solution:
-
To make 1 mL of a 10 µM this compound working solution, you will need to perform a 1:100 dilution of the 1 mM intermediate stock into the cell culture medium.
-
Add 10 µL of the 1 mM this compound intermediate stock to 990 µL of pre-warmed cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
Mix Thoroughly and Use Immediately: Immediately after adding the this compound-DMSO solution to the medium, mix well by gentle pipetting or inverting the tube. Use the freshly prepared working solution for your experiment without delay.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting Leukocyte Function-Associated Antigen-1 (LFA-1) activation, which is a critical step in the process of neutrophil extravasation into inflamed tissues.[1][2][7][8][11][12]
Caption: this compound's mechanism of action via LFA-1 inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. hardypaw.com [hardypaw.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fuzapladib Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Fuzapladib dosage to achieve maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1).[1][2] LFA-1 is an integrin expressed on the surface of leukocytes, including neutrophils.[2][3] By inhibiting the activation of LFA-1, this compound prevents the adhesion and migration of neutrophils from the bloodstream into inflamed tissues.[1][4] This mechanism is thought to limit the expansion of pancreatic lesions and may help prevent complications such as multi-organ failure.[1]
Q2: What is the conditionally approved dosage of this compound in canines?
A2: The conditionally approved dosage of this compound (PANOQUELL®-CA1) for the management of clinical signs associated with acute onset of pancreatitis in dogs is 0.4 mg/kg body weight, administered once daily for three consecutive days as an intravenous (IV) bolus injection.[5][6]
Q3: What are the known pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies have shown significant inter-species differences in the clearance of this compound.[7] For instance, following intravenous administration, the total clearance in male dogs is approximately 16 mL/h/kg, which is considerably lower than in cats (74 mL/h/kg) and rats (687 mL/h/kg).[7] After subcutaneous administration of 2 mg/kg in male animals, the maximum concentration (Cmax) was 14.7 µg/mL in dogs, 6.6 µg/mL in cats, and 3.2 µg/mL in rats.[7] Following once-daily IV administration in dogs for nine days at doses of 0.4, 1.2, and 2 mg/kg, minimal drug accumulation was observed.[6]
Q4: What are the reported adverse effects of this compound?
A4: In a pilot field study in dogs, the most common adverse reactions included anorexia, digestive tract disorders, respiratory tract disorders, and jaundice.[1] Other reported adverse events in foreign market experience include facial and tongue swelling, collapse, and seizure within 24 hours of administration.[8] A target animal safety study in healthy Beagles at doses of 0.4, 1.2, and 2 mg/kg for nine days resulted in hypertension and injection site swelling and bruising, with increased frequency at higher doses.[8]
Q5: Has this compound been evaluated in species other than canines?
A5: While this compound is approved for use in dogs, pharmacokinetic data is also available for cats and rats, indicating species-specific differences in drug metabolism and clearance.[7] A study in an endotoxemic porcine model evaluated the therapeutic effects of this compound on inflammatory cytokines and cardio-respiratory function.[9] These species differences highlight the need for careful dosage optimization in new species.[7]
Troubleshooting Guide
Problem 1: Lack of therapeutic efficacy at the standard dosage.
| Possible Cause | Troubleshooting Step |
| Species-specific differences in pharmacokinetics | Consult pharmacokinetic data for the species being studied. Significant variations in drug clearance between species may necessitate dose adjustments.[7] |
| Severity of the disease model | In models of severe pancreatitis, the standard dose may be insufficient. A dose-escalation study may be required to determine a more effective dose for the specific model. |
| Timing of administration | The therapeutic window for this compound may be narrow. Consider initiating treatment at different time points relative to the induction of pancreatitis to identify the optimal intervention period. |
| Drug formulation and stability | Ensure proper reconstitution of the lyophilized powder and adherence to storage conditions to maintain drug potency.[6] |
Problem 2: Observation of adverse effects.
| Possible Cause | Troubleshooting Step |
| Dose-related toxicity | Adverse effects such as hypertension and injection site reactions have been shown to be dose-dependent.[8] Consider reducing the dosage or the frequency of administration. |
| Hypersensitivity reaction | Although uncommon, signs of hypersensitivity like facial swelling or collapse have been reported.[8] Discontinue treatment immediately and provide appropriate supportive care. Avoid use in animals with a known hypersensitivity.[1] |
| Interaction with other medications | This compound is highly protein-bound, and its use with other highly protein-bound drugs has not been extensively studied.[1] Review all concomitant medications for potential interactions. |
| Underlying health conditions | The safety of this compound has not been evaluated in animals with cardiac disease, hepatic failure, or renal impairment.[1] Use with caution in animals with pre-existing conditions and monitor closely. |
Problem 3: Inconsistent or variable experimental results.
| Possible Cause | Troubleshooting Step |
| Variability in the animal model | Ensure the chosen experimental model of pancreatitis (e.g., caerulein-induced, L-arginine-induced) is consistently reproducible in your hands.[10][11] |
| Subjective scoring of clinical signs | Utilize a validated and objective clinical scoring system, such as the Modified Canine Activity Index (MCAI), to minimize subjective bias in assessing therapeutic effect.[1] |
| Insufficient sample size | A small sample size may not have enough statistical power to detect a significant therapeutic effect. Perform a power analysis to determine the appropriate number of animals per group.[12] |
Quantitative Data
Table 1: Dose-Ranging Safety Study of this compound in Healthy Beagle Dogs
| Dosage (mg/kg/day IV for 9 days) | Key Findings |
| 0 (Saline Control) | No significant adverse effects observed. |
| 0.4 (1X) | Mild thrombocytopenia observed in two dogs on one day each. Bruising at the injection site in one dog.[8] |
| 1.2 (3X) | Increased frequency of injection site swelling and bruising. Hypertension observed at the end of the study.[8] |
| 2.0 (5X) | Increased frequency and severity of injection site reactions. Hypertension observed. One dog had pain associated with the injection.[8] |
Table 2: Clinical Efficacy of this compound in a Pilot Field Study in Dogs with Acute Pancreatitis
| Treatment Group | Mean Change in Modified Canine Activity Index (MCAI) Score (Day 0 to Day 3) | Statistical Significance (p-value) |
| This compound (0.4 mg/kg) | -7.7 | p = 0.0193 |
| Vehicle Control | -5.7 |
Data from a well-controlled pilot field study. A statistically significant reduction in MCAI scores indicates clinical improvement.[1]
Table 3: Pharmacokinetic Parameters of this compound in Different Species (2 mg/kg Subcutaneous Administration, Male)
| Species | Cmax (µg/mL) |
| Rat | 3.2 |
| Cat | 6.6 |
| Dog | 14.7 |
This data highlights the significant inter-species variation in the absorption and peak plasma concentration of this compound.[7]
Experimental Protocols
Protocol 1: Dose-Optimization Study of this compound in a Murine Model of Acute Pancreatitis
1. Animal Model:
-
Induce acute pancreatitis in mice using either caerulein or L-arginine.
-
Caerulein Model: Administer hourly intraperitoneal (IP) injections of caerulein (50 µg/kg) for 6-10 hours.[11]
-
L-arginine Model: Administer two IP injections of L-arginine (4 g/kg) spaced one hour apart.[13]
2. Dosing Regimen:
-
Divide animals into multiple groups, including a vehicle control group and at least three this compound dose groups (e.g., 0.4 mg/kg, 1.2 mg/kg, and 2.0 mg/kg, based on canine safety studies).
-
Administer this compound intravenously at a predetermined time point after the induction of pancreatitis (e.g., 1 hour post-final caerulein injection).
3. Efficacy Assessment:
-
Histopathology: At a defined endpoint (e.g., 24 or 72 hours), euthanize animals and collect pancreatic tissue for histological evaluation. Score for edema, inflammation, and necrosis.
-
Biochemical Markers: Collect blood samples to measure serum amylase and lipase levels.
-
Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in serum or pancreatic tissue homogenates using ELISA or multiplex assays.
-
Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in pancreatic tissue by measuring MPO activity.
4. Data Analysis:
-
Compare the histological scores, biochemical markers, and inflammatory markers between the different dose groups and the vehicle control to determine the dose that provides the maximum therapeutic effect with minimal adverse effects.
Protocol 2: In Vitro Assessment of this compound's LFA-1 Inhibitory Activity
1. Cell Culture:
-
Use a leukocyte cell line expressing LFA-1 (e.g., mouse pre-B cells engineered to express LFA-1).[9]
2. Adhesion Assay:
-
Coat microplate wells with Intercellular Adhesion Molecule-1 (ICAM-1), the ligand for LFA-1.
-
Pre-incubate the LFA-1 expressing cells with varying concentrations of this compound.
-
Stimulate the cells with a chemokine such as Stromal Cell-Derived Factor-1 (SDF-1) to activate LFA-1.[9]
-
Add the cells to the ICAM-1 coated wells and allow them to adhere.
-
After an incubation period, wash away non-adherent cells and quantify the number of adherent cells.
3. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for LFA-1-mediated cell adhesion. This provides a quantitative measure of the drug's potency.
Visualizations
Caption: LFA-1 signaling pathway and this compound's mechanism of action.
Caption: Workflow for this compound dosage optimization in an animal model.
References
- 1. PANOQUELL®-CA1 [panoquell.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. Frontiers | Neutrophil arrest by LFA-1 activation [frontiersin.org]
- 4. dvm360.com [dvm360.com]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. panoquell.com [panoquell.com]
- 9. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute pancreatitis experimental models, advantages and disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Fuzapladib Technical Support Center: Minimizing Side Effects in Research Animals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the side effects of Fuzapladib in research animals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound sodium is an immune-modulating drug that acts as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1] LFA-1 is expressed on the surface of neutrophils and is crucial for their migration from the bloodstream into tissues at sites of inflammation.[2][3] By inhibiting LFA-1 activation, this compound reduces the accumulation of neutrophils in tissues, thereby exerting its anti-inflammatory effects. This mechanism is thought to be beneficial in conditions like acute pancreatitis by limiting tissue damage.[1][4]
Q2: What are the most common side effects of this compound observed in research animals?
Based on studies, primarily in dogs, the most frequently reported adverse reactions to this compound (brand name PANOQUELL®-CA1) include:
-
Anorexia (loss of appetite)[5]
-
Digestive tract disorders (e.g., vomiting, diarrhea, nausea)[5][6]
-
Respiratory tract disorders[5]
Q3: What are the more severe, less common side effects of this compound?
While less frequent, severe adverse events have been reported and require immediate attention. These include:
-
Anaphylaxis (severe allergic reaction)[5]
-
Cardiac arrest[5]
-
Cerebral edema (swelling in the brain)[5]
-
Hypertension (high blood pressure)[5]
-
Pruritus/Urticaria (itching/hives)[5]
-
Facial and tongue swelling, collapse, and seizure have been reported in post-approval use in dogs in foreign markets.[4]
Q4: Are there known contraindications for this compound administration in research animals?
Yes, based on current data, this compound should be used with caution or avoided in animals with the following conditions:
-
Known hypersensitivity to this compound sodium.[5]
-
Pre-existing cardiac disease, hepatic failure, or renal impairment.[5][6]
Q5: What are the known drug interactions with this compound?
This compound is highly protein-bound and its use with other highly protein-bound medications has not been extensively studied.[5] Caution is advised when co-administering with other highly protein-bound drugs, which can include certain non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and diuretics.[4] However, in a pilot study, this compound was administered safely with supportive care treatments like anti-emetics and pain medications (excluding NSAIDs).[6]
Troubleshooting Guides
Issue 1: Gastrointestinal Disturbances (Vomiting, Diarrhea, Anorexia)
Symptoms:
-
Reduced or absent food intake.
-
Regurgitation or vomiting.
-
Loose or watery stools.
Possible Causes:
-
Direct drug effect on the gastrointestinal tract.
-
Systemic inflammatory response.
Mitigation and Management Protocol:
-
Baseline Monitoring: Before this compound administration, record baseline food and water intake, body weight, and fecal consistency.
-
Supportive Care:
-
Fluid Therapy: Ensure adequate hydration, especially in animals with vomiting or diarrhea. Subcutaneous or intravenous fluid administration may be necessary.
-
Nutritional Support: Provide highly palatable and easily digestible food. In cases of severe anorexia, assisted feeding (e.g., syringe feeding of a liquid diet) may be required.
-
Anti-emetics: Consider the use of anti-emetic medications such as maropitant citrate or ondansetron to control vomiting and nausea.[7]
-
-
Dose Adjustment: If gastrointestinal side effects are severe or persistent, consider a dose reduction in subsequent experiments, if scientifically justifiable.
-
Monitoring: Continuously monitor food and water consumption, body weight, and clinical signs.
Issue 2: Injection Site Reactions
Symptoms:
-
Swelling, bruising, or redness at the injection site.
-
Pain upon palpation of the injection site.
Possible Causes:
-
Local irritation from the drug formulation.
-
Improper injection technique.
Mitigation and Management Protocol:
-
Proper Administration Technique:
-
Administer this compound via slow intravenous bolus injection over 15 seconds to 1 minute.
-
Rotate injection sites if multiple administrations are required.
-
Ensure the needle is correctly placed in the vein to avoid extravasation.
-
-
Dilution and Formulation: Use the recommended sterile diluent for reconstitution. Do not mix with other drugs or solutions unless compatibility is confirmed.
-
Monitoring: Visually inspect the injection site before and after each administration.
-
Symptomatic Relief:
-
Cold compresses may be applied to the site shortly after injection to reduce swelling and pain.
-
Analgesics may be considered for severe pain, in consultation with a veterinarian.
-
Issue 3: Anaphylactic Reaction (Emergency)
Symptoms:
-
Sudden onset of respiratory distress (difficulty breathing, coughing).
-
Facial swelling.
-
Hives (urticaria).
-
Vomiting and diarrhea.
-
Collapse.
Mitigation and Management Protocol:
This is a life-threatening emergency requiring immediate veterinary intervention.
-
Emergency Response:
-
Stop this compound administration immediately.
-
Administer Epinephrine: This is the first-line treatment for anaphylaxis. The typical dose is 0.01 mg/kg IM.[2]
-
Provide Airway Support: Ensure a patent airway. Oxygen supplementation may be necessary.
-
Fluid Therapy: Administer intravenous fluids to combat hypotension and shock.
-
-
Adjunctive Therapies:
-
Monitoring: Closely monitor vital signs (heart rate, respiratory rate, blood pressure) for at least 12-24 hours, as biphasic reactions can occur.[2]
Data Presentation
Table 1: Dose-Dependent Adverse Events of this compound in a 9-Day Study in Healthy Beagle Dogs
| Adverse Event | Saline Control (0 mg/kg) | 0.4 mg/kg this compound | 1.2 mg/kg this compound | 2 mg/kg this compound |
| Hypertension | Observed in 0% of dogs | Observed | Increased frequency | Increased frequency |
| Injection Site Swelling & Bruising | Observed | Observed | Increased frequency | Increased frequency |
| Mild Thrombocytopenia | Not observed | Observed in 2 dogs | Not reported | Observed in 1 dog |
| Injection Site Pain | Not observed | Not observed | Not observed | Observed in 1 dog |
Data summarized from the PANOQUELL®-CA1 Freedom of Information Summary.
Experimental Protocols
Protocol 1: Monitoring for Adverse Events During this compound Administration
-
Pre-Dosing Examination:
-
Record baseline body weight, temperature, heart rate, respiratory rate, and blood pressure.
-
Perform a baseline clinical assessment, noting appetite, activity level, and fecal/urine output.
-
Collect baseline blood samples for hematology and clinical chemistry.
-
-
Post-Dosing Monitoring (Daily):
-
Conduct a clinical assessment twice daily, looking for signs of anorexia, vomiting, diarrhea, respiratory changes, or changes in behavior.
-
Inspect the injection site for any signs of reaction.
-
Monitor food and water intake and body weight daily.
-
-
Weekly Monitoring:
-
Repeat blood pressure measurements.
-
Collect blood samples for hematology and clinical chemistry at the end of the study or at predetermined intervals for longer studies.
-
-
Record Keeping: Meticulously document all observations, including the time of onset, duration, and severity of any adverse events.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Emergency workflow for managing anaphylaxis.
References
- 1. aaha.org [aaha.org]
- 2. animalemergencyaustralia.com.au [animalemergencyaustralia.com.au]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. drugs.com [drugs.com]
- 5. dvm360.com [dvm360.com]
- 6. vcahospitals.com [vcahospitals.com]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Anaphylaxis in Dogs and Cats • MSPCA-Angell [mspca.org]
Fuzapladib not showing expected anti-inflammatory response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of Fuzapladib.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, leading to a diminished or unexpected anti-inflammatory response.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected reduction in inflammatory markers in our in vivo model after this compound administration. What could be the reason?
A1: Several factors could contribute to a lack of expected efficacy in an in vivo model.
-
Model-Specific Pathophysiology: this compound inhibits Leukocyte Function-Associated Antigen-1 (LFA-1) activation, which is crucial for neutrophil migration into tissues.[1] If the inflammatory condition in your model is not primarily driven by neutrophil infiltration, the therapeutic effect of this compound may be limited. For instance, in a mouse model of postoperative ileus, this compound suppressed macrophage infiltration but did not significantly inhibit neutrophil infiltration or improve delayed gastrointestinal transit.
-
Disease Severity: The timing of administration and the severity of the disease can impact this compound's effectiveness. In a clinical study on dogs with acute pancreatitis, some critics suggested that the cases included were not severe enough to demonstrate the full potential of a potent anti-neutrophil agent.
-
Pharmacokinetics: The pharmacokinetic profile of this compound can vary between species.[2] Ensure that the dosage and administration route are optimized for your specific animal model to achieve and maintain therapeutic concentrations.
-
Concomitant Medications: The use of other highly protein-bound drugs could potentially interact with this compound, although this has not been extensively studied.[3]
Q2: Our in vitro cell-based assay is not showing a significant inhibition of inflammatory response with this compound. What are the potential causes?
A2: If you are not observing the expected anti-inflammatory effects of this compound in vitro, consider the following:
-
Cell Type and LFA-1 Expression: this compound's primary target is LFA-1 on leukocytes. Ensure that the cell line you are using expresses sufficient levels of LFA-1. The response may differ between cell types (e.g., neutrophils vs. macrophages).
-
Stimulus Used: The type and concentration of the inflammatory stimulus (e.g., LPS, chemokines) can influence the outcome. The signaling pathways activated by the stimulus might not be fully dependent on LFA-1-mediated adhesion.
-
Assay Endpoint: The specific inflammatory markers you are measuring are important. In a clinical trial with dogs, this compound treatment led to an improvement in the overall clinical score but did not cause a significant change in the serum levels of several cytokines (IL-2, IL-6, IL-8, IL-10, TNF-α) or C-reactive protein.[4] However, a study in a porcine endotoxemia model did show a significant reduction in IL-6 with high-dose this compound.[5]
-
Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range for this compound and an adequate pre-incubation time to allow for target engagement before adding the inflammatory stimulus.
Q3: Are there any known instances where this compound showed a partial or selective anti-inflammatory effect?
A3: Yes, there are reports of this compound demonstrating selective effects. In a study on a mouse model of postoperative ileus, this compound significantly suppressed the infiltration of macrophages into the ileal muscularis externa but did not sufficiently inhibit the infiltration of neutrophils. Furthermore, it did not alleviate the delayed gastrointestinal transit, which was the primary clinical outcome measured. This suggests that in certain inflammatory contexts, the effect of this compound might be more pronounced on specific leukocyte populations and may not translate to a global anti-inflammatory effect or improvement in all clinical signs.
Q4: What is the known mechanism of action of this compound?
A4: this compound is a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor.[6] LFA-1 is an integrin expressed on the surface of leukocytes that plays a critical role in their adhesion to endothelial cells and subsequent migration into tissues. By inhibiting the activation of LFA-1, this compound is expected to block the extravasation of neutrophils and other leukocytes to sites of inflammation, thereby reducing the inflammatory response.[1][7]
Data Presentation
Table 1: Summary of this compound Efficacy in a Canine Acute Pancreatitis Clinical Trial
| Parameter | This compound Group | Placebo Group | p-value | Citation |
| Primary Endpoint | ||||
| Mean Change in Modified Canine Activity Index (MCAI) Score (Day 0 to Day 3) | -7.75 | -5.68 | 0.02 | [4] |
| Secondary Endpoints (Change from Day 0 to Day 3) | ||||
| Canine Pancreatic Lipase Immunoreactivity (cPLI) | No significant difference | No significant difference | >0.05 | [4] |
| C-Reactive Protein (CRP) | No significant difference | No significant difference | >0.05 | [4] |
| Cytokines (IL-2, IL-6, IL-8, IL-10, TNF-α) | No significant difference | No significant difference | >0.05 | [4] |
Table 2: Effect of High-Dose this compound in a Porcine Endotoxemia Model
| Parameter | High-Dose this compound Group | Control Group | Outcome | Citation |
| Interleukin-6 (IL-6) Levels | Significantly lower | Higher | Suppression of IL-6 production | [5] |
| Organ Damage | Not reduced | - | No significant reduction in organ damage | [5] |
| Arterial Oxygen Partial Pressure | Maintained higher | Lower | Delayed deterioration | [5] |
| Blood Pressure | Maintained normal | Lower | Delayed deterioration | [5] |
Experimental Protocols
As specific in vitro protocols for this compound are not widely published, the following are generalized methodologies for key experiments that would be relevant for studying its anti-inflammatory effects. Researchers should optimize these protocols for their specific experimental conditions.
1. Neutrophil Migration Assay (Boyden Chamber Assay)
-
Objective: To assess the ability of this compound to inhibit neutrophil chemotaxis towards a chemoattractant.
-
Methodology:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Resuspend neutrophils in an appropriate assay medium.
-
Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Place a chemoattractant (e.g., IL-8, fMLP) in the lower chamber of a Boyden chamber apparatus.
-
Add the pre-incubated neutrophils to the upper chamber, which is separated from the lower chamber by a porous membrane (e.g., 3-5 µm pore size).
-
Incubate the chamber at 37°C in a humidified incubator for a period that allows for migration (e.g., 1-2 hours).
-
After incubation, remove the membrane, fix, and stain the cells.
-
Quantify the number of migrated cells to the lower side of the membrane by microscopy or by using a plate reader for fluorescently labeled cells.
-
2. Cytokine Release Assay from LPS-stimulated Macrophages
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by macrophages.
-
Methodology:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate culture medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust inflammatory response.
-
Incubate for a suitable time period (e.g., 6-24 hours) to allow for cytokine production and release.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit or a multiplex cytokine assay.
-
Mandatory Visualization
Caption: this compound inhibits LFA-1 activation on leukocytes.
Caption: A workflow for troubleshooting unexpected this compound results.
Caption: Logical relationships of factors affecting this compound efficacy.
References
- 1. dvm360.com [dvm360.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PANOQUELL®-CA1 (this compound sodium for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 7. Letter regarding “this compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis” - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Fuzapladib treatment in cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Fuzapladib in cell lines. The information is designed to help identify potential mechanisms of resistance and guide further experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[1][2][3] LFA-1 is an integrin receptor found on leukocytes that plays a critical role in cell adhesion and migration. By inhibiting the activation of LFA-1, this compound prevents the binding of LFA-1 to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1), thereby blocking the adhesion and transmigration of leukocytes to sites of inflammation.[3]
Q2: We are observing a decrease in the efficacy of this compound in our cell line over time. What are the potential reasons?
A decrease in this compound efficacy, or acquired resistance, can be multifactorial. Potential causes include:
-
Alterations in the LFA-1 signaling pathway: Changes in the expression or function of LFA-1 itself or its downstream signaling molecules.
-
Activation of bypass signaling pathways: Upregulation of alternative pathways that promote cell survival and adhesion, compensating for the inhibition of LFA-1.
-
Increased drug efflux: Overexpression of drug efflux pumps that actively remove this compound from the cell.
-
Changes in the extracellular matrix (ECM) composition: Alterations in the ECM can influence integrin signaling and reduce the dependency on the LFA-1 pathway.[4][5][6][7]
Q3: Can this compound be used in combination with other therapeutic agents?
While this compound is primarily studied for its anti-inflammatory properties, its use in combination with other agents in a research setting could be explored to overcome resistance. For instance, combining this compound with inhibitors of bypass signaling pathways (e.g., PI3K/Akt or FAK/Src inhibitors) may enhance its efficacy in resistant cells.[4][8]
Troubleshooting Guides
Problem 1: Decreased Cell Sensitivity to this compound Treatment
Your cell line, which was initially sensitive to this compound, now shows reduced growth inhibition or apoptosis at previously effective concentrations.
Potential Causes and Troubleshooting Strategies:
| Potential Cause | Suggested Troubleshooting/Investigation | Expected Outcome if Cause is Confirmed |
| 1. Altered LFA-1 Expression or Conformation | A. Quantitative PCR (qPCR) and Western Blot: Analyze the mRNA and protein levels of the LFA-1 subunits (αL and β2).B. Flow Cytometry: Assess the surface expression of LFA-1. | A decrease or alteration in LFA-1 expression may lead to fewer targets for this compound. |
| 2. Upregulation of Bypass Signaling Pathways | A. Western Blot Analysis: Examine the phosphorylation status of key proteins in survival pathways such as Akt, ERK, and FAK.B. Combination Therapy: Treat cells with this compound and inhibitors of the identified activated pathways (e.g., PI3K inhibitor, MEK inhibitor, FAK inhibitor). | Increased phosphorylation of Akt, ERK, or FAK would suggest activation of these survival pathways.[4][8] Synergistic effects with combination therapy would confirm the role of the bypass pathway in resistance. |
| 3. Increased Drug Efflux | A. qPCR and Western Blot: Analyze the expression of common drug efflux pumps (e.g., MDR1, MRP1).B. Efflux Pump Inhibition Assay: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., Verapamil for MDR1). | Overexpression of efflux pumps would be observed.[6] Re-sensitization to this compound in the presence of an efflux pump inhibitor would confirm this mechanism. |
Experimental Protocols
Protocol 1: Western Blot Analysis for Signaling Pathway Activation
This protocol describes the steps to assess the phosphorylation status of key proteins in survival pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-FAK, anti-FAK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat this compound-sensitive and -resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. mdpi.com [mdpi.com]
- 5. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrins in Cancer Drug Resistance: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Integrins in Cancer Drug Resistance: Molecular Mechanisms and Clinical Implications | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Targeting Integrins for Cancer Therapy - Disappointments and Opportunities [frontiersin.org]
Fuzapladib Administration: A Technical Guide for Consistent Experimental Results
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Fuzapladib in experimental settings. The following information is designed to ensure consistent and reliable results by addressing potential challenges and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[1] LFA-1 is an integrin protein found on the surface of leukocytes that plays a critical role in their adhesion to endothelial cells and subsequent migration into tissues during an inflammatory response.[2][3] this compound is thought to inhibit the interaction between phospholipase C-β2 and RAS-related C3 botulinus toxin substrate 1 (RAC1), which are essential for the "inside-out" signaling that activates LFA-1.[2] By preventing LFA-1 activation, this compound effectively blocks the extravasation of neutrophils and other leukocytes to sites of inflammation.[4]
Q2: In what preclinical models has this compound shown efficacy?
A2: this compound has been evaluated in several preclinical models of inflammatory diseases. Notably, it has demonstrated efficacy in rodent models of chronic pancreatitis, colitis, and acute lung injury.[2] It has also been studied in a mouse model of postoperative ileus, where it was shown to inhibit macrophage infiltration into the muscularis externa.[2] A porcine model of endotoxemia also showed that high-dose this compound suppressed interleukin-6 production and delayed the progression of clinical deterioration.[5]
Q3: What are the key pharmacokinetic differences across species?
A3: Significant inter-species differences in the pharmacokinetics of this compound have been observed. A study comparing rats, cats, and dogs demonstrated that the clearance of this compound is markedly different among these species.[6] For instance, after intravenous administration, the total clearance was highest in rats, followed by cats, and was slowest in dogs, leading to a much higher systemic exposure (AUC) in dogs.[6] These variations are likely due to differences in metabolic rates and pathways, underscoring the importance of species-specific dose determination in preclinical studies.[6]
Q4: How should this compound be reconstituted and stored for research purposes?
A4: The commercially available form of this compound sodium (PANOQUELL®-CA1) is a lyophilized powder that requires reconstitution.[7] The provided diluent is bacteriostatic water for injection containing 1.8% w/v benzyl alcohol.[7] To achieve a 4 mg/mL solution, 3.5 mL of the diluent should be slowly added to the vial of lyophilized powder.[8] The vial should be gently swirled until the powder is completely dissolved.[8] The reconstituted solution is stable for 28 days when stored under refrigerated conditions (2° to 8°C).[8][9] For in vitro studies, this compound can be dissolved in phosphate-buffered saline (PBS).[2]
Q5: Are there any known drug interactions to be aware of in a research setting?
A5: this compound is highly protein-bound.[10] Therefore, caution should be exercised when co-administering it with other highly protein-bound drugs, as this could potentially lead to altered pharmacokinetics of either compound.[10] While specific drug interaction studies in research models are limited, in clinical settings with dogs, this compound has been administered concurrently with pain medications (excluding NSAIDs), anti-emetics, and antibiotics without apparent adverse effects.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vivo results | Inter-individual differences in inflammatory response. | - Ensure a homogenous study population in terms of age, sex, and genetic background.[12] - Increase sample size to account for biological variability. - Standardize housing conditions, diet, and light/dark cycles.[1] |
| Inconsistent drug administration. | - For intravenous administration, ensure a consistent injection rate. The clinical protocol specifies a bolus injection over 15 seconds to 1 minute.[7] - For subcutaneous or intraperitoneal injections, ensure consistent injection volume and location. | |
| Improper reconstitution or storage of this compound. | - Follow the reconstitution protocol precisely to ensure the correct final concentration. - Store the reconstituted solution at the recommended temperature (2° to 8°C) and use it within the 28-day stability period.[8][9] | |
| Unexpected results in cell-based assays | Compound precipitation in media. | - Check the solubility of this compound in your specific cell culture media. - Consider using a lower concentration or a different solvent for the stock solution (ensure solvent toxicity is evaluated). |
| Cell health and passage number. | - Use cells with a consistent and low passage number.[13] - Regularly check for mycoplasma contamination.[13] - Ensure optimal cell seeding density to avoid over-confluence or sparse cultures.[13] | |
| Assay interference. | - Run appropriate controls, including vehicle-only and untreated cells. - If using a fluorescence-based assay, check for compound autofluorescence. | |
| Difficulty in observing a therapeutic effect | Inadequate dosing or timing of administration. | - The therapeutic window for this compound may be narrow. Conduct dose-response and time-course studies to determine the optimal administration protocol for your specific model. - In a mouse model of postoperative ileus, this compound was administered 1 hour before and 4 hours after the inflammatory insult.[2] |
| Model-specific differences in LFA-1 dependency. | - The inflammatory response in your chosen model may not be heavily dependent on LFA-1-mediated leukocyte infiltration. Consider evaluating the expression of LFA-1 and its ligand ICAM-1 in the target tissue. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species (Intravenous Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC0–inf (µg·h/mL) | CLtot (mL/h/kg) | Reference |
| Rat (Male) | 2.0 | - | 2.9 ± 0.1 | 687 ± 24 | [6] |
| Cat (Male) | 2.0 | - | 27 ± 4.1 | 74 ± 11 | [6] |
| Dog (Male) | 2.0 | - | 120 ± 19 | 16 ± 2 | [6] |
Table 2: Efficacy of this compound in a Canine Acute Pancreatitis Clinical Study
| Group | Mean MCAI Score at Day 0 | Mean Change in MCAI Score from Day 0 to Day 3 | p-value | Reference |
| This compound | 8.53 | -7.7 | 0.0193 | [14] |
| Vehicle Control | 7.68 | -5.7 | [14] | |
| *MCAI: Modified Canine Activity Index, a composite score of seven clinical signs. A decrease in score indicates clinical improvement. |
Experimental Protocols
1. Administration of this compound in a Mouse Model of Postoperative Ileus
-
Model Induction: Postoperative ileus (POI) is induced in mice by intestinal manipulation (IM). Briefly, under isoflurane anesthesia, a laparotomy is performed, and the small intestine is gently massaged with a sterile, saline-moistened cotton swab.[2]
-
This compound Preparation: this compound is dissolved in sterile phosphate-buffered saline (PBS).[2]
-
Administration Protocol:
-
Control Group: Administer an equivalent volume of PBS at the same time points.[2]
-
Endpoint Assessment: Gastrointestinal transit and inflammatory cell infiltration in the ileal muscularis externa can be assessed 24 hours after the intestinal manipulation.[2]
2. In Vitro Leukocyte Adhesion Assay
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in appropriate cell culture plates.
-
Culture a leukocyte cell line (e.g., HL-60) in suspension.
-
-
Assay Protocol:
-
Stimulate HUVECs with an inflammatory agent such as lipopolysaccharide (LPS) to upregulate the expression of ICAM-1.
-
Pre-incubate HL-60 cells with varying concentrations of this compound (e.g., 1 µM) for a specified period (e.g., 3 hours).[11]
-
Label the this compound-treated HL-60 cells with a fluorescent dye (e.g., Calcein-AM).
-
Add the labeled HL-60 cells to the stimulated HUVEC monolayer and incubate to allow for adhesion.
-
Wash away non-adherent cells.
-
Quantify the adhesion by measuring the fluorescence of the remaining adherent cells using a plate reader.
-
-
Controls: Include vehicle-treated HL-60 cells as a negative control and a known LFA-1 blocking antibody as a positive control.
Visualizations
Caption: this compound's mechanism of action in the LFA-1 signaling pathway.
Caption: A generalized workflow for in vivo experiments with this compound.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. ovid.com [ovid.com]
- 2. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. PANOQUELL®-CA1 [panoquell.com]
Addressing variability in Fuzapladib efficacy between subjects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fuzapladib. The information is designed to address potential variability in this compound efficacy observed between experimental subjects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the therapeutic response to this compound in our canine subjects with acute pancreatitis. What are the potential contributing factors?
A1: Variability in this compound efficacy can arise from several factors related to the subject's underlying health, the severity of the pancreatitis, and concurrent treatments. Key factors to consider include:
-
Disease Severity: The initial severity of acute pancreatitis can significantly impact outcomes. Subjects with more severe disease, potentially involving systemic inflammatory response syndrome (SIRS) or multi-organ dysfunction, may show a different response profile. It is recommended to use a standardized clinical scoring system to stratify subjects.[1][2][3][4][5]
-
Concurrent Medical Conditions: The safe use of this compound has not been evaluated in dogs with pre-existing cardiac disease, hepatic failure, or renal impairment.[6][7][8] These conditions can alter drug metabolism and overall response.
-
Concomitant Medications: this compound is a highly protein-bound drug. Co-administration with other highly protein-bound medications could lead to competitive displacement and altered pharmacokinetics. The use of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is contraindicated.[6][7][8] While used alongside some supportive care medications in studies, potential interactions should be carefully monitored.[6][7]
-
Age of Subjects: The safety of this compound has not been assessed in puppies under 6 months of age.[6][8]
-
Metabolic Differences: As with any therapeutic agent, individual metabolic differences can affect drug processing and efficacy.
Q2: How can we standardize the assessment of pancreatitis severity in our study subjects to better understand this compound efficacy?
A2: Employing a validated clinical scoring system is crucial for standardizing the assessment of pancreatitis severity. The Modified Canine Activity Index (MCAI) was used in key clinical studies for this compound.[8][9][10][11] Consistent application of a scoring system like the MCAI or the Canine Acute Pancreatitis Severity (CAPS) score allows for more accurate subject stratification and data interpretation.[1][4]
Q3: Are there specific biomarkers we can monitor to predict or explain the variability in response to this compound?
A3: While a definitive predictive biomarker has not been established, monitoring changes in inflammatory markers can be insightful. In a clinical study, while the primary endpoint was the MCAI score, secondary variables included serum concentrations of canine pancreatic lipase immunoreactivity (cPLI), C-reactive protein (CRP), and cytokines.[9][12][13] Although no significant differences were found in these secondary variables between treatment groups in that particular study, they may still provide valuable data in your specific experimental context, especially when correlated with clinical scores. Large interindividual variability in CRP concentrations has been noted.[13]
Q4: What is the mechanism of action of this compound, and how might this relate to observed variability?
A4: this compound is a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor.[8][13][14] LFA-1 is an integrin on the surface of neutrophils that, when activated, binds to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. This interaction is critical for the extravasation of neutrophils from the bloodstream into inflamed tissues, a key event in the pathology of acute pancreatitis.[7][15] this compound blocks this activation, thereby reducing neutrophil migration and subsequent inflammation. Variability in efficacy could be related to differences in the baseline activation state of the LFA-1 pathway or the expression levels of LFA-1 and ICAM-1 among subjects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reduction in clinical severity scores (e.g., MCAI) across subjects. | 1. Variable Disease Severity at Baseline: Subjects may have different degrees of pancreatitis severity at the start of treatment.[1][2][3][4][5] 2. Presence of Comorbidities: Undiagnosed or poorly managed concurrent conditions like cardiac, hepatic, or renal disease can affect drug efficacy and safety.[6][7][8] 3. Drug Interactions: Co-administration of other highly protein-bound drugs or contraindicated medications like NSAIDs.[6][7][8] | 1. Standardize Subject Enrollment: Use a validated scoring system (e.g., MCAI, CAPS) to stratify subjects by severity.[1][4][8][9][10][11] 2. Thorough Subject Screening: Conduct comprehensive physical examinations and bloodwork to rule out significant comorbidities.[6] 3. Review Concomitant Medications: Ensure no contraindicated drugs are being used and be cautious with other highly protein-bound medications.[6][7] |
| Higher than expected incidence of adverse events. | 1. Underlying Health Issues: Subjects with pre-existing conditions may be more susceptible to adverse effects.[6][7][8] 2. Incorrect Dosing or Administration: Deviation from the recommended intravenous administration protocol. | 1. Re-evaluate Subject Selection Criteria: Exclude subjects with known cardiac, hepatic, or renal impairment.[6][7][8] 2. Verify Protocol Adherence: Ensure the correct dose is administered intravenously over the specified time. |
| Discrepancy between clinical improvement and biomarker levels. | 1. Lag in Biomarker Response: Changes in biomarkers like cPLI and CRP may not directly correlate with the timeline of clinical improvement. 2. High Interindividual Variability: As noted in studies, there can be significant variability in biomarker levels between subjects.[13] | 1. Serial Monitoring: Collect biomarker data at multiple time points to establish a trend. 2. Focus on Clinical Endpoints: Prioritize validated clinical scoring systems as the primary measure of efficacy, as used in the pivotal studies.[9][12] |
Data Presentation
Table 1: Summary of Clinical Efficacy of this compound in a Randomized Controlled Study
| Parameter | This compound Group (n=16) | Placebo Group (n=19) | P-value |
| Mean Baseline MCAI Score (Day 0) | 8.53 | 7.68 | Not Statistically Significant |
| Mean Change in MCAI Score (Day 0 to Day 3) | -7.7 | -5.7 | 0.0193 |
Data adapted from a randomized, masked, and placebo-controlled multicenter study in dogs with presumptive acute pancreatitis.[9][11][12] The Modified Canine Activity Index (MCAI) assesses activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[8][10][11]
Experimental Protocols
Protocol 1: Assessment of Canine Pancreatitis Severity using the Modified Canine Activity Index (MCAI)
Objective: To provide a standardized method for quantifying the clinical severity of acute pancreatitis in canine subjects.
Materials:
-
Standardized MCAI scoring sheet (see Table 2)
-
Trained clinical observer
Procedure:
-
Observe the subject at baseline (Day 0) before administration of this compound and at subsequent pre-determined time points (e.g., daily for 3 days).
-
For each of the seven clinical signs, assign a score from 0 to 3 based on the severity.
-
Sum the scores for all seven signs to obtain the total MCAI score for that time point.
-
Calculate the change in MCAI score from baseline to subsequent time points to assess treatment effect.
Table 2: Modified Canine Activity Index (MCAI) Scoring System
| Clinical Sign | 0 | 1 | 2 | 3 |
| Activity | Normal | Slightly decreased | Moderately decreased | Severely decreased |
| Appetite | Normal | Slightly decreased | Moderately decreased | Severely decreased/Anorexia |
| Vomiting | None | 1-2 times/day | 3-4 times/day | ≥ 5 times/day |
| Cranial Abdominal Pain | None | Mild | Moderate | Severe |
| Dehydration | None (<5%) | Mild (5%) | Moderate (6-8%) | Severe (≥10%) |
| Stool Consistency | Normal | Soft | Moderate (no form) | Watery |
| Blood in Stool | Absent | Present | - | - |
This scoring system is based on descriptions in the literature.[8][9][10]
Protocol 2: In Vitro Neutrophil Migration (Chemotaxis) Assay
Objective: To assess the in vitro effect of this compound on neutrophil migration towards a chemoattractant, which can help in understanding subject-specific cellular responses.
Materials:
-
Isolated neutrophils from canine whole blood
-
This compound at various concentrations
-
Chemoattractant (e.g., recombinant canine IL-8)
-
Boyden chamber or Transwell® inserts (5.0 µm pore size)
-
Cell culture medium
-
ATP-based luminescence assay kit (for quantification)
-
Plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh heparinized whole blood from each subject using a standard method like Ficoll separation and dextran-based sedimentation. Assess purity and viability.
-
Assay Setup: a. Add cell culture medium containing the chemoattractant to the lower chamber of the Boyden chamber/Transwell®. b. In separate tubes, pre-incubate the isolated neutrophils with either vehicle control or different concentrations of this compound for a specified time. c. Seed the pre-incubated neutrophils in the upper chamber.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for neutrophil migration.
-
Quantification: a. After incubation, quantify the number of neutrophils that have migrated to the lower chamber. b. This can be done by measuring ATP levels using a luminescent-based assay, which is directly proportional to the number of viable cells.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of this compound on neutrophil migration for each subject.
Visualizations
References
- 1. Development and validation of a novel clinical scoring system for short‐term prediction of death in dogs with acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Development and validation of a novel clinical scoring system for short-term prediction of death in dogs with acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. This compound | VCA Animal Hospitals [vcahospitals.com]
- 7. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 8. dvm360.com [dvm360.com]
- 9. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. panoquell.com [panoquell.com]
- 12. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polylysine-Containing Hydrogel Formulation of this compound, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release [mdpi.com]
- 15. researchgate.net [researchgate.net]
Fuzapladib Technical Support Center: Storage, Degradation, and Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the storage, handling, and potential degradation of Fuzapladib. Understanding these factors is critical for ensuring the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound?
A1: Proper storage is crucial to maintain the stability of this compound.
-
Unopened Vials (Lyophilized Powder): Store at room temperature, between 15°C to 25°C (59°F to 77°F).[1]
-
Reconstituted Solution: Store under refrigerated conditions, from 2°C to 8°C (36°F to 46°F).[1] The reconstituted product is stable for up to 28 days under these conditions.[1]
Q2: What are the primary factors that cause this compound to degrade?
A2: Based on forced degradation studies, the primary factors that accelerate the degradation of this compound are thermal stress (heat) and oxidative stress.[2][3] The compound also shows susceptibility to degradation under acidic and basic conditions.[2][3]
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, adhere to the following guidelines:
-
Temperature Control: Always store both the lyophilized powder and the reconstituted solution at the recommended temperatures. Avoid exposure to high temperatures or temperature fluctuations.
-
Protection from Light: While not identified as a primary degradation factor in major studies, it is always good practice to protect chemical compounds from light.
-
Use of Antioxidants: For solutions intended for experimental use, the addition of an antioxidant may be beneficial. Studies have shown that Vitamin C (ascorbic acid) can effectively suppress degradation caused by heating.[2][3]
-
pH Control: Maintain a neutral pH for solutions containing this compound, as both acidic and basic conditions can lead to degradation.
-
Prompt Use: Use the reconstituted solution promptly and within its 28-day stability period when refrigerated.[1]
Q4: Are there any known degradation products of this compound?
A4: Yes, forced degradation studies have identified specific degradation products under different stress conditions. Under acidic conditions, the main degradant is referred to as D3, while under basic conditions, it is D1. Oxidative stress can lead to the formation of several smaller, unknown degradants.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency or efficacy in an in-vitro or in-vivo experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature logs for refrigerators/freezers). 2. Prepare a fresh stock solution from a new vial of lyophilized powder. 3. Consider incorporating an antioxidant like Vitamin C in the experimental solution. 4. Perform a stability check of your experimental solution using a validated analytical method (see Experimental Protocols). |
| Visible particulates or discoloration in the reconstituted solution. | Potential degradation or contamination. | 1. Do not use the solution. 2. Discard the vial and reconstitute a new one, ensuring aseptic technique. 3. If the issue persists with a new vial, contact the supplier. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in this compound stability or degradation in older stock solutions. | 1. Always note the lot number of the this compound used. 2. Ensure that reconstituted solutions are used within the recommended 28-day period. 3. If using a new lot, consider running a small pilot experiment to ensure consistency with previous results. |
Data on this compound Stability
The following tables summarize the known stability data for this compound under various conditions.
Table 1: Recommended Storage Conditions
| Formulation | Storage Temperature | Duration |
| Unopened Lyophilized Vials | 15°C to 25°C (59°F to 77°F) | Until expiry date |
| Reconstituted Solution | 2°C to 8°C (36°F to 46°F) | Up to 28 days |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observation | Primary Degradants |
| Thermal | Significant degradation | Not specified |
| Oxidative | Significant degradation | Multiple minor, unknown degradants |
| Acidic | Degradation observed | D3 |
| Basic | Degradation observed | D1 |
| Photolytic | Stable | Not applicable |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for separating this compound from its degradation products and accurately quantifying its concentration. The following is a general method based on published pharmacokinetic studies that can be adapted and validated for stability testing.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: L-column ODS (5 µm particle size, 4.6 x 150 mm) or equivalent C18 column.[4]
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 278 nm.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.
Validation of the Method: Before use for stability studies, the method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.
Visualizing this compound Degradation and Prevention
Diagram 1: this compound Degradation Pathways
Caption: Major stress factors leading to the degradation of this compound.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting experimental issues.
Diagram 3: Prevention Strategies for this compound Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of stabilized this compound solution for injection: forced degradation study and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in the biopharmaceutical properties of this compound sodium monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
Fuzapladib Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Fuzapladib. It includes frequently asked questions, troubleshooting guides, and experimental protocols to facilitate the effective use of this compound across different animal species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound sodium monohydrate is an immune-modulating medication.[1] Its primary mechanism of action is the inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1).[2][3] LFA-1 is a protein found on the surface of white blood cells, specifically neutrophils, that plays a critical role in the inflammatory process. By inhibiting the activation of LFA-1, this compound prevents neutrophils from adhering to and migrating out of blood vessels into tissues, thereby reducing inflammation.[4][5] This action is particularly relevant in conditions like acute pancreatitis, where neutrophil extravasation into the pancreatic tissue is a key feature of the disease.[5]
Caption: this compound's inhibition of LFA-1 activation, preventing neutrophil extravasation and inflammation.
Q2: In which animal species has this compound been studied, and for what conditions?
This compound has been most extensively studied in dogs for the management of clinical signs associated with the acute onset of pancreatitis.[3][6][7] It is conditionally approved by the FDA for this indication in dogs under the trade name PANOQUELL®-CA1.[3] Pharmacokinetic studies have also been conducted in rats and cats to understand species-specific differences in drug metabolism and clearance.[8][9] These studies are crucial for exploring the potential therapeutic applications of this compound in species other than dogs.[8]
Q3: How is this compound typically administered?
In clinical and research settings, this compound is administered intravenously. For dogs with acute pancreatitis, the recommended dosage of PANOQUELL®-CA1 is an intravenous injection once daily for three consecutive days.[5] Studies in rats, cats, and dogs have also utilized subcutaneous administration to investigate the pharmacokinetic properties of the drug.[8][9] The reconstituted solution for injection has a concentration of 4 mg/mL and can be administered as an intravenous bolus over 15 seconds to 1 minute.[5]
Q4: What are the known side effects of this compound?
In dogs, the most common side effects reported in a pilot field study included anorexia, digestive tract disorders (such as vomiting and diarrhea), respiratory tract disorders, and jaundice (yellowing of the skin and eyes).[1][5][10] Injection site swelling and bruising have also been observed.[10] It is important to note that this compound is a highly protein-bound drug, and its use with other highly protein-bound medications has not been extensively studied.[5][10]
Q5: Are there any known contraindications for this compound?
This compound should not be used in dogs with a known hypersensitivity to the drug.[5] Its safe use has not been evaluated in dogs with cardiac disease, hepatic failure, or renal impairment.[5][10] Additionally, it is contraindicated in dogs that are pregnant, lactating, or intended for breeding, as well as in puppies under six months of age.[1][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during the experimental use of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | Inadequate dosage for the target species, rapid drug metabolism and clearance, or advanced stage of the disease. | Review the pharmacokinetic data for the species being studied. Consider adjusting the dose or dosing frequency based on available literature. Ensure the timing of administration is appropriate for the disease model. Interspecies differences in drug metabolism can be significant.[8][9] |
| Adverse Events (e.g., Vomiting, Diarrhea) | Drug-related side effect or a manifestation of the underlying disease (e.g., pancreatitis). | Provide supportive care as needed. Monitor the animal closely. If adverse events are severe, consider reducing the dose or discontinuing treatment. Report all adverse events to the appropriate institutional animal care and use committee. |
| Injection Site Reaction (Swelling, Bruising) | A known potential side effect of intravenous administration.[10] | Ensure proper intravenous administration technique. Rotate injection sites if multiple doses are being administered. Monitor the injection site for signs of infection or severe inflammation. |
| Unexpected Pharmacokinetic Profile | Species-specific differences in drug absorption, distribution, metabolism, and excretion. The metabolic clearance of this compound is known to vary significantly between species like rats, cats, and dogs, partly due to differences in Cytochrome P450 (CYP) enzyme activity.[8][9] | Conduct pilot pharmacokinetic studies in the target species to determine key parameters such as Cmax, Tmax, and clearance. This will help in establishing an appropriate dosing regimen.[8] |
| Inconsistent Results Between Animals | Biological variability, differences in disease severity, or inconsistencies in experimental procedures. | Ensure that all experimental animals are appropriately randomized and that the disease model is consistently induced. Standardize all procedures, including drug administration and sample collection. |
Quantitative Data Summary
The pharmacokinetic parameters of this compound have been shown to vary significantly across different species. The following table summarizes key data from a study involving subcutaneous administration of this compound sodium monohydrate at a dose of 2 mg/kg.
| Parameter | Rats (Male) | Cats (Male) | Dogs (Male) |
| Cmax (µg/mL) | 3.2 | 6.6 | 14.7 |
| Tmax (h) | 0.2 - 0.9 | 0.2 - 0.9 | 0.2 - 0.9 |
| Apparent Elimination Rate Constant (h⁻¹) | 2.1 | 0.30 | 0.13 |
| Data sourced from MedCrave online.[8][9] |
These data highlight that this compound is rapidly absorbed in all three species, but its clearance is significantly faster in rats compared to cats and dogs.[8][9] This suggests that a higher or more frequent dosage may be required in rats to maintain therapeutic concentrations compared to dogs.
Experimental Protocols
1. General Protocol for Evaluating this compound Efficacy in a Canine Acute Pancreatitis Model
This protocol is a generalized representation based on methodologies from published studies.[6][7]
Caption: A generalized workflow for a randomized controlled trial of this compound in dogs with pancreatitis.
Methodology:
-
Animal Selection and Diagnosis:
-
Randomization and Blinding:
-
Randomly assign dogs to either a treatment group (this compound) or a placebo group (e.g., saline).
-
The study should be masked (blinded) to both the investigators and the pet owners to prevent bias.[7]
-
-
Drug Administration:
-
Treatment Group: Administer this compound at a dose of 0.4 mg/kg via intravenous injection once daily for three consecutive days.[6]
-
Placebo Group: Administer an equivalent volume of a placebo (e.g., 0.9% sodium chloride) intravenously on the same schedule.
-
-
Clinical Assessment:
-
Perform a daily clinical assessment using a standardized scoring system, such as the Modified Canine Activity Index (MCAI).[3][6] The MCAI scores seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.[3][10]
-
The primary endpoint is often the change in the mean total MCAI score from Day 0 (pre-treatment) to Day 3.[4][10]
-
-
Biomarker Analysis:
-
Collect blood samples at baseline and specified time points throughout the study.
-
Analyze serum for biomarkers of inflammation and pancreatic injury, such as C-reactive protein (CRP), cytokines, and cPLI.
-
-
Safety Monitoring:
-
Continuously monitor all animals for adverse events throughout the study.
-
Record the nature, severity, and duration of any adverse events.
-
-
Data Analysis:
-
Statistically compare the change in clinical scores and biomarker concentrations between the this compound and placebo groups.
-
A significant reduction in the MCAI score in the this compound group compared to the control group would suggest clinical improvement.[7]
-
2. Protocol for In Vitro Metabolism Study Using Liver S9 Fractions
This protocol is based on the methodology described for assessing species differences in this compound metabolism.[8][9]
Objective: To determine the metabolic rate of this compound in liver S9 fractions from different species (e.g., rat, cat, dog) and to identify the cytochrome P450 (CYP) enzymes involved.
Materials:
-
This compound
-
Liver S9 fractions from the species of interest
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer
-
Specific CYP inhibitors (optional, for reaction phenotyping)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing liver S9 fraction (e.g., 1 mg/mL protein concentration) in potassium phosphate buffer.
-
Add this compound to the mixture at a specified concentration.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression line.
-
-
(Optional) Reaction Phenotyping:
-
To identify the specific CYP enzymes responsible for metabolism, repeat the experiment with the inclusion of potent and specific CYP inhibitors.[9]
-
A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.[9]
-
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. dvm360.com [dvm360.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. PANOQUELL®-CA1 [panoquell.com]
- 6. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Species differences in the biopharmaceutical properties of this compound sodium monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 10. PANOQUELL®-CA1 [panoquell.com]
Validation & Comparative
Fuzapladib in Focus: A Comparative Guide to LFA-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Fuzapladib with other Leukocyte Function-Associated Antigen-1 (LFA-1) inhibitors, supported by available experimental data. The content aims to provide a clear overview of the current landscape of LFA-1 inhibition, highlighting the therapeutic applications and mechanisms of these agents.
Introduction to LFA-1 Inhibition
Leukocyte Function-Associated Antigen-1 (LFA-1) is a critical integrin receptor expressed on the surface of leukocytes.[1][2] Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on other cells, such as endothelial and antigen-presenting cells, is fundamental to immune responses.[3][4] This interaction facilitates leukocyte adhesion, migration to inflammatory sites, and the formation of the immunological synapse, which is crucial for T-cell activation.[5][6][7] Dysregulation of the LFA-1/ICAM-1 pathway is implicated in various inflammatory and autoimmune diseases.[2][8] Consequently, inhibiting this interaction presents a promising therapeutic strategy.[2][8] LFA-1 inhibitors can be broadly categorized into antibodies and small molecules, each with distinct mechanisms of action.
Comparative Overview of LFA-1 Inhibitors
| Feature | This compound (PANOQUELL®-CA1) | Lifitegrast (SAR 1118 / Xiidra®) | Efalizumab (Raptiva®) |
| Molecule Type | Small molecule | Small molecule (tetrahydroisoquinoline derivative)[9] | Humanized monoclonal antibody[10][11] |
| Mechanism of Action | LFA-1 activation inhibitor[12][13] | Direct competitive antagonist of LFA-1 binding to ICAM-1[3] | Binds to the CD11a subunit of LFA-1, inhibiting its interaction with ICAM-1[10][14] |
| Target Species | Canine[15][16] | Human[17][18] | Human[10][11] |
| Approved/Investigated Indication | Acute Canine Pancreatitis[12][15] | Dry Eye Disease[9][18][19] | Chronic Plaque Psoriasis (Withdrawn)[11][20] |
| Administration Route | Intravenous injection[16][21] | Topical ophthalmic solution[9][17][22] | Subcutaneous injection[10][20] |
In-Depth Analysis of this compound
This compound sodium, marketed as PANOQUELL®-CA1, is a novel LFA-1 activation inhibitor.[12][23] It is the first drug to receive conditional approval from the U.S. Food and Drug Administration (FDA) for managing clinical signs associated with the acute onset of canine pancreatitis.[12][15]
Mechanism of Action
This compound works by inhibiting the activation of LFA-1, which in turn is expected to block the specific inflammatory pathway associated with acute canine pancreatitis.[13][15] By preventing LFA-1 activation, this compound hinders the extravasation of neutrophils from the bloodstream into the pancreatic tissue, a hallmark of the disease.[13][24] This is thought to limit the expansion of pancreatic lesions and prevent complications like multi-organ failure.[25]
LFA-1 Signaling and Neutrophil Extravasation Pathway
Caption: LFA-1 mediated neutrophil extravasation and the inhibitory action of this compound.
Efficacy and Experimental Protocol
A key pilot field study demonstrated the effectiveness of this compound in dogs with acute pancreatitis.[23]
Experimental Protocol: this compound in Canine Acute Pancreatitis
-
Study Design: A randomized, masked, placebo-controlled multicenter study.[26]
-
Participants: Sixty-one client-owned dogs with a presumptive diagnosis of acute pancreatitis.[26]
-
Intervention: Intravenous administration of this compound (0.4 mg/kg) or a vehicle control once daily for three days, in addition to standard supportive care.[21][26]
-
Primary Endpoint: Change in the modified canine activity index (MCAI) score from day 0 to day 3. The MCAI is a clinical severity score based on activity, appetite, vomiting, abdominal pain, dehydration, and stool consistency.[12][13]
-
Results: Dogs treated with this compound showed a statistically significant reduction in MCAI scores compared to the control group (p=0.0193), indicating a more rapid clinical improvement.[23][26] The mean change in MCAI scores was -7.7 for the this compound group versus -5.7 for the control group.[23]
Experimental Workflow for this compound Canine Pancreatitis Trial
Caption: Workflow of the randomized controlled trial for this compound in canine pancreatitis.
| This compound Efficacy Data (Canine Acute Pancreatitis) | This compound Group | Placebo Group | p-value |
| Baseline Mean MCAI Score (Day 0) | 8.53 | 7.68 | Not significant |
| Mean Change in MCAI Score (Day 0 to 3) | -7.7 | -5.7 | 0.0193 |
Data sourced from a pilot field effectiveness study.[23]
Comparative LFA-1 Inhibitors
Lifitegrast (SAR 1118)
Lifitegrast is a small molecule LFA-1 antagonist approved for the treatment of dry eye disease in humans.[9][18][19] It acts as a direct competitive antagonist, binding to the I-domain of the CD11a subunit of LFA-1 and preventing its interaction with ICAM-1.[3]
Experimental Protocol: Lifitegrast in Dry Eye Disease (OPUS-3 Trial)
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled study.
-
Participants: 711 adult patients with dry eye disease.
-
Intervention: Lifitegrast 5% ophthalmic solution or placebo, one drop in each eye twice daily for 12 weeks.
-
Primary Endpoint: Mean change from baseline in the eye dryness score (EDS).
-
Results: Lifitegrast demonstrated a statistically significant improvement in EDS compared to placebo at week 12. The most common adverse events were instillation site irritation and dysgeusia.
Efalizumab
Efalizumab is a recombinant humanized monoclonal antibody that targets the CD11a subunit of LFA-1.[10][14] It was previously approved for the treatment of moderate-to-severe chronic plaque psoriasis but was voluntarily withdrawn from the market in 2009 due to an increased risk of progressive multifocal leukoencephalopathy (PML).[20]
Efficacy Data: Efalizumab in Plaque Psoriasis
In a study involving 339 patients, 41% of those treated with Efalizumab achieved a 75% improvement in the Psoriasis Area and Severity Index (PASI-75) by week 12, compared to a much lower percentage in the placebo group.[10]
Logical Relationship of LFA-1 Inhibitors
Caption: Classification and inhibitory mechanism of different LFA-1 inhibitors.
Conclusion
This compound represents a targeted approach to managing inflammatory conditions by inhibiting LFA-1 activation, with demonstrated efficacy in the context of canine acute pancreatitis. While other LFA-1 inhibitors like Lifitegrast and the withdrawn Efalizumab have shown efficacy in human autoimmune diseases, the differences in their molecular nature, specific mechanisms of action, target species, and disease indications make direct comparisons of their therapeutic efficacy challenging. The development of this compound for veterinary medicine underscores the therapeutic potential of modulating the LFA-1 pathway. Future research and the potential exploration of this compound or similar LFA-1 activation inhibitors in human diseases will be crucial to fully understand their comparative efficacy and place in therapy relative to other LFA-1 antagonists. Researchers should consider the distinct profiles of these inhibitors when designing new therapeutic strategies targeting the LFA-1/ICAM-1 axis.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. skintherapyletter.com [skintherapyletter.com]
- 11. Efalizumab Overview - Creative Biolabs [creativebiolabs.net]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. dvm360.com [dvm360.com]
- 14. rxlist.com [rxlist.com]
- 15. PANOQUELL®-CA1 (this compound sodium for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 16. This compound | VCA Animal Hospitals [vcahospitals.com]
- 17. Safety, tolerability, and bioavailability of topical SAR 1118, a novel antagonist of lymphocyte function-associated antigen-1: a phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corneal inflammation is inhibited by the LFA-1 antagonist, lifitegrast (SAR 1118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efalizumab - Wikipedia [en.wikipedia.org]
- 21. A Closer Look at Panoquell-CA1 in Dogs • MSPCA-Angell [mspca.org]
- 22. How Do LFA-1 Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 23. PANOQUELL®-CA1 [panoquell.com]
- 24. PANOQUELL®-CA1 [panoquell.com]
- 25. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 26. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fuzapladib and Traditional Therapies for Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fuzapladib, a novel therapeutic agent, with traditional treatment modalities for pancreatitis. The content is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding for research and development professionals.
This compound: A Targeted Anti-Inflammatory Approach
This compound is an innovative molecule that has received conditional approval from the FDA for managing clinical signs associated with the acute onset of pancreatitis in dogs.[1][2] Its targeted mechanism of action offers a distinct alternative to the supportive nature of traditional pancreatitis treatments.
Mechanism of Action
This compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2][3][4][5][6] LFA-1 is expressed on the surface of neutrophils and plays a crucial role in their adhesion to vascular endothelium and subsequent migration into tissues.[5] By inhibiting the activation of LFA-1, this compound effectively blocks the extravasation of neutrophils into the pancreatic tissue.[1][4] This is significant because the infiltration of neutrophils is a hallmark of acute pancreatitis and a key driver of the inflammatory cascade and tissue damage.[4][6] The anti-inflammatory effects of this compound are thought to limit the expansion of pancreatic lesions and may help prevent complications such as multi-organ failure.[4][7]
References
- 1. dvm360.com [dvm360.com]
- 2. PANOQUELL®-CA1 (this compound sodium for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 3. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PANOQUELL®-CA1 [panoquell.com]
Validating Fuzapladib's Anti-Inflammatory Mechanism Through Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fuzapladib, a novel anti-inflammatory drug, and its mechanism of action. We delve into the validation of its primary target, Leukocyte Function-Associated Antigen-1 (LFA-1), by examining data from genetic knockout models. This approach offers a powerful methodology for confirming a drug's on-target effects and provides a framework for evaluating similar therapeutic candidates.
This compound is an LFA-1 activation inhibitor.[1][2] It is designed to block the inflammatory cascade by preventing the adhesion and migration of neutrophils into tissue, a critical step in the pathogenesis of inflammatory diseases like acute pancreatitis.[2][3][4] The validation of this mechanism is crucial for understanding its therapeutic potential and for the development of next-generation anti-inflammatory agents.
The Logic of Validation via Genetic Knockout
The core principle behind using a genetic knockout (KO) model to validate a drug's mechanism of action is straightforward: if the drug's effect is primarily due to the inhibition of a specific protein, then a genetically engineered animal lacking that same protein should exhibit a similar phenotype in a relevant disease model.
In this context, we compare the outcomes of this compound treatment in wild-type (WT) animals with the outcomes observed in LFA-1 deficient (knockout) animals in a model of acute pancreatitis. The hypothesis is that the therapeutic effects of this compound in a WT animal should mimic the disease resistance observed in an LFA-1 KO animal.
Caption: Experimental workflow for validating this compound's mechanism of action using a comparative genetic knockout model.
Comparative Analysis: this compound vs. LFA-1 Knockout
The following table summarizes key quantitative data from studies using LFA-1 genetic knockout models in acute pancreatitis and compares it to the therapeutic goals of this compound.
| Parameter | Wild-Type + Vehicle (Control) | LFA-1 Knockout Model | This compound-Treated Model (Expected Outcome) | Supporting Evidence |
| Pancreatic Neutrophil Infiltration | High / Severe | Markedly Reduced | Markedly Reduced | Studies in LFA-1 gene-targeted mice show a significant reduction in neutrophil accumulation in the pancreas during acute pancreatitis.[3][5][6] this compound is designed to block neutrophil extravasation.[2] |
| Pancreatic Tissue Damage (Necrosis, Edema) | Severe | Significantly Reduced | Significantly Reduced | LFA-1 deficient mice exhibit decreased acinar cell necrosis and tissue edema in experimental pancreatitis.[5] |
| Serum Amylase Levels | Markedly Increased | Significantly Reduced | Significantly Reduced | Inhibition of LFA-1 function leads to a marked reduction in taurocholate-induced amylase levels.[5][6] |
| Systemic Inflammation (e.g., Lung Injury) | Present / Severe | Attenuated | Attenuated | Pulmonary infiltration of neutrophils is attenuated by the inhibition of LFA-1 in mice with pancreatitis.[5] |
This compound vs. Alternative LFA-1 Inhibitor: Lifitegrast
A comparison with other drugs targeting the same molecule can provide further context for researchers. Lifitegrast is another LFA-1 antagonist, approved for the treatment of dry eye disease.[7][8] While the indication differs, the core mechanism of blocking the LFA-1 and Intercellular Adhesion Molecule-1 (ICAM-1) interaction is the same.[9][10]
| Feature | This compound | Lifitegrast |
| Primary Indication | Acute Pancreatitis in Dogs | Dry Eye Disease (Keratoconjunctivitis Sicca) in Humans |
| Mechanism of Action | LFA-1 Activation Inhibitor | LFA-1 Antagonist (blocks LFA-1/ICAM-1 interaction) |
| Administration | Intravenous Injection | Topical Ophthalmic Solution |
| Key Therapeutic Goal | Reduce systemic inflammation and organ damage by inhibiting neutrophil migration. | Reduce ocular surface inflammation by inhibiting T-cell recruitment and activation. |
| Supporting Evidence | Effective in reducing clinical severity scores in dogs with pancreatitis.[4] | Effective in reducing signs and symptoms of dry eye disease.[7][11] |
Signaling Pathway of LFA-1 Mediated Leukocyte Adhesion
This compound targets the "inside-out" signaling pathway that leads to LFA-1 activation. Upon stimulation by chemokines at a site of inflammation, intracellular signals cause a conformational change in LFA-1 on the leukocyte surface. This change shifts LFA-1 from a low-affinity to a high-affinity state, enabling it to bind strongly to ICAM-1 on endothelial cells, leading to firm adhesion and subsequent transmigration into the tissue. This compound inhibits this activation step.[12]
Caption: this compound inhibits the "inside-out" signaling required for LFA-1 activation, preventing leukocyte adhesion to ICAM-1.
Experimental Protocols
Caerulein-Induced Acute Pancreatitis Mouse Model
This model is widely used to induce a mild, edematous, and highly reproducible pancreatitis, suitable for studying neutrophil infiltration and tissue damage.[13]
-
Animals: C57BL/6 mice (8-12 weeks old).
-
Induction Agent: Caerulein (or Ceruletide), a cholecystokinin (CCK) receptor agonist.
-
Protocol:
-
Administer hourly intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg.[14][15]
-
A total of 7 to 10 injections are typically given to induce pancreatitis.[15]
-
For a more severe model, a single dose of lipopolysaccharide (LPS) (e.g., 10 mg/kg, i.p.) can be administered after the final caerulein injection.[14][16]
-
Control animals receive hourly i.p. injections of normal saline.
-
-
Endpoint Analysis (typically 12-24 hours post-first injection):
-
Blood Collection: Analyze serum for amylase and lipase levels.
-
Tissue Harvesting: Euthanize animals and collect the pancreas and lungs.
-
Histology: Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Myeloperoxidase (MPO) Assay: Homogenize pancreatic tissue to quantify MPO activity, which serves as a biochemical marker for neutrophil content.[17]
-
Generation of LFA-1 (Itgal) Knockout Mice
Validating this compound's mechanism relies on a comparison with a relevant genetic model. LFA-1 deficient mice (often targeting the Itgal gene, which codes for the αL subunit) are critical for these studies.
-
Methodology: Gene targeting via homologous recombination in embryonic stem (ES) cells is the classical approach.
-
Construct a Targeting Vector: Design a vector to replace a critical exon of the Itgal gene with a selection cassette (e.g., a neomycin resistance gene).
-
ES Cell Transfection: Electroporate the targeting vector into ES cells.
-
Selection and Screening: Select for successfully recombined ES cells using antibiotics and confirm the correct targeting event via PCR or Southern blot.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts from a donor mouse.
-
Implantation and Chimeric Mice: Transfer the injected blastocysts into a pseudopregnant female mouse. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the engineered ES cells.
-
Germline Transmission: Breed chimeric mice with wild-type mice. Offspring that inherit the knocked-out allele have achieved germline transmission.
-
Establishment of KO Line: Interbreed heterozygous (LFA-1 +/-) mice to generate homozygous knockout (LFA-1 -/-) mice for experiments.[5][6]
-
This guide illustrates how genetic knockout models serve as an invaluable tool in pharmacology, providing robust validation for a drug's targeted mechanism of action. The congruence between the phenotype of LFA-1 knockout mice and the therapeutic action of this compound strongly supports its role as a specific inhibitor of leukocyte infiltration, offering a targeted approach to managing inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Pancreatic Infiltrating Innate Immune Cells in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lymphocyte function antigen-1 regulates neutrophil recruitment and tissue damage in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lymphocyte function antigen-1 regulates neutrophil recruitment and tissue damage in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 17. The role of intercellular adhesion molecule 1 and neutrophils in acute pancreatitis and pancreatitis-associated lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Fuzapladib vs. Monoclonal Antibodies: A Comparative Guide to LFA-1 Antagonism
In the landscape of inflammatory disease therapeutics, the inhibition of Lymphocyte Function-Associated Antigen-1 (LFA-1) has emerged as a promising strategy. LFA-1, an integrin receptor on leukocytes, plays a pivotal role in mediating immune cell adhesion, migration, and activation. This guide provides a detailed comparison of two distinct therapeutic modalities targeting LFA-1: Fuzapladib, a small molecule inhibitor, and monoclonal antibodies (mAbs) that directly bind to and block LFA-1. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: Small Molecule Inhibition vs. Direct Blockade
This compound is an LFA-1 activation inhibitor.[1][2][3][4] Instead of directly binding to the LFA-1 interaction site with Intercellular Adhesion Molecule-1 (ICAM-1), this compound is thought to interfere with the intracellular signaling cascade that is essential for the activation of LFA-1.[5] This "inside-out" signaling pathway is crucial for shifting LFA-1 from a low-affinity to a high-affinity state, a prerequisite for its binding to ICAM-1 and subsequent leukocyte adhesion and migration.[6][7][8] By inhibiting this activation process, this compound effectively prevents the downstream inflammatory consequences mediated by LFA-1.
Monoclonal antibodies targeting LFA-1, such as the withdrawn therapeutic Efalizumab, function through direct steric hindrance.[9][10] These large protein therapeutics bind to specific epitopes on the LFA-1 molecule, physically obstructing the binding site for ICAM-1.[9][11] This direct blockade of the LFA-1/ICAM-1 interaction prevents the adhesion of leukocytes to endothelial cells and antigen-presenting cells, thereby inhibiting T-cell activation, proliferation, and migration to inflammatory sites.[10]
LFA-1 Signaling and Points of Intervention
The following diagram illustrates the LFA-1 activation pathway and highlights the distinct points of intervention for this compound and anti-LFA-1 monoclonal antibodies.
Caption: LFA-1 pathway and drug intervention points.
Quantitative Efficacy Comparison
Direct head-to-head comparative studies between this compound and anti-LFA-1 monoclonal antibodies are limited. The available data, presented below, are derived from different experimental systems, which should be considered when interpreting the results.
| Compound | Type | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Small Molecule | LFA-1 Activation | Mouse pre-B cells | Inhibition | 1 µmol/L | [5] |
| Lifitegrast | Small Molecule | T-cell adhesion to ICAM-1 | Jurkat T-cells | IC50 | 2.98 nM | N/A |
| Anti-LFA-1 mAb (Generic) | Monoclonal Antibody | Varies | Varies | IC50 | Data not consistently reported in a standardized format | N/A |
| This compound | Small Molecule | In vivo pancreatitis model | Dogs | Clinical Score | Significant reduction in MCAI score | [12] |
IC50: Half-maximal inhibitory concentration; MCAI: Modified Canine Activity Index.
Experimental Protocols
In Vitro Cell Adhesion Assay
This assay is fundamental for evaluating the ability of a compound to inhibit the interaction between LFA-1 and ICAM-1.
Objective: To quantify the inhibition of leukocyte adhesion to ICAM-1-coated surfaces by this compound or an anti-LFA-1 monoclonal antibody.
Methodology:
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 and incubated overnight. The plates are then washed and blocked to prevent non-specific binding.[13]
-
Cell Preparation: A leukocyte cell line expressing LFA-1 (e.g., Jurkat T-cells, HL-60) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Compound Incubation: The labeled cells are pre-incubated with varying concentrations of the test compound (this compound or anti-LFA-1 mAb) for a specified period.
-
Adhesion: The treated cells are added to the ICAM-1-coated wells and allowed to adhere for a set time at 37°C.
-
Washing: Non-adherent cells are removed by a standardized washing procedure.[14]
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The percentage of adhesion inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Neutrophil Migration (Chemotaxis) Assay
This assay assesses the functional consequence of LFA-1 inhibition on leukocyte migration towards a chemoattractant.
Objective: To determine the effect of this compound or an anti-LFA-1 monoclonal antibody on the directed migration of neutrophils.
Methodology:
-
Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., IL-8, LTB4).[15][16]
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood.[15]
-
Compound Treatment: The isolated neutrophils are pre-treated with different concentrations of the test compound.
-
Migration: The treated neutrophils are placed in the upper chamber of the transwell. The chamber is incubated to allow the neutrophils to migrate through the membrane towards the chemoattractant in the lower chamber.
-
Cell Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent or colorimetric assay that measures cellular components like ATP.[15]
-
Data Analysis: The inhibition of migration is calculated relative to the untreated control, and dose-response curves are generated to determine the IC50.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of LFA-1 inhibitors.
Caption: Preclinical workflow for LFA-1 inhibitors.
Conclusion
This compound and anti-LFA-1 monoclonal antibodies represent two distinct and effective approaches to modulate the inflammatory response by targeting LFA-1. This compound's mechanism as an activation inhibitor offers a nuanced approach by targeting the intracellular signaling that primes LFA-1 for adhesion. In contrast, monoclonal antibodies provide a direct and potent blockade of the LFA-1/ICAM-1 interaction.
The choice between these modalities for therapeutic development will depend on various factors, including the specific disease indication, desired pharmacokinetic profile, and potential for off-target effects. The experimental protocols and data presented in this guide provide a foundational framework for the continued investigation and comparison of these and other emerging LFA-1 targeted therapies. The lack of standardized reporting for in vitro potency of monoclonal antibodies highlights an area for improvement in the field to facilitate more direct comparisons. As research progresses, a deeper understanding of the subtle differences in their mechanisms and in vivo effects will be crucial for optimizing their clinical application.
References
- 1. PANOQUELL®-CA1 [panoquell.com]
- 2. dvm360.com [dvm360.com]
- 3. PANOQUELL®-CA1 (this compound sodium for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 4. dvm360.com [dvm360.com]
- 5. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 9. Efalizumab binding to the LFA-1 αL I domain blocks ICAM-1 binding via steric hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Efalizumab? [synapse.patsnap.com]
- 11. Efalizumab binding to the LFA-1 alphaL I domain blocks ICAM-1 binding via steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. criver.com [criver.com]
- 16. tandfonline.com [tandfonline.com]
Cross-Species Pharmacokinetic Comparison of Fuzapladib: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of Fuzapladib across different preclinical species. The data presented is intended to support researchers and professionals in the field of drug development in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this novel anti-inflammatory agent.
This compound sodium, also known as PANOQUELL®-CA1, is an inhibitor of leukocyte function–associated antigen-1 (LFA-1) activation.[1][2] By blocking LFA-1, this compound impedes the extravasation of neutrophils, a key process in the inflammatory cascade associated with conditions like acute pancreatitis.[1][3][4] The drug has received conditional approval from the FDA for managing clinical signs associated with acute onset of pancreatitis in dogs.[1][4] Understanding its pharmacokinetic profile in various species is crucial for designing further preclinical and clinical studies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in dogs and rats following intravenous (IV) and subcutaneous (SC) administration. All data is derived from a single study to ensure consistency in experimental conditions.[5] It is important to note that a comprehensive search did not yield publicly available pharmacokinetic data for this compound in monkeys.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Injection (2 mg/kg)
| Parameter | Dog (Male) | Dog (Female) | Rat (Male) | Rat (Female) |
| Total Clearance (CLtot) (mL/h/kg) | 16 ± 2 | 19 ± 2.9 | 687 ± 24 | 730 ± 110 |
| Area Under the Curve (AUC0–inf) (μg·h/mL) | 130 ± 21 | 120 ± 20 | 3.3 ± 0.17 | 3.2 ± 0.70 |
| Apparent Elimination Rate Constant (ke) (h⁻¹) | 0.15 ± 0.024 | 0.063 ± 0.025 | 1.9 ± 0.13 | 1.3 ± 0.11 |
Data presented as mean ± standard error.[5]
Table 2: Pharmacokinetic Parameters of this compound Following a Single Subcutaneous (SC) Injection (2 mg/kg)
| Parameter | Dog (Male) | Dog (Female) | Rat (Male) | Rat (Female) |
| Maximum Concentration (Cmax) (μg/mL) | 14.7 ± 0.34 | 13 ± 0.36 | 3.2 ± 0.19 | 3.0 ± 0.097 |
| Time to Maximum Concentration (Tmax) (h) | 0.44 ± 0.054 | 0.88 ± 0.11 | 0.31 ± 0.054 | 0.21 ± 0.036 |
| Area Under the Curve (AUC0–inf) (μg·h/mL) | 110 ± 4.9 | 91 ± 8.7 | 3.4 ± 0.59 | 3.5 ± 0.15 |
| Apparent Elimination Rate Constant (ke) (h⁻¹) | 0.13 ± 0.022 | 0.13 ± 0.020 | 2.1 ± 0.082 | 1.6 ± 0.11 |
| Total Clearance (CLtot) (mL/h/kg) | 18 ± 0.83 | 23 ± 2.5 | 660 ± 96 | 580 ± 26 |
Data presented as mean ± standard error.[5]
Experimental Protocols
The data presented in the tables above were generated based on the following experimental design:
Animals:
-
Dogs: Male and female beagle dogs, aged 9–55 months, weighing 7.28–10.0 kg.[5]
-
Rats: The specific strain, age, and weight of the rats used in this particular study were not detailed in the provided source. However, typical pharmacokinetic studies in rats utilize strains such as Sprague-Dawley or Wistar.
Housing and Acclimatization:
-
Animals were housed and maintained at a temperature of 24±1°C and 55±5% relative humidity.[5] Standard laboratory animal diet and water were provided ad libitum. A suitable acclimatization period is standard practice before study initiation.
Drug Administration:
-
Formulation: this compound sodium monohydrate was dissolved in a saline solution.[5]
-
Dose: A single dose of 2 mg/kg of body weight was administered.[5]
-
Routes of Administration:
Sample Collection:
-
Blood samples were collected at various time points post-administration.[5] For subcutaneous administration, samples were taken at 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes.[5] The specific time points for intravenous administration were not detailed in the source.
-
Blood samples were centrifuged to separate the plasma, which was then stored frozen at -30°C until analysis.[5]
Bioanalytical Method:
-
The concentration of this compound in plasma samples was determined using ultra-performance liquid chromatography (UPLC) with electrospray ionization mass spectrometry (ESI-MS) for rat plasma and high-performance liquid chromatography (HPLC) with UV detection for dog plasma.[5]
-
Plasma samples were deproteinized using methanol containing an internal standard prior to analysis.[5]
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for a pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. panoquell.com [panoquell.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Species differences in the biopharmaceutical properties of this compound sodium monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
Fuzapladib vs. Corticosteroids: A Head-to-Head Comparison in Inflammation Management
In the landscape of anti-inflammatory therapeutics, both novel targeted agents and established broad-spectrum drugs play crucial roles. This guide provides a detailed, data-driven comparison of Fuzapladib, a selective leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, and corticosteroids, a long-standing cornerstone of anti-inflammatory treatment. This objective analysis is intended for researchers, scientists, and drug development professionals to delineate the distinct mechanisms, efficacy, and therapeutic profiles of these two classes of drugs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and corticosteroids lies in their approach to suppressing inflammation. This compound employs a targeted strategy by preventing the migration of neutrophils to inflamed tissues, while corticosteroids exert broad, multi-faceted immunosuppressive effects.
This compound specifically inhibits the activation of the leukocyte function-associated antigen-1 (LFA-1), an integrin expressed on the surface of neutrophils.[1][2][3] LFA-1 activation is a critical step for the firm adhesion of neutrophils to the vascular endothelium, a prerequisite for their extravasation into tissues.[1][3] By blocking this activation, this compound effectively reduces the infiltration of neutrophils, which are key drivers of the acute inflammatory response and subsequent tissue damage.[4][5]
Corticosteroids , such as dexamethasone and prednisolone, operate through a much broader mechanism. They are synthetic hormones that mimic the effects of endogenous cortisol.[6][7] Their primary anti-inflammatory actions are mediated by binding to cytoplasmic glucocorticoid receptors (GR).[8][9][10] Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression in two main ways:
-
Transrepression: The activated GR interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][10][11][12] This "switches off" the expression of multiple inflammatory genes encoding cytokines, chemokines, adhesion molecules, and inflammatory enzymes.[11][12]
-
Transactivation: The GR can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription of anti-inflammatory genes, such as annexin-1 and Interleukin-10 (IL-10).[10][11]
This broad genomic effect is responsible for the potent and widespread anti-inflammatory and immunosuppressive properties of corticosteroids.[6][7]
Comparative Efficacy from Experimental Data
Direct head-to-head clinical trials are lacking. However, data from separate studies in relevant models of inflammation allow for a comparative assessment of their efficacy.
This compound: Clinical and Preclinical Data
This compound is conditionally approved by the FDA for managing clinical signs associated with acute pancreatitis in dogs.[1][4] Its efficacy is primarily measured by the reduction in clinical severity scores.
| Study Type | Model | Key Findings | Reference |
| Clinical Trial | Canine Acute Pancreatitis | Statistically significant reduction in Modified Canine Activity Index (MCAI) scores at Day 3 compared to placebo (-7.7 vs -5.7). | [13][14][15] |
| Preclinical Study | Porcine Endotoxemia (LPS-induced) | High-dose this compound significantly suppressed the increase in Interleukin-6 (IL-6) levels compared to the control group. It also delayed clinical deterioration and reduced mortality. | [16][17][18] |
| Preclinical Study | Mouse Postoperative Ileus | This compound suppressed macrophage infiltration in the intestinal muscularis externa but did not sufficiently inhibit neutrophil infiltration in this specific model. | [19][20] |
Corticosteroids: A Broad Anti-Inflammatory Profile
The efficacy of corticosteroids is well-documented across a vast range of inflammatory conditions.[6][9] Their effects on inflammatory mediators are profound and widespread.
| Study Type | Model/Cell Type | Key Findings | Reference |
| In Vitro | Endothelial Cells | Dexamethasone inhibits TNF-α-induced expression of macrophage inflammatory protein-2 (MIP-2), a chemokine, and reduces neutrophil adhesion to these cells. | [21] |
| In Vitro | Human Neutrophils | High-dose dexamethasone did not directly affect neutrophil adhesion to fibrinogen but did enhance TNF-α and LPS-mediated adhesion to endothelial cells, suggesting a complex, context-dependent role. | [22][23] |
| Review | Various | Corticosteroids are known to suppress the production of numerous pro-inflammatory cytokines, including TNF-α, IL-1, IL-6, and chemokines like RANTES and IL-8. | [9][11][12][24] |
| Retrospective Study | Canine Acute Pancreatitis | A study suggested that initial treatment including prednisolone resulted in a faster reduction of C-reactive protein and a lower mortality rate compared to a non-prednisolone group. | [25] |
Therapeutic Profile: Specificity vs. Potency
The differing mechanisms of action translate into distinct therapeutic and side-effect profiles.
| Feature | This compound | Corticosteroids |
| Target | LFA-1 activation on leukocytes | Glucocorticoid receptors (ubiquitous) |
| Primary Effect | Inhibition of neutrophil extravasation | Broad suppression of inflammatory gene expression |
| Spectrum | Targeted anti-inflammatory | Broad anti-inflammatory and immunosuppressive |
| Known Applications | Canine acute pancreatitis | Asthma, allergies, autoimmune diseases, inflammatory bowel disease, sepsis (adjunctive), etc.[6][7][9] |
| Key Side Effects | Reported adverse reactions in dogs include anorexia, digestive tract disorders, and respiratory tract disorders.[1] | Long-term use is associated with metabolic effects (diabetes), osteoporosis, immunosuppression (increased infection risk), skin thinning, and gastrointestinal issues.[6][10][19] |
Experimental Protocols
Reproducing and comparing the effects of these agents requires standardized experimental designs. Below are representative protocols for key assays.
Protocol 1: In Vitro Neutrophil Adhesion Assay
This assay evaluates the ability of a compound to block neutrophil adhesion to endothelial cells, a key step in inflammation.
Protocol 2: Cytokine Measurement in an LPS-Induced Inflammation Model
This in vivo protocol assesses the effect of a drug on the systemic inflammatory response.
-
Animal Acclimation: House animals (e.g., mice, pigs) in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound, Dexamethasone).
-
Drug Administration: Administer the test compounds (this compound, Dexamethasone) or vehicle at the specified dose and route (e.g., intravenously, subcutaneously) at a set time before the inflammatory challenge.
-
Inflammatory Challenge: Induce systemic inflammation by administering a standardized dose of Lipopolysaccharide (LPS) via injection.[16][17]
-
Sample Collection: Collect blood samples at predetermined time points post-LPS administration (e.g., 0, 2, 4, 6 hours).
-
Cytokine Analysis: Process blood to obtain plasma or serum. Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare cytokine levels between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound and corticosteroids represent two distinct paradigms in anti-inflammatory therapy.
-
This compound offers a targeted approach, specifically inhibiting neutrophil migration. This makes it a promising agent for acute inflammatory conditions where neutrophils are the primary pathogenic drivers, such as in canine pancreatitis.[3][14] Its focused mechanism may offer a better safety profile with fewer off-target effects compared to broader agents.[19]
-
Corticosteroids remain a powerful, broad-spectrum option due to their ability to globally suppress the inflammatory and immune response.[7][11] This potency is invaluable in a wide array of chronic and severe inflammatory and autoimmune diseases. However, their utility is often limited by a significant burden of side effects with long-term use.[6][26]
The choice between a targeted therapy like this compound and a broad-spectrum agent like a corticosteroid depends on the specific inflammatory condition, the desired therapeutic outcome, and the acceptable risk-benefit profile. Future research, including potential head-to-head trials in relevant disease models, will be crucial to further delineate their respective roles in the management of inflammation.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 3. researchgate.net [researchgate.net]
- 4. dvm360.com [dvm360.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Corticosteroids: Types, side effects, and how they work [medicalnewstoday.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. PANOQUELL®-CA1 [panoquell.com]
- 14. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The anti-inflammatory effects of this compound in an endotoxemic porcine model [jstage.jst.go.jp]
- 18. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effect of Dexamethasone on Adhesion of Human Neutrophils and Concomitant Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of high-dose dexamethasone on endothelial haemostatic gene expression and neutrophil adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Corticosteroid effects on cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Anti-Inflammatory Steroids Have Paradoxical Effect - Jacobs School of Medicine and Biomedical Sciences - University at Buffalo [medicine.buffalo.edu]
A Comparative Analysis of the Long-Term Safety Profiles of Fuzapladib and Other Key Immunomodulators in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulatory therapeutics in veterinary medicine is continually evolving, with novel mechanisms of action offering promising advancements in the management of immune-mediated diseases. Fuzapladib, a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, has recently received conditional approval for the management of acute onset pancreatitis in dogs, marking the introduction of a new class of immunomodulators.[1][2] This guide provides a comparative overview of the long-term safety profile of this compound, juxtaposed with established immunomodulators such as oclacitinib, cyclosporine, and glucocorticoids. The information is intended to be an objective resource, supported by available experimental data, to aid in research and development decisions.
Quantitative Safety Data Comparison
The following tables summarize the reported adverse events from clinical trials and post-marketing surveillance for this compound and other prominent immunomodulators. It is critical to note that long-term safety data for this compound is still emerging due to its recent conditional approval.
Table 1: Reported Adverse Events for this compound (PANOQUELL®-CA1)
| Adverse Event Category | Specific Adverse Events | Frequency/Incidence | Study Population/Duration |
| Most Common | Anorexia, Digestive tract disorders, Respiratory tract disorders, Hepatopathy/Jaundice | Reported in a pilot field study; specific percentages not consistently provided across sources.[3][4] | Client-owned dogs with acute onset of pancreatitis; 3-day treatment duration.[4][5] |
| Less Common/Severe | Abnormal urine, Diarrhea, Arrhythmias, Cardiac arrest, Hypersalivation, Heart murmurs, Limb edema, Subcutaneous swelling and bruising, Tremors/shaking/shivering, Abrasions, Cerebral edema, Anaphylaxis, Hypertension, Pruritus/urticaria.[1][6][7] | Reported in field studies; some events like cardiac arrest and anaphylaxis are considered severe.[7] | Client-owned dogs with acute onset of pancreatitis; 3-day treatment duration.[4][5] |
Note: Some adverse effects were also reported in the control group, making it difficult to definitively attribute them to the drug versus the underlying disease.[1]
Table 2: Long-Term Safety of Oclacitinib (Apoquel®)
| Adverse Event Category | Specific Adverse Events | Frequency/Incidence | Study Population/Duration |
| Most Frequent | Urinary tract infection/cystitis, Vomiting, Otitis, Pyoderma, Diarrhea | >5% of dogs in a long-term compassionate use study.[8] | 247 client-owned dogs with allergic skin disease; up to 630 days.[8] |
| Less Frequent | Anorexia, Lethargy | Frequently reported in post-marketing surveillance but considered "very rare" in frequency.[9][10] | Extensive post-marketing data.[9] |
| Neoplasia | Histiocytomas | 3.9% in one study; no significant difference in cumulative incidence of masses or malignancies compared to other systemic therapies in another retrospective study.[9][11] | Field study of 283 dogs and a retrospective cohort study of 660 dogs.[9] |
Table 3: Long-Term Safety of Cyclosporine (Atopica®)
| Adverse Event Category | Specific Adverse Events | Frequency/Incidence | Study Population/Duration |
| Most Common | Gastrointestinal reactions (vomiting, diarrhea) | Reported in 46-51% of dogs in clinical trials, but often mild and self-limiting.[12][13] | Meta-analysis of 15 clinical trials including 759 dogs.[12][14] |
| Less Common | Hirsutism, Gingival hyperplasia, Hyperplastic dermatitis | ≤1% in clinical trials.[12][14] | Meta-analysis of 15 clinical trials.[12] |
| Rare | Nephrotoxicity, Hepatotoxicity, Hypertension | Not observed at therapeutic doses in dogs for dermatologic conditions.[15] | Long-term clinical use.[12][15] |
Table 4: Long-Term Safety of Glucocorticoids (e.g., Prednisone)
| Adverse Event Category | Specific Adverse Events | Frequency/Incidence | Study Population/Duration |
| Common Short-Term | Polydipsia, Polyuria, Polyphagia | Frequently observed.[16][17] | Dogs under primary veterinary care.[16] |
| Common Long-Term | Urinary tract infections, Thin skin, Poor hair coat, Obesity, Muscle weakness | UTIs occur in up to 30% of patients.[17][18] | Long-term clinical use.[17][19] |
| Serious/Less Common | Gastrointestinal ulceration, Iatrogenic Cushing's disease, Diabetes mellitus, Behavioral changes (anxiety, aggression) | Risk increases with dose and duration.[17][19][20] | Long-term clinical use.[17][19][20] |
Experimental Protocols and Methodologies
This compound: Pilot Field Study for Conditional Approval
-
Objective: To evaluate the effectiveness and safety of this compound sodium in client-owned dogs with acute onset of pancreatitis.[4]
-
Study Design: A well-controlled pilot field study. A total of 61 client-owned dogs were enrolled, with 36 included in the effectiveness analysis.[4] A randomized, masked, and placebo-controlled multicenter study design was also described.[5]
-
Inclusion Criteria: Dogs diagnosed with acute onset of pancreatitis based on clinical signs, clinical pathology results, and a Day 0 canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥ 400 μg/L.[4]
-
Treatment: this compound sodium administered intravenously at 0.4 mg/kg once daily for 3 days. The control group received a vehicle control.[4]
-
Primary Endpoint: The change in the group mean total Modified Canine Activity Index (MCAI) score from Day 0 (pre-treatment) to Day 3. The MCAI scores seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and blood in the stool.[3][4]
-
Safety Assessment: All 61 dogs were evaluated for safety, with adverse events recorded.[4]
Oclacitinib: Long-Term Compassionate Use Study
-
Objective: To assess the long-term safety, efficacy, and quality of life of oclacitinib-treated dogs.[8]
-
Study Design: An open-label study at 26 veterinary clinics.[8]
-
Study Population: 247 client-owned dogs with allergic skin disease that had previously benefited from oclacitinib therapy.[8]
-
Treatment: Dogs received 0.4-0.6 mg/kg oclacitinib twice a day for 14 days, then once a day for up to 630 days.[8]
-
Assessments: Performed at approximately 90-day intervals. Owners assessed pruritus using a Visual Analog Scale (VAS), and veterinarians assessed dermatitis using a similar VAS. Abnormal health events, concomitant medications, and clinical pathology results were summarized.[8]
Cyclosporine: Meta-analysis of Clinical Trials
-
Objective: To review the long-term safety of cyclosporine in canine atopic dermatitis.[12][14]
-
Methodology: A review and meta-analysis of 15 clinical trials involving 759 dogs treated with cyclosporine.[12][13][14]
-
Data Collection: Adverse events reported in these clinical trials were compiled and categorized. Pharmacovigilance data was also reviewed.[12][14]
Signaling Pathways and Mechanisms of Action
This compound: LFA-1 Activation Inhibition
This compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][21] In response to inflammatory signals, such as those in acute pancreatitis, leukocytes are stimulated by cytokines and chemokines. This leads to the activation of LFA-1 on the leukocyte surface. Activated LFA-1 binds to intercellular adhesion molecule-1 (ICAM-1) on vascular endothelial cells, facilitating the adhesion and subsequent migration of leukocytes from the bloodstream into the inflamed tissue.[21][22] this compound inhibits this activation of LFA-1, thereby reducing the extravasation of neutrophils into the tissues.[6][21]
Caption: this compound's mechanism of action in inhibiting leukocyte extravasation.
Oclacitinib: Janus Kinase (JAK) Inhibition
Oclacitinib is a selective Janus kinase (JAK) 1 inhibitor.[9][10] JAKs are intracellular enzymes that are crucial for signaling pathways of various cytokines involved in inflammation, allergy, and pruritus, including interleukin-31 (IL-31). By inhibiting JAK1, oclacitinib blocks the downstream signaling cascade that leads to the sensation of itch and the pro-inflammatory effects of these cytokines.
Caption: Oclacitinib's inhibition of the JAK-STAT signaling pathway.
Cyclosporine: Calcineurin Inhibition
Cyclosporine is a calcineurin inhibitor.[13] It binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin. Calcineurin is a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT). By inhibiting calcineurin, cyclosporine prevents the activation and nuclear translocation of NFAT, which in turn suppresses the transcription of genes encoding pro-inflammatory cytokines like IL-2, thus inhibiting T-cell activation.
Caption: Cyclosporine's mechanism of inhibiting T-cell activation via calcineurin.
Glucocorticoids: Broad Anti-inflammatory Effects
Glucocorticoids exert their effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This leads to a broad suppression of the immune response.
Caption: Glucocorticoids' genomic mechanism of action.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. PANOQUELL®-CA1 (this compound sodium for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 3. PANOQUELL®-CA1 [panoquell.com]
- 4. panoquell.com [panoquell.com]
- 5. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Long-term compassionate use of oclacitinib in dogs with atopic and allergic skin disease: safety, efficacy and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Life-long diseases need life-long treatment: long-term safety of ciclosporin in canine atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Life-long diseases need life-long treatment: long-term safety of ciclosporin in canine atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dvm360.com [dvm360.com]
- 16. Side Effects to Systemic Glucocorticoid Therapy in Dogs Under Primary Veterinary Care in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steroid Treatment - Effects in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 18. trudellanimalhealth.com [trudellanimalhealth.com]
- 19. Hills Veterinary Centre - Glucocorticoid Therapy » Hills Veterinary Clinic [hillsvet.com.au]
- 20. Corticosteroids for dogs: side effects of prolonged use | Vets & Clinics [vetsandclinics.com]
- 21. PANOQUELL®-CA1 [panoquell.com]
- 22. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
Fuzapladib in Multi-Center Research: A Comparative Guide to its Reproducibility and Efficacy in Canine Pancreatitis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Fuzapladib's performance in multi-center research, with a focus on the reproducibility of its effects. We objectively compare this compound with standard therapeutic alternatives for canine acute pancreatitis, supported by available experimental data.
This compound sodium, a leukocyte function-associated antigen 1 (LFA-1) activation inhibitor, has garnered attention as a targeted therapy for acute pancreatitis in dogs. It is marketed as PANOQUELL®-CA1 in the United States under a conditional FDA approval and as BRENDA™ in Japan. This guide synthesizes the findings from a key multi-center clinical trial, critiques of the study, and comparisons with other treatment modalities to provide a clear perspective on the current evidence for this compound's efficacy and the ongoing discussion surrounding the reproducibility of its effects.
Comparative Efficacy of this compound and Alternatives
The primary evidence for this compound's efficacy in a multi-center setting comes from a randomized, masked, placebo-controlled pilot field study. This study evaluated the safety and clinical response of dogs with presumptive acute pancreatitis. The primary endpoint was the change in the Modified Canine Activity Index (MCAI), a scoring system that assesses seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.
| Treatment Group | Number of Dogs (Evaluable Cases) | Mean Change in MCAI Score (Day 0 to Day 3) | Statistical Significance (p-value) | Reference |
| This compound | 16 | -7.75 | 0.02 | |
| Placebo (Standard of Care) | 19 | -5.68 | 0.02 |
While the this compound group showed a statistically significant greater improvement in the MCAI score compared to the placebo group, it is important to note that a letter to the editor regarding this study raised concerns about the methodology and interpretation of the results. The critique highlighted issues such as lenient inclusion criteria and an increase in adverse events in the this compound group, suggesting that the observed difference might be influenced by an initial imbalance in the health status of the study groups.
Alternative Therapies
The standard of care for canine pancreatitis primarily involves supportive measures. A novel investigational therapy using membrane-free stem cell extract (MF-STEM) has also been evaluated in a vehicle-controlled clinical study.
| Treatment | Key Efficacy Data | Reference |
| Standard of Care | Includes intravenous fluid therapy, antiemetics (e.g., maropitant citrate, ondansetron), and analgesics (e.g., opioids). The focus is on managing symptoms and preventing complications. | |
| Corticosteroids | A retrospective study suggested potential benefits in improving clinical signs and reducing C-reactive protein concentrations compared to a historical control group. However, their routine use is not yet recommended pending further prospective studies. | |
| Membrane-Free Stem Cell Extract (MF-STEM) | In a study of 145 dogs with pancreatitis, the survival rate in the group receiving MF-STEM with conventional therapy was 92%, compared to 46% in the group receiving conventional therapy alone. |
Experimental Protocols
This compound Administration Protocol
In the pivotal multi-center study, this compound was administered as follows:
-
Dosage: 0.4 mg/kg
-
Route of Administration: Intravenous (IV) injection
-
Frequency: Once daily for three consecutive days
-
Formulation: Lyophilized powder reconstituted with a sterile diluent to a concentration of 4 mg/mL.
Modified Canine Activity Index (MCAI) Assessment
The MCAI is a clinical scoring system used to assess the severity of pancreatitis in dogs. The total score is the sum of the scores for seven parameters:
-
Activity/Lethargy
-
Appetite
-
Vomiting
-
Cranial Abdominal Pain
-
Dehydration
-
Stool Consistency
-
Blood in Stool
Each parameter is scored on a scale, with a higher score indicating greater severity. The change in the total MCAI score from baseline (Day 0) to the end of the treatment period (Day 3) was the primary measure of efficacy in the this compound study.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound functions by inhibiting the activation of leukocyte function-associated antigen-1 (LFA-1). This action is crucial in the inflammatory cascade associated with acute pancreatitis. By inhibiting LFA-1, this compound prevents the extravasation of neutrophils from the bloodstream into the pancreatic tissue, thereby reducing inflammation and potentially limiting tissue damage.
This compound Clinical Trial Workflow
The multi-center study followed a structured workflow to assess the efficacy of this compound.
Conclusion
The available evidence from a single multi-center pilot study suggests that this compound may offer a clinical benefit in reducing the severity of clinical signs in dogs with acute pancreatitis, as measured by the MCAI score. However, the discussion surrounding the study's methodology underscores the need for further, more robust clinical trials to definitively establish the reproducibility of these effects. When compared to the standard of care, this compound represents a targeted therapeutic approach rather than purely supportive care. Emerging therapies like MF-STEM show promise in improving survival rates and warrant further investigation and comparison. For researchers and drug development professionals, the story of this compound highlights the critical importance of rigorous study design and the ongoing need for well-controlled, multi-center trials to validate the efficacy of novel therapeutics.
Safety Operating Guide
Proper Disposal of Fuzapladib: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to established protocols for the disposal of Fuzapladib. This document provides essential information on its chemical properties, handling, and recommended disposal procedures to ensure laboratory safety and environmental compliance.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is fundamental to safe handling and disposal.
| Property | Value |
| Chemical Name | N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide[3] |
| Molecular Formula | C15H20F3N3O3S[3][4] |
| Molecular Weight | 379.4 g/mol [3][4] |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
| Storage (Unopened) | Room temperature, 15°C to 25°C (59°F to 77°F)[5][6] |
| Storage (Reconstituted) | Refrigerated, 2°C to 8°C (36°F to 46°F)[5][6] |
This compound Disposal Workflow
The following diagram outlines the recommended logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols for Safe Disposal
The following step-by-step procedures are based on general best practices for chemical waste management in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Empty vials and packaging.
-
Contaminated laboratory consumables (e.g., pipette tips, weighing boats).
-
Aqueous solutions containing this compound.
-
Solvent-based solutions containing this compound.
-
Contaminated sharps (needles, syringes, scalpels).
-
-
Segregate waste at the point of generation. Use separate, clearly labeled containers for different waste categories:
-
Solid Waste: For contaminated PPE, vials, and other solid materials.
-
Liquid Waste: For all solutions containing this compound. Do not mix incompatible solvents.
-
Sharps Waste: For all contaminated needles and other sharp objects.
-
Step 2: Waste Containment and Labeling
-
Use appropriate waste containers.
-
Solid Waste: A designated, durable, leak-proof container with a secure lid. Line the container with a heavy-duty plastic bag.
-
Liquid Waste: A chemically resistant, sealable container. Ensure the container material is compatible with the solvents used.
-
Sharps Waste: A certified, puncture-resistant sharps container.
-
-
Label all waste containers clearly. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration of this compound and any other chemical constituents.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
Step 3: Storage of Waste
-
Store waste in a designated satellite accumulation area. This area should be near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment for liquid waste containers to prevent spills.
-
Keep waste containers securely closed except when adding waste.
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound waste down the drain or in the regular trash. [7]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Safety Precautions
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Avoid Inhalation and Contact: Handle this compound powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.[8]
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for chemical spills. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for disposal as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vetlexicon.com [vetlexicon.com]
- 4. This compound | C15H20F3N3O3S | CID 154529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. panoquell.com [panoquell.com]
- 7. fda.gov [fda.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
